FOXO4-DRI
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C228H388N86O64 |
|---|---|
Poids moléculaire |
5358 g/mol |
Nom IUPAC |
(4R)-5-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-4-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[2-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2R)-2-[[(2R,3R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R,3R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C228H388N86O64/c1-16-115(9)174(308-201(361)145(70-76-171(331)332)295-207(367)155(109-316)304-180(340)119(13)276-210(370)158-58-38-92-311(158)216(376)147(71-77-172(333)334)298-196(356)132(47-23-27-81-232)284-192(352)137(53-33-87-264-224(249)250)290-203(363)149(98-114(7)8)303-214(374)176(121(15)319)310-181(341)126(233)96-112(3)4)212(372)277-120(14)177(337)280-141(66-72-162(234)321)200(360)306-157(111-318)209(369)309-175(116(10)17-2)213(373)302-148(97-113(5)6)204(364)293-144(69-75-170(329)330)185(345)274-117(11)178(338)299-150(99-122-62-64-124(320)65-63-122)205(365)307-156(110-317)208(368)294-143(68-74-164(236)323)199(359)301-152(101-165(237)324)183(343)272-106-169(328)279-151(100-123-103-269-127-43-19-18-42-125(123)127)202(362)275-118(12)179(339)300-153(102-166(238)325)206(366)291-138(54-34-88-265-225(251)252)193(353)288-139(55-35-89-266-226(253)254)197(357)305-154(108-315)184(344)271-104-167(326)270-105-168(327)278-129(44-20-24-78-229)186(346)297-146(57-37-91-268-228(257)258)215(375)313-94-40-60-160(313)218(378)314-95-41-61-161(314)217(377)312-93-39-59-159(312)211(371)296-140(56-36-90-267-227(255)256)195(355)287-134(50-30-84-261-221(243)244)190(350)286-136(52-32-86-263-223(247)248)194(354)292-142(67-73-163(235)322)198(358)289-135(51-31-85-262-222(245)246)191(351)285-133(49-29-83-260-220(241)242)189(349)283-131(46-22-26-80-231)188(348)282-130(45-21-25-79-230)187(347)281-128(48-28-82-259-219(239)240)182(342)273-107-173(335)336/h18-19,42-43,62-65,103,112-121,126,128-161,174-176,269,315-320H,16-17,20-41,44-61,66-102,104-111,229-233H2,1-15H3,(H2,234,321)(H2,235,322)(H2,236,323)(H2,237,324)(H2,238,325)(H,270,326)(H,271,344)(H,272,343)(H,273,342)(H,274,345)(H,275,362)(H,276,370)(H,277,372)(H,278,327)(H,279,328)(H,280,337)(H,281,347)(H,282,348)(H,283,349)(H,284,352)(H,285,351)(H,286,350)(H,287,355)(H,288,353)(H,289,358)(H,290,363)(H,291,366)(H,292,354)(H,293,364)(H,294,368)(H,295,367)(H,296,371)(H,297,346)(H,298,356)(H,299,338)(H,300,339)(H,301,359)(H,302,373)(H,303,374)(H,304,340)(H,305,357)(H,306,360)(H,307,365)(H,308,361)(H,309,369)(H,310,341)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H4,239,240,259)(H4,241,242,260)(H4,243,244,261)(H4,245,246,262)(H4,247,248,263)(H4,249,250,264)(H4,251,252,265)(H4,253,254,266)(H4,255,256,267)(H4,257,258,268)/t115-,116-,117-,118-,119-,120-,121+,126-,128+,129+,130+,131+,132-,133+,134+,135+,136+,137-,138-,139-,140+,141-,142+,143-,144-,145-,146+,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159?,160+,161?,174-,175-,176-/m1/s1 |
Clé InChI |
WVZCDZFJLXBWHG-QLCXAPFOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Senolytic Peptide FOXO4-DRI: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental driver of aging and age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation through the senescence-associated secretory phenotype (SASP). A promising therapeutic strategy, termed senolysis, aims to selectively eliminate these detrimental cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of FOXO4-DRI, a first-in-class senolytic peptide. By competitively inhibiting the interaction between FOXO4 and p53 in senescent cells, this compound triggers apoptosis, leading to the targeted clearance of senescent cells and the restoration of tissue homeostasis. This document details the experimental protocols used to validate its efficacy and mechanism, presents quantitative data from key preclinical studies, and provides visualizations of the underlying biological pathways and experimental workflows.
Introduction: The Discovery of a Senolytic Target
The journey to develop this compound began with the identification of a key vulnerability in senescent cells. Researchers observed that the transcription factor Forkhead box O4 (FOXO4) is highly expressed in senescent cells and plays a crucial role in their survival.[1] In these cells, FOXO4 relocates to the nucleus and binds to the tumor suppressor protein p53.[1][2] This interaction sequesters p53, preventing it from initiating apoptosis (programmed cell death), thereby allowing the senescent cells to persist.[1][2]
Recognizing this interaction as a potential therapeutic target, a novel peptide was designed to disrupt the FOXO4-p53 complex. This peptide, named this compound, is a modified version of the p53-binding region of FOXO4. The "DRI" designation stands for D-Retro-Inverso, a modification where the peptide is synthesized with D-amino acids in the reverse sequence. This alteration confers significant resistance to proteolytic degradation, enhancing its stability and bioavailability in vivo.[3] Furthermore, the peptide is fused to a cell-penetrating peptide sequence, enabling it to efficiently enter cells and reach its intracellular target.[1]
Mechanism of Action: Re-engaging Apoptosis in Senescent Cells
This compound exerts its senolytic effect through a precisely targeted mechanism. In senescent cells, the peptide competitively binds to p53, displacing the endogenous FOXO4.[1] This disruption liberates p53, allowing it to translocate to the mitochondria and initiate the intrinsic apoptotic pathway.[2][4] This process involves the activation of caspases, a family of proteases that execute programmed cell death.[1] A key feature of this compound's mechanism is its selectivity; it preferentially induces apoptosis in senescent cells, where the FOXO4-p53 interaction is prominent, while having minimal effect on healthy, non-senescent cells.[1][3]
Preclinical Efficacy: In Vitro and In Vivo Evidence
The senolytic activity of this compound has been validated in numerous preclinical studies, demonstrating its potential to ameliorate age-related dysfunction.
In Vitro Studies: Selective Elimination of Senescent Cells
Initial in vitro experiments utilized human IMR90 fibroblasts induced into senescence by ionizing radiation or treatment with the chemotherapeutic drug doxorubicin (B1662922).[1] Treatment with this compound resulted in a significant and selective reduction in the viability of senescent IMR90 cells, with an EC50 approximately 11.7-fold lower than in non-senescent control cells.[1] This effect was accompanied by the activation of caspase-3/7, confirming the induction of apoptosis.[1]
Similar results were observed in other cell types. In a study using senescent human chondrocytes, this compound treatment removed more than half of the senescent cells without significantly affecting the non-senescent cell population.[4] In a model of Leydig cell senescence, this compound induced apoptosis in approximately 27% of senescent cells, compared to about 10% in the untreated group.[2]
| Cell Type | Senescence Inducer | This compound Concentration | Outcome | Reference |
| IMR90 Fibroblasts | Ionizing Radiation | ~10-25 µM | ~50% reduction in viability of senescent cells | [1] |
| IMR90 Fibroblasts | Doxorubicin | 25 µM | Significant reduction in viability of senescent cells | [1] |
| Human Chondrocytes | Replicative Senescence | 25 µM | >50% reduction in senescent cell number | [4] |
| TM3 Leydig Cells | Hydrogen Peroxide | 25 µM | Apoptosis increased from ~10% to ~27% | [2] |
Table 1: Summary of In Vitro Efficacy of this compound
In Vivo Studies: Reversal of Age-Related Phenotypes in Mice
The therapeutic potential of this compound has been demonstrated in various mouse models of aging and age-related disease.
In a seminal study by Baar et al. (2017), systemic administration of this compound to both rapidly aging (XpdTTD/TTD) and naturally aged mice led to remarkable improvements in healthspan.[1] Treated mice exhibited increased voluntary wheel running distance, enhanced hair density, and improved renal function, as evidenced by reduced plasma urea (B33335) and creatinine (B1669602) levels.[1]
Another study in naturally aged mice demonstrated that this compound treatment improved the testicular microenvironment and alleviated age-related declines in testosterone (B1683101) secretion.[2] This was associated with a reduction in senescence markers (p53, p21, and p16) and SASP factors (IL-1β, IL-6, and TGF-β) in the testes.[2]
| Mouse Model | Age | Treatment Regimen | Key Findings | Reference |
| XpdTTD/TTD (rapid aging) | 12-16 weeks | 10 mg/kg, 3x/week, i.p. | Increased running distance, improved hair density, restored renal function | [1] |
| Naturally Aged (C57BL/6) | 24 months | 10 mg/kg, 3x/week, i.p. | Increased running distance, improved renal function | [1] |
| Naturally Aged (C57BL/6) | 20-24 months | 5 mg/kg, every other day for 3 administrations, i.p. | Increased serum testosterone, decreased testicular senescence markers and SASP factors | [2] |
Table 2: Summary of In Vivo Efficacy of this compound
| Parameter | Control (Aged) | This compound (Aged) | % Change | Reference |
| Running Distance (m/day) | ~2000 | ~4000 | +100% | [1] |
| Plasma Urea (µM) | ~15 | ~10 | -33% | [1] |
| Serum Testosterone (ng/mL) | ~0.5 | ~1.5 | +200% | [2] |
Table 3: Quantitative Outcomes of In Vivo this compound Treatment in Mice (Values are approximate and derived from graphical data in the cited literature)
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research and development of this compound.
Peptide Synthesis and Purification
This compound is a D-retro-inverso peptide, which requires specialized solid-phase peptide synthesis (SPPS) techniques.
-
Synthesis: The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. D-amino acids are coupled in the reverse order of the native sequence.
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (MS).
In Vitro Senescence Induction
-
Doxorubicin-Induced Senescence: IMR90 human fibroblasts are treated with 250 nM doxorubicin for 24 hours. The cells are then cultured for an additional 6-7 days to allow for the development of the senescent phenotype.[1]
-
Replicative Senescence: Human chondrocytes are serially passaged until they reach a high population doubling level (e.g., PDL9), at which point a significant portion of the cell population exhibits markers of senescence.[4]
-
Oxidative Stress-Induced Senescence: TM3 Leydig cells are exposed to 100 µM hydrogen peroxide (H₂O₂) in serum-free medium for 48 hours to induce senescence.[2]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical assay is a widely used biomarker for senescent cells.
-
Fixation: Cells are washed with PBS and fixed with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Staining: After washing with PBS, cells are incubated at 37°C (without CO₂) in a staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (B76249) (5 mM), MgCl₂ (2 mM), and NaCl (150 mM) at pH 6.0.
-
Visualization: Senescent cells develop a blue color due to the enzymatic activity of β-galactosidase at this suboptimal pH.
Western Blotting
This technique is used to detect and quantify specific proteins.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., p16, p21, p53, β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes.
-
RNA Extraction: Total RNA is isolated from cells or tissues.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using a real-time PCR system with primers specific for the genes of interest (e.g., CDKN2A (p16), CDKN1A (p21), TP53, and housekeeping genes for normalization).
-
Quantification: The relative expression of the target genes is calculated using the ΔΔCt method.
In Vivo Administration and Monitoring
-
Administration: this compound is typically dissolved in a vehicle such as phosphate-buffered saline (PBS) and administered to mice via intraperitoneal (i.p.) injection.
-
Voluntary Wheel Running: Mice are individually housed in cages equipped with running wheels. The distance and duration of running are continuously monitored using specialized software.
-
Renal Function Assessment: Blood samples are collected, and plasma levels of urea and creatinine are measured using standard clinical chemistry analyzers.
Signaling Pathways and Logical Relationships
The mechanism of this compound is centered on the p53 signaling pathway. The following diagram illustrates the key interactions and outcomes.
Conclusion and Future Directions
This compound represents a significant advancement in the field of senolytics, offering a highly targeted approach to eliminating senescent cells. The robust preclinical data demonstrate its potential to reverse key aspects of age-related decline and restore tissue homeostasis. As research progresses, further studies will be necessary to fully elucidate its long-term safety and efficacy, and to translate these promising findings into clinical applications for the treatment of a wide range of age-related diseases. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing quest to mitigate the detrimental effects of cellular senescence.
References
- 1. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 3. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 4. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
FOXO4-DRI: A Technical Guide to a Precision Molecular Probe for Senescence Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FOXO4-DRI, a pioneering molecular probe for the targeted elimination of senescent cells. We delve into its mechanism of action, present key quantitative data from seminal studies, outline detailed experimental protocols, and visualize the underlying molecular pathways and experimental workflows.
Core Concept: Disrupting a Pro-Survival Interaction to Induce Apoptosis
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senescent cells are characterized by their resistance to apoptosis, a feature partly mediated by the interaction between the transcription factors FOXO4 (Forkhead box protein O4) and p53. In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating the apoptotic cascade.[1][2][3][4]
This compound (D-Retro-Inverso) is a synthetic peptide engineered to selectively disrupt this crucial FOXO4-p53 interaction.[4][5] Its unique D-retro-inverso structure, composed of D-amino acids in a reversed sequence, confers high stability and resistance to proteolytic degradation.[4][6] By competitively binding to p53, this compound displaces FOXO4, leading to the nuclear exclusion of p53.[1][2][7] This liberated p53 then translocates to the mitochondria, where it triggers the intrinsic apoptotic pathway, resulting in the selective elimination of senescent cells, a process termed senolysis.[1][2]
Quantitative Data Summary
The efficacy of this compound as a senolytic agent has been quantified across various experimental models. The following tables summarize key findings on its selectivity, impact on senescent cell markers, and induction of apoptosis.
| Cell Type | Senescence Inducer | Metric | Result | Reference |
| IMR90 (human fibroblasts) | Ionizing Radiation | Selectivity Index (SI50) | 11.73-fold more selective for senescent cells | [8] |
| PDL9 (human chondrocytes) | In vitro expansion | Reduction in senescent cells | >50% reduction | [5][9] |
| TM3 (mouse Leydig cells) | Hydrogen Peroxide | Increase in apoptosis rate | From 10% to 27% | [10] |
| Model System | Treatment | Senescence Marker | Effect | Reference |
| PDL9 chondrocytes | 25 µM this compound for 5 days | p16, p21, p53 protein levels | Significant decrease | [9] |
| Aged mouse testes | This compound treatment | p53, p21, p16 protein levels | Decrease | [5][10] |
| Doxorubicin-induced senescent IMR90 | This compound | p16ink4a, IL1α, IL6, FOXO4 foci | Reduction | [8] |
Signaling Pathway and Mechanism of Action
The mechanism of this compound-induced senolysis is a well-defined signaling cascade. The following diagram illustrates the key molecular events.
Experimental Protocols
The following are generalized protocols for inducing senescence and treating with this compound, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Induction of Senescence in Primary Human Fibroblasts (e.g., IMR90)
A. Ionizing Radiation-Induced Senescence:
-
Cell Culture: Culture IMR90 fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.
-
Irradiation: Expose sub-confluent cells to a single dose of 10-20 Gy of X-ray or gamma radiation.
-
Incubation: Culture the cells for 7-10 days post-irradiation to allow the senescent phenotype to fully develop.
-
Verification of Senescence: Confirm senescence by assessing markers such as Senescence-Associated β-galactosidase (SA-β-gal) activity, p16/p21 expression, and the formation of senescence-associated heterochromatin foci (SAHF).
B. Doxorubicin-Induced Senescence:
-
Cell Culture: Culture IMR90 fibroblasts as described above.
-
Doxorubicin (B1662922) Treatment: Treat cells with 100-250 nM doxorubicin for 24-48 hours.
-
Recovery: Remove the doxorubicin-containing medium, wash the cells with PBS, and culture in fresh medium for 5-7 days.
-
Verification of Senescence: Confirm the senescent phenotype as described for radiation-induced senescence.
This compound Treatment of Senescent Cells
-
Peptide Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or PBS to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C.
-
Cell Treatment:
-
Assessment of Senolysis:
-
Viability Assays: Use assays such as MTT, CCK-8, or real-time cell analysis (e.g., xCELLigence) to measure the selective reduction in the viability of senescent cells.[8][10]
-
Apoptosis Assays: Detect apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or by measuring Caspase-3/7 activity.[8][10]
-
Immunofluorescence: Stain for active p53 (e.g., phospho-Ser15) to observe its nuclear exclusion and for cleaved caspase-3 to confirm apoptosis.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating this compound.
Applications in Research and Drug Development
This compound serves as a powerful tool for:
-
Validating the role of senescent cells in age-related pathologies: By selectively removing senescent cells in animal models, researchers can investigate their causal contribution to diseases such as neurodegeneration, cardiovascular disease, and fibrosis.[1][11]
-
Studying the molecular mechanisms of apoptosis resistance in senescent cells: As a specific inhibitor of the FOXO4-p53 interaction, it allows for the precise dissection of this pro-survival pathway.
-
Preclinical evaluation of senolytic therapies: this compound provides a benchmark for the development of new senolytic drugs, particularly in the context of chemotherapy-induced senescence where it has been shown to mitigate toxicity.[8][12]
-
Investigating tissue rejuvenation: Studies in aged mice have shown that this compound can restore tissue homeostasis, improve fur density, and enhance renal function, providing a model for studying rejuvenation.[1][8]
Conclusion
This compound represents a significant advancement in the field of senescence research. Its high specificity and stability make it an invaluable molecular probe for investigating the fundamental biology of senescent cells and a promising scaffold for the development of novel senolytic therapies. This guide provides a foundational resource for researchers aiming to leverage the unique capabilities of this compound in their studies.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. atsjournals.org [atsjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 5. Frontiers | Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes [frontiersin.org]
- 6. phillydaily.com [phillydaily.com]
- 7. Regulation of cellular senescence via the FOXO4‐p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifespan.io [lifespan.io]
- 12. simplepeptide.com [simplepeptide.com]
D-Retro-Inverso Peptides: A Technical Guide to Enhanced Stability and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based therapeutics, the quest for enhanced stability and prolonged in-vivo activity is paramount. D-retro-inverso (DRI) peptides represent a sophisticated and highly effective strategy to overcome the inherent limitations of natural L-peptides, primarily their susceptibility to proteolytic degradation. This technical guide provides an in-depth exploration of the structural and functional characteristics of DRI peptides, offering a comprehensive resource for researchers and drug development professionals. By reversing the sequence of the parent L-peptide and inverting the chirality of its constituent amino acids to the D-configuration, DRI peptides can mimic the side-chain topology of the original peptide while presenting a backbone that is largely resistant to enzymatic cleavage. This guide will delve into the core principles of DRI peptide design, their synthesis, and a detailed analysis of their proteolytic stability, immunogenicity, and receptor binding profiles, supported by quantitative data and detailed experimental protocols.
Structural Characteristics of D-Retro-Inverso Peptides
The defining feature of a D-retro-inverso peptide is the dual modification of its primary structure compared to the parent L-peptide: the sequence of amino acids is reversed, and the stereochemistry of each amino acid is inverted from L to D. This unique arrangement results in a topographical mimic of the parent peptide's side chains, which is crucial for maintaining biological activity, while the peptide backbone's directionality is inverted.[1][2]
The rationale behind this design is that the spatial orientation of the side chains, which are often the primary determinants of interaction with biological targets, is largely preserved. However, the altered chirality of the α-carbon and the reversed direction of the amide bonds render the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids and recognize specific peptide bond sequences.[3][4]
It is important to note that while DRI peptides can effectively mimic the side-chain arrangement of unstructured L-peptides, their ability to replicate more complex secondary structures, such as α-helices, can be limited. An L-peptide that forms a right-handed α-helix will have a DRI counterpart that preferentially forms a left-handed α-helix. This can significantly impact binding affinity where a specific helical conformation is required for receptor interaction.[5][6]
Diagram 1: Structural Transformation from L-Peptide to D-Retro-Inverso Peptide
Caption: Transformation from an L-peptide to its D-retro-inverso analog.
Functional Characteristics
Proteolytic Stability
The primary advantage of DRI peptides is their remarkable resistance to enzymatic degradation. Proteases in biological systems are highly specific for substrates composed of L-amino acids. The D-amino acid composition of DRI peptides makes them poor substrates for these enzymes, leading to a significantly extended half-life in plasma and other biological matrices.[3][7] This enhanced stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.
For instance, the L-peptide OR2 is susceptible to degradation in human plasma and brain extracts, whereas its D-retro-inverso counterpart, RI-OR2, remains completely intact under the same conditions.[8][9]
| Peptide Sequence (Schematic) | Modification | Stability in Human Serum/Plasma | Reference |
| L-Peptide | None | Prone to rapid degradation | [3] |
| L-Peptide with terminal D-amino acids | Partial D-amino acid substitution | Increased stability, but still susceptible to degradation | [3] |
| D-Retro-Inverso Peptide | Full retro-inversion | Highly resistant to degradation | [8][9] |
Table 1: Comparative Proteolytic Stability of L-Peptides and their Modified Analogs.
Immunogenicity
The immunogenic profile of DRI peptides can be complex and context-dependent. In some cases, the inability of DRI peptides to be processed by antigen-presenting cells (APCs) and bind to MHC class II molecules leads to a significant reduction in immunogenicity.[10] This is because the proteases within APCs cannot efficiently degrade the DRI peptide into smaller fragments for presentation, and the interaction between the peptide backbone and the MHC groove is stereospecific. This reduced immunogenicity can be advantageous in therapeutic applications to avoid unwanted immune responses.[10]
However, other studies have shown that DRI peptides can elicit a robust and long-lasting antibody response, sometimes even stronger than the parent L-peptide. This suggests that DRI peptides can be recognized by B-cell receptors, leading to a humoral immune response. The exact mechanisms governing the immunogenicity of DRI peptides are still under investigation and likely depend on the specific sequence and structure of the peptide.
Receptor Binding and Biological Activity
The ability of a DRI peptide to retain the biological activity of its parent L-peptide is highly dependent on the nature of the peptide-receptor interaction. For unstructured peptides where the side-chain interactions are the primary drivers of binding, DRI analogs often retain significant, and sometimes even enhanced, binding affinity.[1]
Conversely, for peptides that must adopt a specific secondary structure, such as a right-handed α-helix, to bind their target, the corresponding DRI peptide, which will favor a left-handed helix, often exhibits significantly reduced binding affinity.[5] This has been demonstrated in the interaction between the p53 peptide and its negative regulator MDM2.
| Peptide | Target | Binding Affinity (Kd) | Reference |
| p53(15-29) (L-peptide) | MDM2 | 140 nM | [11] |
| RI-p53(15-29) (DRI-peptide) | MDM2 | Weakly active | [12] |
| p53(15-29) (L-peptide) | MDMX | 270 nM | [11] |
| RI-p53(15-29) (DRI-peptide) | MDMX | 90.5 µM | [5] |
| OR2 (L-peptide) | Aβ(1-42) monomers | 24 µM | [8] |
| RI-OR2 (DRI-peptide) | Aβ(1-42) monomers | 9 µM | [8] |
| OR2 (L-peptide) | Aβ(1-42) fibrils | 29 µM | [8] |
| RI-OR2 (DRI-peptide) | Aβ(1-42) fibrils | 12 µM | [8] |
Table 2: Comparative Receptor Binding Affinities of L-Peptides and their D-Retro-Inverso Analogs.
Experimental Protocols
Synthesis of D-Retro-Inverso Peptides
DRI peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected D-amino acids. The synthesis proceeds from the C-terminus to the N-terminus, following the reversed sequence of the parent L-peptide.
Diagram 2: Experimental Workflow for Solid-Phase Synthesis of a DRI Peptide
Caption: Solid-phase synthesis workflow for a D-retro-inverso peptide.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).
-
First Amino Acid Coupling: Couple the first Fmoc-protected D-amino acid (corresponding to the C-terminus of the reversed sequence) to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in DMF.
-
Coupling of Subsequent Amino Acids: Activate the carboxyl group of the next Fmoc-protected D-amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the reversed sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Proteolytic Stability Assay
Methodology:
-
Peptide Incubation: Incubate the L-peptide and the DRI peptide at a final concentration of 1 mg/mL in human serum or plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Enzyme Inactivation: Stop the proteolytic reaction by adding a quenching solution, such as 10% trichloroacetic acid, to precipitate the serum proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide.
-
Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point by RP-HPLC.
-
Half-life Calculation: Determine the half-life (t₁/₂) of the peptides by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.
Immunogenicity Assessment (ELISA)
Methodology:
-
Coating: Coat the wells of a 96-well microplate with the L-peptide or DRI peptide (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add diluted serum from immunized animals to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add a substrate for the enzyme (e.g., TMB for HRP). Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the antibody titer by plotting absorbance against serum dilution.
Receptor Binding Assay (Surface Plasmon Resonance - SPR)
Methodology:
-
Ligand Immobilization: Immobilize the target receptor protein onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject different concentrations of the L-peptide and the DRI peptide (analyte) over the sensor chip surface.
-
Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand, in real-time.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Mechanism of Action
The ability of DRI peptides to modulate signaling pathways is directly related to their capacity to mimic the binding of a native L-peptide to its receptor or interacting partner. For example, a DRI peptide designed to inhibit the interaction between a protein and its natural ligand can disrupt the downstream signaling cascade.
Diagram 3: Hypothetical Signaling Pathway Inhibition by a DRI Peptide
Caption: DRI peptide inhibiting a signaling pathway by blocking the receptor.
Conclusion
D-retro-inverso peptides offer a powerful platform for the development of next-generation peptide therapeutics with significantly improved pharmacokinetic properties. Their inherent resistance to proteolysis addresses one of the major hurdles in peptide drug development. While the retention of biological activity is not always guaranteed, particularly for structured peptides, careful design and selection can lead to DRI analogs with potent and sustained effects. The experimental protocols detailed in this guide provide a framework for the rational design, synthesis, and characterization of these promising molecules. As our understanding of the structural and functional nuances of DRI peptides continues to grow, so too will their application in treating a wide range of diseases.
References
- 1. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 4. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Applications of Retro-Inverso Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the immunogenic properties of retro-inverso peptides. Total retro-inversion of T-cell epitopes causes a loss of binding to MHC II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dawn of Senolytics: A Technical History of a New Therapeutic Frontier
For decades, the accumulation of senescent cells—cells that have stopped dividing but remain metabolically active—has been recognized as a hallmark of aging. These cells, while resistant to their own death, secrete a cocktail of inflammatory molecules, known as the senescence-associated secretory phenotype (SASP), that contribute to age-related diseases. The early 21st century marked a pivotal shift from observing this phenomenon to actively intervening. This technical guide chronicles the history of senolytic compound development, from the foundational discoveries to the diverse chemical entities and intricate experimental methodologies that define the field today.
The Dawn of an Idea: Targeting Senescent Cells for Removal
The concept of selectively eliminating senescent cells, termed "senolysis," emerged from the understanding that these cells upregulate pro-survival pathways to evade apoptosis. This resistance to cell death, a double-edged sword that prevents the propagation of potentially cancerous cells, also allows them to persist and cause harm in aged tissues. The groundbreaking hypothesis was that transiently disabling these survival mechanisms could selectively trigger apoptosis in senescent cells without affecting healthy, non-senescent cells.
The First Wave: Hypothesis-Driven Discovery of Senolytics
Initial efforts to identify senolytics through high-throughput screening of compound libraries were largely unsuccessful. A breakthrough came from a hypothesis-driven approach. Researchers reasoned that senescent cells, much like cancer cells, are dependent on a network of pro-survival pathways. By identifying these "Senescent Cell Anti-Apoptotic Pathways" (SCAPs), they could then screen for drugs that target these specific vulnerabilities.
Dasatinib (B193332) and Quercetin: A Synergistic Combination
The first senolytic agents to be identified through this strategy were the tyrosine kinase inhibitor Dasatinib and the flavonoid Quercetin (D+Q). Bioinformatic analysis of senescent versus non-senescent cells revealed the upregulation of pathways that could be targeted by these two compounds.
-
Dasatinib , an FDA-approved cancer therapeutic, was found to be effective in eliminating senescent preadipocytes.
-
Quercetin , a natural compound found in many fruits and vegetables, showed efficacy against senescent human endothelial cells and mouse bone marrow stem cells.
Crucially, the combination of Dasatinib and Quercetin demonstrated synergistic effects, proving more effective at clearing a broader range of senescent cell types than either compound alone.[1][2]
Navitoclax and the Bcl-2 Family Inhibitors
Another critical pro-survival pathway identified in senescent cells involves the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. This led to the investigation of Bcl-2 inhibitors, a class of drugs already in development for cancer therapy, as potential senolytics.
Navitoclax (ABT-263) , a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, was shown to selectively induce apoptosis in certain types of senescent cells, such as human umbilical vein endothelial cells (HUVECs) and IMR90 lung fibroblasts.[3] However, its efficacy is cell-type dependent, and it can have side effects like thrombocytopenia (low platelet count) due to the role of Bcl-xL in platelet survival.[4]
Fisetin: A Potent Natural Flavonoid
Further screening of natural compounds identified Fisetin , a flavonoid structurally related to Quercetin, as a potent senolytic.[5][6] In some studies, Fisetin has demonstrated superior senolytic activity compared to Quercetin, effectively clearing senescent cells at lower concentrations and in a wider range of cell types.[7][8]
Expanding the Arsenal: Novel Classes of Senolytics
The initial discoveries spurred the development and identification of new classes of senolytic compounds with diverse mechanisms of action.
HSP90 Inhibitors
Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many proteins involved in cell survival signaling. Inhibition of HSP90 was found to destabilize client proteins that are essential for the survival of senescent cells, leading to their apoptotic death.[9][10]
FOXO4-DRI: A Targeted Peptide Approach
A more targeted approach to senolysis involves disrupting specific protein-protein interactions that are critical for senescent cell survival. The peptide This compound was designed to block the interaction between FOXO4 and p53, a key interaction that prevents p53 from inducing apoptosis in senescent cells. By disrupting this interaction, this compound selectively triggers apoptosis in senescent cells.[11][12][13]
UBX0101: A p53/MDM2 Interaction Inhibitor
UBX0101 is a small molecule inhibitor of the p53/MDM2 interaction. MDM2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53, which in turn can induce apoptosis in senescent cells. While showing promise in preclinical studies for osteoarthritis, UBX0101 did not meet its primary endpoints in a Phase II clinical trial and its development was discontinued.[14][15][16][17]
Quantitative Analysis of Senolytic Potency
The efficacy of senolytic compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for reducing the viability of senescent cells. These values can vary significantly depending on the cell type, the method used to induce senescence, and the specific assay conditions. The following tables provide a summary of reported IC50/EC50 values for key senolytic compounds.
| Senolytic Compound(s) | Senescent Cell Type | Senescence Inducer | IC50 / EC50 (Senescent) | IC50 / EC50 (Non-Senescent) | Reference |
| Dasatinib + Quercetin | Murine Embryonic Fibroblasts (MEFs) | Ercc1 deficiency | D: 250 nM, Q: 50 µM | - | [18] |
| Human Preadipocytes | Irradiation | D: < 1 µM, Q: < 10 µM | > 10 µM (D+Q) | [1] | |
| Navitoclax (ABT-263) | Human Umbilical Vein Endothelial Cells (HUVECs) | Irradiation | ~ 2 µM | > 10 µM | [3] |
| IMR90 (Human Lung Fibroblasts) | Irradiation | ~ 3 µM | > 10 µM | [3] | |
| Fisetin | Human Umbilical Vein Endothelial Cells (HUVECs) | Irradiation | ~ 0.5 µM | > 10 µM | [7] |
| IMR90 (Human Lung Fibroblasts) | Etoposide | ~ 7.5 µM | > 25 µM | [19] | |
| This compound | IMR90 (Human Lung Fibroblasts) | Doxorubicin | ~ 12.5 µM | > 25 µM | [20][21] |
| Human Chondrocytes (PDL9) | Replicative | ~ 25 µM | Not effective in PDL3 | [11][12] | |
| HSP90 Inhibitors (Geldanamycin) | Murine Embryonic Fibroblasts (MEFs) | Ercc1 deficiency | ~ 50 nM | > 200 nM | [18] |
Core Experimental Protocols in Senolytic Research
The development and validation of senolytic compounds rely on a set of standardized experimental procedures to induce and characterize cellular senescence and to quantify the efficacy of senolytic agents.
Induction of Cellular Senescence
Several methods are commonly used to induce senescence in vitro, each mimicking different aspects of the in vivo process.
-
Replicative Senescence: Primary cells are serially passaged until they reach the Hayflick limit and cease to proliferate.
-
Stress-Induced Premature Senescence (SIPS):
-
DNA Damage: Cells are treated with DNA damaging agents such as doxorubicin, etoposide, or bleomycin, or exposed to ionizing radiation.
-
Oxidative Stress: Cells are exposed to oxidizing agents like hydrogen peroxide (H₂O₂).
-
-
Oncogene-Induced Senescence (OIS): An oncogene, such as H-RasV12, is overexpressed in primary cells.
Below is a generalized workflow for inducing senescence.
Detection of Senescent Cells: SA-β-galactosidase Staining
Senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0 is a widely used biomarker for senescent cells.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows for individual cell visualization.
-
Fixation: Wash cells with PBS and fix with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Staining: Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate/phosphate buffer at pH 6.0) to the cells.
-
Incubation: Incubate the cells at 37°C overnight in a dry incubator (no CO₂).
-
Visualization: Observe the cells under a light microscope. Senescent cells will appear blue.
Assessment of Apoptosis
To determine if a compound is senolytic, it is essential to measure its ability to induce apoptosis specifically in senescent cells.
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or fluorescent substrate.
Protocol (using a luminescent assay like Caspase-Glo® 3/7): [22][23][24][25]
-
Cell Treatment: Treat senescent and non-senescent control cells with the test compound for a specified period (e.g., 24-48 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.
-
Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2][20][26]
Protocol:
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection:
-
If a fluorescently tagged dUTP is used, the signal can be directly visualized by fluorescence microscopy.
-
If BrdUTP is used, an anti-BrdU antibody conjugated to a fluorescent dye is added for detection.
-
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Analysis of the Senescence-Associated Secretory Phenotype (SASP)
The SASP is a complex mixture of secreted cytokines, chemokines, growth factors, and proteases. Its composition can be analyzed using various techniques.
ELISA is used to quantify the concentration of specific proteins, such as IL-6 and IL-8, in the conditioned media of senescent cells.[15][16][27]
Protocol (for a single cytokine):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add conditioned media from senescent and control cells to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
Luminex assays allow for the simultaneous quantification of multiple SASP factors in a single sample, providing a more comprehensive profile of the secretome.[23][25][28][29][30][31][32][33]
Protocol Overview:
-
Bead Preparation: A set of spectrally distinct beads, each coated with a capture antibody for a specific analyte, is used.
-
Sample Incubation: The bead mixture is incubated with the conditioned media.
-
Detection Antibody Cocktail: A cocktail of biotinylated detection antibodies is added.
-
Streptavidin-PE: Streptavidin-phycoerythrin (PE) is added to bind to the biotinylated detection antibodies.
-
Analysis: The beads are analyzed on a Luminex instrument, which uses lasers to identify the bead (and thus the analyte) and quantify the PE signal (and thus the analyte concentration).
Signaling Pathways in Senolysis
The efficacy of senolytic compounds stems from their ability to target key nodes in the pro-survival signaling pathways that are upregulated in senescent cells.
References
- 1. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senolytic Treatment with Dasatinib and Quercetin Confirmed to Reduce the Burden of Senescent Cells in Human Patients – Fight Aging! [fightaging.org]
- 3. researchgate.net [researchgate.net]
- 4. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463 | Aging [aging-us.com]
- 8. Effects of Fisetin Treatment on Cellular Senescence of Various Tissues and Organs of Old Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 inhibitors as senolytic drugs to extend healthy aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of HSP90 inhibitors as a novel class of senolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. lifespan.io [lifespan.io]
- 15. Local clearance of senescent cells attenuates the development of post-traumatic osteoarthritis and creates a pro-regenerative environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unity's Phase II osteoarthritis study of UBX0101 misses primary goal [clinicaltrialsarena.com]
- 17. Unity Biotechnology Fails Phase II Trial of Localized Senolytics for Knee Osteoarthritis – Fight Aging! [fightaging.org]
- 18. HSP90 Inhibitors Anti-Aging and Senolytic Properties [worldofmolecules.com]
- 19. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. ulab360.com [ulab360.com]
- 26. assaygenie.com [assaygenie.com]
- 27. ir.unitybiotechnology.com [ir.unitybiotechnology.com]
- 28. Measuring the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cloud-clone.com [cloud-clone.com]
- 30. Cellular Senescence Pathways Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 31. The Clinical Potential of Senolytic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. precisionformedicine.com [precisionformedicine.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
The Role of FOXO4 in Cellular Aging: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Forkhead box O4 (FOXO4) transcription factor has emerged as a critical regulator of cellular senescence, a fundamental process implicated in aging and age-related diseases. In senescent cells, FOXO4 plays a pivotal role in maintaining cell viability by inhibiting the pro-apoptotic activity of the tumor suppressor protein p53. This interaction prevents the clearance of dysfunctional senescent cells, contributing to tissue aging and pathology. This technical guide provides an in-depth overview of the function of FOXO4 in aging, with a focus on its interaction with p53 and the therapeutic potential of targeting this axis. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development in this promising field.
Introduction: FOXO4 and Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest triggered by various stressors, including DNA damage, oncogene activation, and telomere shortening.[1] While initially a protective mechanism to prevent the proliferation of damaged cells, the accumulation of senescent cells with age contributes to a pro-inflammatory microenvironment through the Senescence-Associated Secretory Phenotype (SASP) and impairs tissue function.[1]
The FOXO family of transcription factors, including FOXO4, are key downstream effectors of the insulin (B600854) and insulin-like growth factor 1 (IGF-1) signaling pathway and are involved in regulating stress resistance, metabolism, and longevity.[2][3] In the context of aging, FOXO4 expression is specifically upregulated in senescent cells.[3] It plays a crucial role in preventing these cells from undergoing apoptosis, or programmed cell death.[3]
The FOXO4-p53 Axis: A Key Regulator of Senescent Cell Fate
A critical mechanism by which FOXO4 promotes the survival of senescent cells is through its direct interaction with the tumor suppressor protein p53.[2][4] In response to DNA damage, both FOXO4 and p53 are activated and co-localize within the nucleus, specifically at sites of persistent DNA damage known as DNA-SCARS (DNA Segments with Chromatin Alterations Reinforcing Senescence).[5]
This interaction sequesters p53, preventing it from translocating to the mitochondria to initiate the apoptotic cascade.[1] Instead, the FOXO4-p53 complex promotes the transcription of p21, a cyclin-dependent kinase inhibitor that reinforces the senescent cell cycle arrest.[2][6] By tipping the balance from apoptosis towards senescence, FOXO4 ensures the persistence of these dysfunctional cells.[3]
Signaling Pathway
The interplay between the Insulin/IGF-1 signaling pathway, cellular stress, and the FOXO4-p53 axis is crucial in determining cell fate.
Caption: The FOXO4-p53 signaling pathway in cellular senescence.
Therapeutic Targeting of the FOXO4-p53 Interaction
The specific role of the FOXO4-p53 interaction in maintaining senescent cell viability has made it an attractive target for therapeutic intervention. The development of senolytics, drugs that selectively clear senescent cells, is a rapidly growing area of aging research.
FOXO4-DRI: A Senolytic Peptide
A first-in-class senolytic agent targeting the FOXO4-p53 axis is the D-Retro-Inverso peptide, this compound.[1] This peptide is designed to compete with endogenous FOXO4 for binding to p53.[1] By disrupting the FOXO4-p53 interaction, this compound liberates p53, allowing it to translocate to the mitochondria and induce apoptosis specifically in senescent cells.[1][7] Healthy, non-senescent cells, which have low levels of nuclear FOXO4, are largely unaffected.[3]
Preclinical Efficacy of this compound
Studies in mouse models of accelerated and natural aging have demonstrated the remarkable therapeutic potential of this compound.[1][8] Administration of the peptide led to a significant reduction in the burden of senescent cells and a corresponding improvement in a range of age-related phenotypes.[1][8]
Table 1: Quantitative Effects of this compound in Aged Mice
| Parameter | Mouse Model | Treatment | Outcome | Reference |
| Senescent Leydig Cells | Naturally Aged | 5 mg/kg this compound, intraperitoneal injection every other day for three administrations | Significant decrease in SA-β-gal activity and levels of p53, p21, and p16. | [9] |
| Serum Testosterone (B1683101) | Naturally Aged | 5 mg/kg this compound, intraperitoneal injection every other day for three administrations | Significant increase in serum testosterone levels. | [9] |
| Running Wheel Activity | Fast-aging XpdTTD/TTD | 10 mg/kg/day this compound for 3 weeks | Doubled the distance run compared to placebo-treated mice. | [10] |
| Fur Density | Fast-aging XpdTTD/TTD | 10 mg/kg/day this compound for 10 days | Restoration of fur density. | [10] |
| Renal Function | Fast-aging XpdTTD/TTD | 10 mg/kg/day this compound for 4 weeks | Improved renal glomerular filtration. | [10] |
| Apoptosis of Senescent Cells | Senescent TM3 Leydig cells in vitro | 25 µM this compound for 3 days | Apoptosis rate increased from 10% to 27%. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of FOXO4 in aging.
Induction of Cellular Senescence in vitro
A common method to induce senescence in cultured cells is through exposure to DNA damaging agents.
Caption: Experimental workflow for inducing cellular senescence.
Protocol:
-
Seed primary human fibroblasts (e.g., IMR90) at a low density in a culture dish.
-
The following day, expose the cells to a senescence-inducing stimulus. For example, treat with 100 µM hydrogen peroxide (H₂O₂) for 48 hours in serum-free medium to induce stress-induced premature senescence.[11]
-
Remove the stressor and culture the cells in complete medium for 7-10 days, allowing the senescent phenotype to develop.
-
Confirm the senescent state by assessing markers such as Senescence-Associated β-galactosidase (SA-β-gal) activity and increased expression of p21.
Senescence-Associated β-galactosidase (SA-β-gal) Staining
SA-β-gal is a widely used biomarker for senescent cells.[4]
Protocol:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix the cells for 3-5 minutes at room temperature with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.[4]
-
Wash the cells three times with PBS.
-
Add the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.[8]
-
Incubate at 37°C overnight in a non-CO₂ incubator.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Induce apoptosis in your target cells (e.g., by treating senescent cells with this compound).
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for Cleaved Caspase-3
Activation of caspase-3 is a key event in the execution phase of apoptosis.
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Future Directions and Conclusion
The selective targeting of senescent cells through the FOXO4-p53 interaction represents a highly promising strategy for the treatment of a wide range of age-related diseases. The preclinical success of this compound has paved the way for the development of a new class of senolytic therapies. Future research should focus on:
-
Clinical Translation: Rigorous clinical trials are needed to establish the safety and efficacy of this compound and other senolytics in humans.
-
Biomarker Development: The identification of reliable biomarkers of senescent cell burden will be crucial for monitoring therapeutic responses.
-
Combination Therapies: Investigating the synergistic effects of senolytics with other anti-aging interventions could lead to more potent therapeutic strategies.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. buckinstitute.org [buckinstitute.org]
- 5. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. genoracle.com [genoracle.com]
- 7. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kumc.edu [kumc.edu]
The Senolytic Peptide FOXO4-DRI: A Deep Dive into its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in a host of age-related diseases and chemotherapy-induced toxicities. Senescent cells, while no longer proliferating, remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP). The accumulation of these cells is thought to contribute to tissue dysfunction and chronic inflammation. Consequently, the selective elimination of senescent cells, a therapeutic strategy termed "senolysis," has emerged as a promising avenue for treating a range of pathologies.
One of the most targeted and promising senolytic agents to have emerged is the peptide FOXO4-DRI. This in-depth technical guide will explore the core cellular pathways affected by this compound administration, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action: Disrupting the FOXO4-p53 Axis
The primary mechanism of action of this compound lies in its ability to selectively induce apoptosis in senescent cells by disrupting the interaction between the Forkhead box O4 (FOXO4) transcription factor and the tumor suppressor protein p53.[1][2][3]
In senescent cells, FOXO4 expression is notably upregulated.[4][5] FOXO4 localizes to sites of DNA damage within the nucleus and physically interacts with activated p53.[4][6] This interaction is crucial for maintaining the viability of senescent cells, in part by sequestering p53 in the nucleus and preventing it from initiating apoptosis.[2][3][6]
This compound is a synthetic peptide designed as a D-Retro-Inverso (DRI) isoform of the p53-binding region of FOXO4.[6][7] This modification enhances its stability and cell permeability.[7] this compound acts as a competitive inhibitor, binding to p53 with high affinity and displacing the endogenous FOXO4.[1][8] This disruption leads to the nuclear exclusion of p53.[1][2][3] Once in the cytoplasm, p53 can translocate to the mitochondria and trigger the intrinsic apoptotic cascade, leading to the selective death of the senescent cell.[1][3]
Key Cellular Pathways Modulated by this compound
The administration of this compound initiates a cascade of events that impact several key cellular pathways:
-
Apoptosis Induction: The primary and most direct effect of this compound is the activation of the intrinsic apoptosis pathway. The nuclear exclusion of p53 allows it to interact with pro-apoptotic members of the Bcl-2 family at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, particularly caspase-3 and caspase-7.[1][2]
-
Regulation of Senescence Markers: By eliminating senescent cells, this compound indirectly leads to a reduction in the overall burden of senescence markers in a tissue or cell population. Studies have consistently shown decreased protein levels of key senescence-associated proteins like p16(INK4a), p21(CIP1), and p53 itself in tissues treated with this compound.[2][3][9]
-
Modulation of the Senescence-Associated Secretory Phenotype (SASP): The clearance of senescent cells by this compound results in a significant reduction in the secretion of pro-inflammatory SASP factors. This includes a decrease in the levels of interleukins such as IL-1α, IL-1β, and IL-6, as well as other inflammatory mediators like TGF-β.[2][9] This attenuation of the SASP is a critical aspect of the therapeutic benefit of this compound, as it helps to resolve chronic inflammation and restore tissue homeostasis.
Quantitative Effects of this compound Administration
The following tables summarize the quantitative data from various studies on the effects of this compound.
| Cell Type | Senescence Inducer | This compound Concentration | Effect on Cell Viability | Reference |
| Human IMR90 Fibroblasts | Ionizing Radiation | Increasing doses | 11.73-fold more selective in reducing viability of senescent vs. control cells. | [2] |
| Human Chondrocytes (PDL9) | Replicative Senescence | 25 µM | Removed more than half of the senescent cells; did not significantly affect non-senescent (PDL3) cells. | [1][6] |
| Mouse TM3 Leydig Cells | Hydrogen Peroxide | 25 µM | Reduced viability of senescent cells compared to normal cells. | [3] |
| Cell/Tissue Type | Senescence Inducer | This compound Treatment | Effect on Senescence and Apoptosis Markers | Reference |
| Mouse TM3 Leydig Cells | Hydrogen Peroxide | 25 µM for 3 days | Increased apoptosis rate from 10% to 27%. | [3] |
| Human Chondrocytes (PDL9) | Replicative Senescence | 25 µM for 5 days | Significant decrease in protein levels of p16, p21, and p53. | [1] |
| Aged Mouse Testes | Natural Aging | 5 mg/kg; i.p.; every other day for three administrations | Decreased levels of p53, p21, and p16. | [9] |
| Human IMR90 Fibroblasts | Ionizing Radiation | 25 µM | Induced Caspase-3/7 activation specifically in senescent cells. | [2] |
| Cell/Tissue Type | Senescence Inducer | This compound Treatment | Effect on SASP Factors | Reference |
| Aged Mouse Testes | Natural Aging | 5 mg/kg; i.p.; every other day for three administrations | Decreased levels of IL-1β, IL-6, and TGF-β. | [2][9] |
| Human Chondrocytes (PDL9) | Replicative Senescence | 25 µM for 5 days | Reduced expression of IL-6 and MMP13. | [1] |
Experimental Protocols
In Vitro Senescence Induction and this compound Treatment
a. Cell Culture and Senescence Induction:
-
Cell Lines: Human IMR90 fibroblasts, human chondrocytes, or other relevant primary cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Senescence Induction:
-
Replicative Senescence: Serially passage cells until they reach their Hayflick limit, characterized by a cessation of proliferation. Population doubling level (PDL) can be calculated to monitor senescence.
-
Stress-Induced Premature Senescence (SIPS):
-
Ionizing Radiation: Expose sub-confluent cells to a single dose of 10 Gy of X-ray or gamma radiation.
-
Doxorubicin (B1662922): Treat cells with a sub-lethal dose of doxorubicin (e.g., 100-250 nM) for 24-48 hours.
-
Hydrogen Peroxide: Treat cells with H₂O₂ (e.g., 100-200 µM) for 1-2 hours.
-
-
Allow cells to recover and develop the senescent phenotype for 7-10 days post-induction.
-
b. This compound Treatment:
-
Peptide Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or PBS to a stock concentration of 1-10 mM.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound (typically in the range of 10-25 µM). A vehicle control (e.g., water or PBS) should be run in parallel.
-
Incubation: Incubate cells with this compound for the desired duration (e.g., 24-72 hours).
Assessment of Cellular Senescence and Apoptosis
a. Senescence-Associated β-Galactosidase (SA-β-gal) Staining:
-
Wash cells with PBS.
-
Fix cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Incubate cells with freshly prepared SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C overnight in a dry incubator (no CO₂).
-
Observe and quantify the percentage of blue-stained senescent cells under a microscope.
b. Cell Viability Assays (CCK-8 or MTS):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound.
-
At the end of the treatment period, add CCK-8 or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
c. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest cells by trypsinization.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
d. Caspase-3/7 Activity Assay:
-
Use a commercially available kit that employs a substrate for activated caspase-3/7 which, when cleaved, releases a fluorescent or luminescent signal.
-
Lyse the treated cells and incubate the lysate with the caspase substrate.
-
Measure the signal using a fluorometer or luminometer.
Analysis of Gene and Protein Expression
a. Western Blotting:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p16, p21, p53, cleaved caspase-3, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
b. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., CDKN2A (p16), CDKN1A (p21), TP53, IL6, IL8, MMP3, MMP13).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizing the Pathways and Processes
Caption: this compound Mechanism of Action.
Caption: General Experimental Workflow.
Conclusion
This compound represents a highly specific and potent senolytic agent with a well-defined mechanism of action centered on the disruption of the FOXO4-p53 interaction in senescent cells. By selectively inducing apoptosis in these detrimental cells, this compound administration leads to a reduction in senescence markers and the pro-inflammatory SASP, thereby restoring tissue homeostasis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising peptide. As research in the field of geroscience continues to advance, targeted senolytics like this compound hold significant promise for the development of novel treatments for a wide array of age-related and degenerative diseases.
References
- 1. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 4. WO2016118014A2 - Anti-senescence compounds and uses thereof - Google Patents [patents.google.com]
- 5. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 6. genoracle.com [genoracle.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Biodistribution and Clearance of FOXO4-DRI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the in vivo biodistribution and clearance of the senolytic peptide FOXO4-DRI. This guide, therefore, provides a comprehensive overview based on the known characteristics of D-retro-inverso (DRI) peptides and cell-penetrating peptides (CPPs), to which this compound belongs. The experimental protocols and data presented are illustrative and intended to guide future research.
Introduction to this compound
This compound is a synthetic peptide designed to selectively induce apoptosis in senescent cells. It functions by disrupting the interaction between the Forkhead box O4 (FOXO4) transcription factor and the tumor suppressor protein p53.[1] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis. This compound, a cell-penetrating peptide, enters the cell and competitively binds to p53, leading to its release from FOXO4. This allows p53 to translocate to the mitochondria and trigger the apoptotic cascade, selectively eliminating senescent cells.[2][3][4] The peptide is synthesized using D-amino acids in a reversed sequence (D-retro-inverso), which confers resistance to proteolytic degradation and is expected to enhance its in vivo stability and half-life.[5][6][7]
Predicted In Vivo Biodistribution of this compound
While specific studies on this compound are not available, the biodistribution of cell-penetrating peptides is known to be widespread. Following systemic administration, CPPs tend to distribute to various tissues. However, their cationic nature can lead to non-specific binding to negatively charged cell surfaces and plasma proteins.[8]
It is anticipated that this compound would distribute to a range of organs. Biodistribution studies of other CPPs have shown accumulation in highly perfused organs such as the liver, kidneys, and spleen.[9] The extent of accumulation in target tissues with a high burden of senescent cells is a critical area for future investigation.
Illustrative Quantitative Biodistribution Data
The following table presents a hypothetical biodistribution profile for this compound in a murine model. This data is for illustrative purposes only and is intended to demonstrate a standard format for presenting such findings. Actual data would need to be generated through rigorous experimental studies.
| Organ/Tissue | 1-hour Post-Injection (%ID/g) | 4-hours Post-Injection (%ID/g) | 24-hours Post-Injection (%ID/g) |
| Blood | 5.2 ± 1.1 | 1.8 ± 0.4 | 0.3 ± 0.1 |
| Liver | 15.7 ± 3.2 | 8.9 ± 1.9 | 2.1 ± 0.5 |
| Kidneys | 25.3 ± 5.1 | 12.4 ± 2.8 | 1.5 ± 0.4 |
| Spleen | 8.1 ± 1.7 | 4.5 ± 1.0 | 0.9 ± 0.2 |
| Lungs | 6.9 ± 1.4 | 3.2 ± 0.7 | 0.6 ± 0.1 |
| Heart | 3.5 ± 0.8 | 1.6 ± 0.4 | 0.3 ± 0.1 |
| Muscle | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Brain | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Predicted In Vivo Clearance of this compound
The clearance of peptides from the body is a complex process involving enzymatic degradation and renal and hepatic excretion. The D-retro-inverso structure of this compound is specifically designed to resist degradation by proteases, which is expected to prolong its circulation time compared to native L-peptides.[5][6]
The primary routes of clearance for peptides are typically renal filtration and, for larger peptides or those that bind to plasma proteins, hepatic uptake and metabolism.[10][11] Given the expected stability of this compound, renal clearance is likely to be the major pathway of elimination.
Pharmacokinetic studies of other CPPs have demonstrated a rapid initial distribution phase followed by a slower elimination phase.[9] A similar biphasic clearance pattern would be anticipated for this compound.
Signaling Pathway of this compound Action
The mechanism of action of this compound involves the disruption of the FOXO4-p53 protein-protein interaction within senescent cells. The following diagram illustrates this signaling pathway.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable data on the biodistribution and clearance of this compound. Below are generalized protocols that can be adapted for specific studies.
Radiolabeling of this compound
To enable in vivo tracking, this compound can be radiolabeled with a suitable isotope such as Iodine-125 (¹²⁵I) or a positron-emitting isotope for PET imaging.
Protocol:
-
Synthesize this compound with a tyrosine residue for iodination.
-
Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add Na[¹²⁵I] and an oxidizing agent (e.g., Chloramine-T).
-
Incubate for a short period (e.g., 1-2 minutes) at room temperature.
-
Quench the reaction with a reducing agent (e.g., sodium metabisulfite).
-
Purify the radiolabeled peptide using size-exclusion chromatography or reverse-phase HPLC.
-
Assess radiochemical purity and specific activity.
Animal Model and Administration
Protocol:
-
Use an appropriate animal model, such as aged mice or a mouse model of a senescence-associated disease.
-
Administer a known amount of radiolabeled this compound via the desired route (e.g., intravenous or intraperitoneal injection).
-
House the animals in metabolic cages to collect urine and feces for excretion studies.
Biodistribution Study
The following diagram outlines a typical workflow for an in vivo biodistribution study.
Protocol:
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of animals.
-
Collect blood and dissect organs of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle).
-
Rinse the organs to remove excess blood, blot dry, and weigh them.
-
Measure the radioactivity in each organ and in blood samples using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Clearance Study
Protocol:
-
Collect blood samples at various time points after administration of radiolabeled this compound.
-
Separate plasma and measure the radioactivity.
-
Analyze the plasma samples using techniques like HPLC to differentiate between intact peptide and metabolites.
-
Collect urine and feces over a set period (e.g., 48 hours) and measure the total radioactivity excreted.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life, clearance rate, and volume of distribution.
Quantification of this compound in Biological Samples
For non-radiolabeled studies, sensitive analytical methods are required to quantify this compound in complex biological matrices.
Recommended Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Extract this compound from plasma or tissue homogenates using solid-phase extraction or protein precipitation.
-
Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard for accurate quantification.
-
LC Separation: Separate the peptide from other matrix components using a suitable reverse-phase HPLC column and gradient.
-
MS/MS Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of this compound and the internal standard.[12]
-
Quantification: Generate a calibration curve using known concentrations of this compound to determine the concentration in the unknown samples.[12]
Future Directions
To fully understand the therapeutic potential of this compound, dedicated pharmacokinetic and pharmacodynamic studies are essential. Future research should focus on:
-
Performing comprehensive biodistribution studies using radiolabeled this compound in relevant animal models of aging and disease.
-
Characterizing the metabolic stability of this compound in vivo and identifying any potential metabolites.
-
Determining the precise mechanisms of clearance and the routes of excretion.
-
Correlating the pharmacokinetic profile of this compound with its senolytic efficacy in target tissues.
By addressing these knowledge gaps, the development of this compound as a novel therapeutic for age-related diseases can be significantly advanced.
References
- 1. simplepeptide.com [simplepeptide.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes [frontiersin.org]
- 5. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Retro Inverso Peptides [biosyn.com]
- 8. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Liver and spleen predominantly mediate calciprotein particle clearance in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Ethical Considerations in Senolytic Therapy Research: A Technical Guide
Introduction
Senolytic therapies, which selectively clear senescent cells, represent a paradigm shift in the approach to treating age-related diseases. By targeting a fundamental mechanism of aging, these therapies hold the promise of not just managing symptoms, but potentially preventing or reversing a wide range of chronic conditions. As research in this field accelerates, it is imperative for scientists, researchers, and drug development professionals to navigate the complex ethical landscape that accompanies such a transformative therapeutic strategy. This technical guide provides an in-depth analysis of the core ethical considerations in senolytic therapy research, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key biological and ethical frameworks.
The ethical discourse surrounding senolytics extends beyond the traditional bioethical principles of autonomy, beneficence, non-maleficence, and justice. It encompasses profound societal questions about the medicalization of aging, equitable access to potentially life-extending therapies, and the long-term consequences of intervening in the natural aging process. This guide aims to equip the research community with a comprehensive understanding of these issues to foster responsible and ethical innovation in the development of senolytic therapies.
Core Ethical Principles in Senolytic Research
The ethical framework for senolytic therapy research is built upon established principles of clinical research ethics, but with specific nuances due to the nature of the intervention.
Beneficence and Non-Maleficence
The primary ethical obligation in all clinical research is to maximize potential benefits while minimizing harm. In the context of senolytics, this principle is particularly salient given the novelty of the therapeutic approach.
-
Potential for Unforeseen Long-Term Effects: The long-term consequences of eliminating senescent cells are not yet fully understood. While preclinical data are promising, the possibility of adverse effects emerging over time necessitates cautious and thorough long-term follow-up in clinical trials.
-
On-Target and Off-Target Effects: Senolytic drugs must be highly specific to senescent cells to avoid harming healthy cells. The potential for off-target toxicity is a significant safety concern that requires rigorous preclinical evaluation.
-
Balancing Risk and Benefit in Patient Selection: Initial clinical trials have appropriately focused on patient populations with serious, life-limiting diseases for which there are no effective treatments. This strategy ensures that the potential benefits are weighed against the inherent risks of a novel therapy.
Justice and Equity
The principle of justice demands the fair and equitable distribution of the benefits and burdens of research. The development of senolytic therapies raises significant concerns about equitable access.
-
Socioeconomic Disparities: There is a considerable risk that senolytic therapies, if successful, will be expensive and accessible only to the wealthy, thereby exacerbating existing health disparities and creating a "longevity divide".
-
Fair Subject Selection: The inclusion of diverse populations in clinical trials is crucial to ensure that the safety and efficacy of senolytic therapies are understood across different ethnicities, genders, and socioeconomic backgrounds. Historically, older adults have been underrepresented in clinical research, a trend that must be reversed for senolytic trials.
Autonomy and Informed Consent
Respect for autonomy requires that research participants are empowered to make informed and voluntary decisions about their participation. The complexities of senolytic science present unique challenges to the informed consent process.
-
Communicating Complex Information: Explaining the mechanisms of cellular senescence and the novel action of senolytic drugs to potential participants can be challenging. Consent forms and discussions must be clear, concise, and free of technical jargon.
-
Managing Expectations: The hype surrounding "anti-aging" therapies can create unrealistic expectations. Researchers have an ethical duty to present the potential benefits and risks of senolytic therapies accurately and without exaggeration.
-
Vulnerable Populations: Special considerations are necessary when enrolling older adults, who may have cognitive impairments or other vulnerabilities that could affect their ability to provide fully informed consent.
The following diagram illustrates the logical relationships between these core ethical principles and their practical implications in senolytic research.
Ethical Principles in Senolytic Research.
Quantitative Data from Senolytic Clinical Trials
The ethical evaluation of senolytic therapies must be grounded in empirical data. The following tables summarize key quantitative findings from clinical trials of several senolytic agents. It is important to note that the field is still in its early stages, and many of these studies are small, pilot, or Phase 1/2 trials.
Table 1: Efficacy of Senolytic Therapies in Clinical Trials
| Senolytic Agent(s) | Condition | Key Efficacy Endpoint(s) | Quantitative Results | Citation(s) |
| Dasatinib (B193332) + Quercetin (B1663063) (D+Q) | Idiopathic Pulmonary Fibrosis (IPF) | Change in 6-minute walk distance | Improvement observed, but not statistically significant in a small pilot study. | [1] |
| Diabetic Kidney Disease | Change in senescent cell burden in adipose tissue | Statistically significant reduction in senescent cell markers (p16, SA-β-gal). | [2] | |
| Osteoporosis in Postmenopausal Women | Change in bone formation and resorption markers | Increased bone formation marker (P1NP), but no significant change in bone resorption marker (CTx) in the overall group. In women with a high senescent cell burden, D+Q increased P1NP, reduced CTx, and increased radius bone mineral density. | [3] | |
| Mild Cognitive Impairment | Change in Montreal Cognitive Assessment (MoCA) score | Non-significant increase of 1.0 point in MoCA score. A significant increase of 2.0 points was seen in those with the lowest baseline MoCA scores. | [4] | |
| Fisetin (B1672732) | Healthy Volunteers and Older Adults with Multimorbidity | Pharmacokinetics and safety | A pilot trial is underway to determine the pharmacokinetic profile and safety of fisetin at a dose of 20 mg/kg/day for two consecutive days. | [5] |
| Navitoclax (ABT-263) | Myelofibrosis (in combination with Ruxolitinib) | Spleen volume reduction ≥ 35% (SVR35) | 26.5% of patients at week 24 and 41% at any time on the trial achieved SVR35. | [6] |
| UBX0101 | Osteoarthritis of the Knee | Change from baseline in WOMAC-A pain score | No statistically significant difference between any UBX0101 arm and placebo at the 12-week endpoint. | [7][8] |
Table 2: Safety and Tolerability of Senolytic Therapies in Clinical Trials
| Senolytic Agent(s) | Condition | Common Adverse Events | Serious Adverse Events | Citation(s) |
| Dasatinib + Quercetin (D+Q) | Idiopathic Pulmonary Fibrosis (IPF) | Cough, shortness of breath, skin irritation | No serious adverse events related to the intervention were reported in the pilot study. | [1] |
| Osteoporosis in Postmenopausal Women | Not specified in detail, but no serious adverse events were observed. | None reported. | [3] | |
| Mild Cognitive Impairment | No serious adverse events related to the intervention. | None reported. | [4] | |
| Fisetin | Healthy Volunteers and Older Adults with Multimorbidity | To be determined in ongoing trials. | To be determined in ongoing trials. | [5] |
| Navitoclax (ABT-263) | Myelofibrosis (in combination with Ruxolitinib) | Thrombocytopenia (88%), diarrhea (71%), fatigue (62%). | Thrombocytopenia was the main dose-dependent toxicity, but was generally manageable. | [9] |
| UBX0101 | Osteoarthritis of the Knee | Procedural pain in the study knee (5.5%). | No treatment-related serious adverse events. One patient discontinued (B1498344) due to an unrelated cardiovascular event. | [7] |
Experimental Protocols
The reproducibility and validity of senolytic research depend on the use of standardized and well-documented experimental protocols. This section details the methodologies for key experiments cited in senolytic literature.
Quantification of Cellular Senescence in Human Biopsies
A definitive identification of senescent cells in tissues is challenging due to the lack of a single universal biomarker. Therefore, a multi-marker approach is recommended.
Protocol for Combined SA-β-Gal Staining and Immunohistochemistry for p16INK4a:
-
Tissue Preparation: Obtain fresh tissue biopsies and fix in 4% paraformaldehyde for 24 hours at 4°C. Embed in paraffin (B1166041) and section at 5 µm thickness.
-
SA-β-Gal Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Wash sections in PBS.
-
Incubate sections in staining solution (40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2, and 1 mg/mL X-gal) overnight at 37°C in a humidified chamber.
-
Wash sections in PBS.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate and mount.
-
-
p16INK4a Immunohistochemistry:
-
Perform antigen retrieval on deparaffinized and rehydrated sections using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against p16INK4a overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
-
Quantification:
-
Digitize slides using a high-resolution scanner.
-
Use image analysis software to quantify the percentage of SA-β-gal positive cells and p16INK4a positive cells.
-
Measurement of the Senescence-Associated Secretory Phenotype (SASP)
The SASP is a key feature of senescent cells and a major contributor to their pro-inflammatory and tissue-damaging effects.
Protocol for Multiplex Immunoassay of SASP Factors in Human Plasma:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot plasma and store at -80°C until analysis.
-
-
Multiplex Immunoassay:
-
Use a commercially available multiplex immunoassay kit (e.g., Luminex-based) to simultaneously measure the concentrations of multiple SASP factors, including IL-6, IL-8, MCP-1, and MMPs.
-
Follow the manufacturer's instructions for the assay procedure, including sample dilution, incubation with capture and detection antibodies, and data acquisition on a compatible instrument.
-
-
Data Analysis:
-
Use the instrument's software to calculate the concentrations of each analyte based on standard curves.
-
Perform statistical analysis to compare SASP factor levels between different treatment groups or time points.
-
Dosing Regimens in Human Clinical Trials
The dosing of senolytic drugs is a critical factor in their safety and efficacy. Intermittent dosing strategies are being explored to minimize toxicity while maintaining therapeutic effects.
-
Dasatinib and Quercetin (D+Q):
-
Idiopathic Pulmonary Fibrosis: Oral dasatinib (100 mg) and quercetin (1250 mg) administered for three consecutive days each week for three weeks.[1]
-
Diabetic Kidney Disease: A similar intermittent dosing regimen has been used.
-
Osteoporosis: 100mg dasatinib plus 1000mg quercetin taken orally daily for three consecutive days on an intermittent schedule repeated every 28 days over 20 weeks.[3]
-
-
Fisetin:
-
Ongoing Pilot Trial: Oral fisetin at a dose of 20 mg/kg/day for two consecutive days.[5]
-
-
Navitoclax (ABT-263):
-
Myelofibrosis: Starting dose of 50 mg once daily, with dose escalation up to 300 mg daily based on tolerability, in combination with ruxolitinib.[9]
-
Visualization of Key Pathways and Workflows
Understanding the molecular mechanisms of cellular senescence and the process of senolytic drug discovery is crucial for informed ethical deliberation. The following diagrams, created using the DOT language, visualize these complex systems.
Signaling Pathways in Cellular Senescence
Cellular senescence is regulated by complex signaling networks. The p53/p21 and PI3K/Akt pathways are central to the induction and maintenance of the senescent state, while the BCL-2 family of proteins plays a critical role in the resistance of senescent cells to apoptosis.
Key Signaling Pathways in Cellular Senescence.
Preclinical Senolytic Drug Discovery Workflow
The discovery of novel senolytic drugs follows a systematic process, from initial screening to preclinical validation.
Preclinical Senolytic Drug Discovery Workflow.
Conclusion and Future Directions
Senolytic therapy research is at a critical juncture. The promise of this novel therapeutic paradigm is immense, but so are the ethical responsibilities of the research community. As we move forward, a commitment to rigorous scientific methodology, transparency in reporting, and a steadfast focus on the well-being of research participants must be paramount.
Future ethical discourse will need to address several emerging issues:
-
The Ethics of Enhancement: Should senolytic therapies be used not just to treat disease, but to enhance normal aging? This question raises profound philosophical and societal issues that require broad public debate.
-
Long-term Societal Impact: The widespread use of therapies that extend healthspan could have significant demographic, economic, and social consequences that need to be carefully considered.
-
Global Equity: Ensuring that the benefits of senolytic therapies, if realized, are accessible to people in all parts of the world, not just in wealthy nations, is a major ethical challenge.
By proactively engaging with these ethical considerations, the scientific community can ensure that the development of senolytic therapies proceeds in a manner that is not only scientifically sound but also socially responsible and ethically robust. This in-depth guide serves as a foundational resource for researchers, scientists, and drug development professionals to navigate the complex ethical terrain of this exciting and transformative field of medicine.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. Results from a Phase 2 Trial of Senolytic Therapy Dasatinib and Quercetin for Osteoporosis – Fight Aging! [fightaging.org]
- 4. Results from a Small Trial of Dasatinib and Quercetin in Patients with Mild Cognitive Impairment – Fight Aging! [fightaging.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Addition of Navitoclax to Ruxolitinib | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Unity's Phase II osteoarthritis study of UBX0101 misses primary goal [clinicaltrialsarena.com]
- 8. Unity Biotechnology Fails Phase II Trial of Localized Senolytics for Knee Osteoarthritis – Fight Aging! [fightaging.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: FOXO4-DRI for In Vitro Senescent Cell Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases and pathologies. The accumulation of senescent cells contributes to tissue dysfunction through the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells, a therapeutic strategy termed "senolysis," has emerged as a promising avenue for rejuvenating tissues and mitigating age-related decline.
FOXO4-DRI is a novel senolytic peptide that offers high specificity in targeting and eliminating senescent cells. This D-retro-inverso peptide is designed to disrupt the interaction between Forkhead box protein O4 (FOXO4) and the tumor suppressor protein p53, a connection that is crucial for the survival of senescent cells.[1][2] By interfering with this pathway, this compound selectively induces apoptosis in senescent cells, leaving their healthy counterparts unharmed.[3] These application notes provide a comprehensive overview and detailed protocols for the in vitro use of this compound to clear senescent cells.
Mechanism of Action
In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis.[4] this compound acts as a competitive antagonist, binding to p53 and disrupting the FOXO4-p53 complex.[5] This releases p53, which then translocates from the nucleus to the mitochondria, triggering the intrinsic apoptotic cascade through the activation of caspases, ultimately leading to the selective death of the senescent cell.[3][6]
Caption: this compound signaling pathway in a senescent cell.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on senescent cell clearance from various in vitro studies.
Table 1: Selective Viability Reduction of Senescent Cells
| Cell Type | Senescence Inducer | This compound Concentration | Incubation Time | Observation | Reference |
| IMR90 (human fibroblasts) | Ionizing Radiation | Increasing doses | - | 11.73-fold greater selectivity in reducing viability of senescent vs. control cells. | [3] |
| IMR90 (human fibroblasts) | Doxorubicin (B1662922) | Not specified | - | Selectively reduces viability of doxorubicin-induced senescent cells. | [3] |
| TM3 (mouse Leydig cells) | Hydrogen Peroxide | 25 µM | 3 days | Reduced viability of senescent cells compared to normal cells. | [1][2] |
| Human Chondrocytes | Replicative (PDL9) | 25 µM | 5 days | Removed more than half of the senescent cells in PDL9 cultures. | [7][8] |
Table 2: Induction of Apoptosis in Senescent Cells
| Cell Type | Senescence Inducer | This compound Concentration | Incubation Time | Key Finding | Reference |
| TM3 (mouse Leydig cells) | Hydrogen Peroxide | 25 µM | 3 days | Apoptosis rate increased from 10% to 27%. | [1][2] |
| IMR90 (human fibroblasts) | Ionizing Radiation | 25 µM | Started 8h post-treatment | Specific induction of Caspase-3/7 activation in senescent cells. | [3] |
| Human Chondrocytes (PDL9) | Replicative | 25 µM | 5 days | Increased detection of activated caspase-3/7 in treated cells. | [9][10] |
Experimental Protocols
The following are detailed protocols for the in vitro application of this compound to clear senescent cells.
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: Aseptically reconstitute the lyophilized this compound peptide in sterile phosphate-buffered saline (PBS) or cell culture medium without serum to a stock concentration of 1-2 mM.[11] For example, for a 1 mg vial of this compound (MW: ~5358 g/mol ), adding 186.6 µL of PBS will yield a 1 mM stock solution.
-
Storage: Store the lyophilized peptide at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term use, the stock solution can be stored at 4°C for a few days.[12]
Induction of Cellular Senescence
The choice of method to induce senescence will depend on the cell type and experimental goals. Below are common methods:
-
Replicative Senescence: Continuously passage primary cells until they reach their Hayflick limit and enter replicative senescence. This is often monitored by population doubling level (PDL). For example, human chondrocytes at PDL9 show significant senescence markers.[7][8]
-
Stress-Induced Premature Senescence (SIPS):
-
Doxorubicin-Induced Senescence: Treat cells with a sub-lethal dose of doxorubicin (e.g., 0.1-0.5 µM for IMR90 fibroblasts) for 24-48 hours, followed by a recovery period in fresh medium for 5-7 days.[3][13]
-
Hydrogen Peroxide-Induced Senescence: Expose cells to a sub-lethal concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM for TM3 Leydig cells) in serum-free medium for 48 hours.[1]
-
Ionizing Radiation-Induced Senescence: Expose cells to a single dose of ionizing radiation (e.g., 10 Gy for IMR90 fibroblasts) and culture for 7-10 days to allow the senescent phenotype to develop.[3]
-
This compound Treatment for Senescent Cell Clearance
Caption: General experimental workflow for in vitro senescent cell clearance using this compound.
-
Cell Plating: Plate both senescent and non-senescent (control) cells at an appropriate density in multi-well plates.
-
Treatment: Once the cells have adhered, replace the medium with fresh medium containing the desired concentration of this compound. A common effective concentration is 25 µM.[1][7] A vehicle control (e.g., PBS) should be run in parallel.
-
Incubation: Incubate the cells for a period of 3 to 5 days. The optimal incubation time may vary depending on the cell type and the senescence induction method.[1][7]
-
Analysis: Following incubation, assess the clearance of senescent cells using the assays described below.
Assays for Assessing Senescent Cell Clearance
This is a widely used biomarker for senescent cells.
-
Fixation: Wash the cells with PBS and fix with a 1X fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.[14]
-
Washing: Rinse the cells twice with PBS.
-
Staining: Prepare the SA-β-gal staining solution (containing X-gal at pH 6.0) according to the manufacturer's instructions. Incubate the cells with the staining solution at 37°C overnight in a dry incubator (no CO₂).[14]
-
Visualization: Observe the cells under a bright-field microscope. Senescent cells will stain blue.
To quantify the selective killing of senescent cells.
-
MTS/CCK-8 Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
After this compound treatment, add the MTS or CCK-8 reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Compare the viability of this compound-treated senescent cells to vehicle-treated senescent cells and to treated and untreated non-senescent cells.
-
-
Real-Time Cell Density Measurement (e.g., xCELLigence): This system monitors cell adherence and proliferation in real-time. The effect of this compound on senescent cell density can be observed as early as 24-36 hours after administration.[3]
To confirm that cell death is occurring via apoptosis.
-
Caspase-3/7 Activation Assay:
-
Use a commercially available kit that employs a substrate that becomes fluorescent upon cleavage by activated caspase-3 and -7.
-
Add the reagent to the cell culture medium during or after this compound treatment.
-
Monitor the increase in fluorescence over time using a fluorescence microscope or plate reader. Real-time imaging can show specific activation in senescent cells.[3][13]
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Conclusion
This compound is a potent and selective senolytic agent for in vitro studies. The protocols and data presented here provide a framework for researchers to effectively utilize this peptide to clear senescent cells from various cell culture models. Careful optimization of senescence induction, this compound concentration, and incubation time for each specific cell type will ensure robust and reproducible results. The use of appropriate controls and a combination of assays to assess senescent cell clearance and the mechanism of cell death are crucial for the rigorous interpretation of experimental outcomes.
References
- 1. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 5. Development of a novel senolytic by precise disruption of FOXO4-p53 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes [frontiersin.org]
- 8. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Plan and Carry Out a Simple Self-Experiment, a Single Person Trial of Senolytic Peptide this compound – Fight Aging! [fightaging.org]
- 12. peptidedosages.com [peptidedosages.com]
- 13. WO2016118014A2 - Anti-senescence compounds and uses thereof - Google Patents [patents.google.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
Application Notes and Protocols for Administering FOXO4-DRI in Aged Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the senolytic peptide FOXO4-DRI in aged mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of this compound in targeting cellular senescence.
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and various age-related diseases. Senescent cells accumulate in tissues over time and contribute to pathology through the secretion of a pro-inflammatory cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP). The senolytic peptide this compound has emerged as a promising therapeutic agent that selectively induces apoptosis in senescent cells.[1][2][3] It functions by disrupting the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53, a connection that is pivotal for the survival of senescent cells.[1][2][3][4] In aged mouse models, administration of this compound has been shown to restore tissue homeostasis, improve organ function, and alleviate age-related phenotypes.[1][3][5]
Mechanism of Action
This compound is a synthetic peptide that acts as a competitive antagonist to the natural interaction between FOXO4 and p53.[2][3] In senescent cells, FOXO4 sequesters p53 in the nucleus, thereby preventing it from initiating apoptosis.[6][7] By binding to p53, this compound facilitates the nuclear exclusion of p53.[2][6][7] The liberated p53 then translocates to the mitochondria, where it triggers the intrinsic apoptotic pathway, leading to the selective elimination of senescent cells.[2][3] This targeted action spares healthy, non-senescent cells where the FOXO4-p53 interaction is less critical for survival.[4][6][7]
Signaling Pathway
Quantitative Data from Aged Mouse Models
The following tables summarize the quantitative effects of this compound administration in aged mouse models as reported in preclinical studies.
Table 1: Effects of this compound on Senescence and Hormonal Markers
| Parameter | Mouse Model | Treatment Regimen | Result | Reference |
| Serum Testosterone (B1683101) | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Increased | [8][9][10] |
| 3β-HSD Levels | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Increased | [8][9][10] |
| CYP11A1 Levels | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Increased | [8][9][10] |
| Interstitial SA-β-gal activity | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Diminished | [6][7][8][9] |
| p53 protein levels | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Lowered | [6][7][8][9] |
| p21 protein levels | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Lowered | [6][7][8][9] |
| p16 protein levels | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Lowered | [6][7][8][9] |
Table 2: Effects of this compound on Inflammatory Cytokines (SASP factors)
| Parameter | Mouse Model | Treatment Regimen | Result | Reference |
| IL-1β levels | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Diminished | [6][7][8][9] |
| IL-6 levels | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Diminished | [6][7][8][9] |
| TGF-β levels | Naturally aged male C57BL/6 mice (20-24 months) | 5 mg/kg, intraperitoneal injection, every other day for three administrations | Diminished | [6][7][8][9] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Aged Mice
This protocol outlines the intraperitoneal administration of this compound to aged mice.
Materials:
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle
-
Aged mice (e.g., C57BL/6, 20-24 months old)[8]
-
Sterile insulin (B600854) syringes (or similar) for injection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reconstitution of this compound:
-
Reconstitute the lyophilized this compound peptide in a sterile vehicle such as PBS to the desired stock concentration. Follow the manufacturer's instructions for solubility and storage.
-
-
Animal Handling and Dosing Calculation:
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of this compound solution via intraperitoneal (i.p.) injection.
-
-
Treatment Schedule:
-
Monitoring:
Protocol 2: Assessment of Cellular Senescence Markers
This protocol describes methods to assess the reduction of senescence markers in tissues from this compound-treated mice.
Materials:
-
Tissue samples from treated and control mice
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit
-
Antibodies for Western blotting (p53, p21, p16)
-
Reagents and equipment for Western blotting
-
Microscope
Procedure:
-
SA-β-gal Staining:
-
Harvest tissues of interest (e.g., liver, kidney, testes) and prepare frozen sections.[6][7]
-
Perform SA-β-gal staining according to the manufacturer's protocol.
-
Visualize and quantify the blue-stained senescent cells under a microscope. A decrease in SA-β-gal activity is expected in this compound-treated tissues.[6][7]
-
-
Western Blot Analysis:
-
Prepare protein lysates from harvested tissues.
-
Perform Western blotting using primary antibodies against senescence markers p53, p21, and p16.[6][7][11]
-
Quantify the protein expression levels and compare between treated and control groups. A reduction in these markers indicates clearance of senescent cells.[6][7][11]
-
Experimental Workflow
Safety and Tolerability
In the described mouse studies, this compound was reported to be well-tolerated with no obvious side effects observed during the treatment period.[1][4] The peptide's selectivity for senescent cells is attributed to the low expression of FOXO4 in non-senescent cells, minimizing off-target effects.[4][6][7] However, as with any experimental compound, careful monitoring for potential toxicity is crucial.
Conclusion
The administration of this compound presents a targeted and effective strategy for clearing senescent cells in aged mouse models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this senolytic peptide in the context of aging and age-related diseases. Adherence to detailed experimental design and rigorous endpoint analysis will be critical in further elucidating the benefits and mechanisms of this compound.
References
- 1. Modified protein promotes hair growth and fights age... [nicswell.co.uk]
- 2. genoracle.com [genoracle.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 5. genoracle.com [genoracle.com]
- 6. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 7. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Apoptosis | 2460055-10-9 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FOXO4-DRI in Chondrocyte Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the senolytic peptide FOXO4-DRI in in-vitro chondrocyte studies. The protocols and data presented are based on established scientific findings and are intended to assist in the investigation of cellular senescence in chondrocytes and the development of potential therapeutic strategies for cartilage-related disorders.
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, has been implicated in the pathogenesis of age-related diseases, including osteoarthritis. Senescent chondrocytes accumulate in articular cartilage, contributing to tissue degeneration through the secretion of pro-inflammatory and matrix-degrading factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The senolytic peptide this compound offers a targeted approach to eliminate these detrimental cells. This compound selectively disrupts the interaction between Forkhead box protein O4 (FOXO4) and the tumor suppressor protein p53, a key interaction for the survival of senescent cells.[1][2][3][4] This disruption leads to the nuclear exclusion of p53 and subsequent induction of apoptosis specifically in senescent cells, while leaving healthy, non-senescent cells unharmed.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human chondrocytes.
Table 1: Effect of this compound on Chondrocyte Viability
| Cell Type | Treatment | Concentration | Duration | Effect on Cell Number |
| Proliferating Chondrocytes (PDL3) | This compound | 25 µM | 5 days | No significant effect[1][2][6][7] |
| Senescent Chondrocytes (PDL9) | This compound | 25 µM | 5 days | >50% reduction[1][2][6][7] |
PDL: Population Doubling Level
Table 2: Effect of this compound on Senescence and Apoptosis Markers in Senescent Chondrocytes (PDL9)
| Marker | Assay | Treatment | Duration | Result |
| Senescence-Associated β-galactosidase (SA-β-gal) | Staining | 25 µM this compound | 5 days | Significant reduction in positive cells[1] |
| p16, p21, p53 | Western Blot | 25 µM this compound | 5 days | Significant decrease in protein levels[1] |
| Caspase-3/7 | Fluorescent Staining | 25 µM this compound | 5 days | Increased activation (indicating apoptosis)[1] |
| IL-6, IL-8, MMP3, MMP12, MMP13 | qRT-PCR | 25 µM this compound | 5 days | Reduced gene expression[1] |
Signaling Pathway and Mechanism of Action
This compound acts by disrupting the FOXO4-p53 protein-protein interaction, which is crucial for the survival of senescent cells. In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis. By binding to FOXO4, this compound releases p53, leading to its translocation to the cytoplasm and subsequent activation of the apoptotic cascade.
Caption: this compound disrupts the FOXO4-p53 interaction in the nucleus of senescent cells.
Experimental Protocols
Protocol 1: Induction of Senescence in Human Chondrocytes by Serial Passaging
Objective: To generate a population of senescent chondrocytes for subsequent treatment with this compound.
Materials:
-
Human articular chondrocytes
-
Growth Medium (GM): DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture primary human chondrocytes in GM at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with GM and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh GM and count the cells.
-
Seed cells at a density of 5 x 10³ cells/cm² for the next passage.
-
Repeat this process for multiple passages. Cells at Population Doubling Level (PDL) 3 can be used as a non-senescent control, while cells at PDL 9 typically exhibit a senescent phenotype.[1][6][7]
Protocol 2: Treatment of Chondrocytes with this compound
Objective: To selectively eliminate senescent chondrocytes using this compound.
Materials:
-
Proliferating (PDL3) and senescent (PDL9) chondrocytes
-
This compound peptide
-
Basal medium with 2% FBS
Procedure:
-
Seed PDL3 and PDL9 chondrocytes in appropriate culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and further dilute it in basal medium with 2% FBS to a final concentration of 25 µM.[1][7]
-
Replace the culture medium with the this compound containing medium.
-
After the treatment period, proceed with downstream analysis.
Caption: A typical experimental workflow for studying the effects of this compound on chondrocytes.
Protocol 3: Assessment of Cellular Senescence using SA-β-gal Staining
Objective: To detect senescent cells based on the activity of senescence-associated β-galactosidase.
Materials:
-
Senescence β-Galactosidase Staining Kit (e.g., from Cell Signaling Technology)
-
Microscope
Procedure:
-
After this compound treatment, wash the cells with PBS.
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the staining solution according to the manufacturer's instructions and add it to the cells.
-
Incubate the cells at 37°C overnight in a dry incubator (do not use a CO2 incubator).
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Counterstain with a nuclear stain (e.g., DAPI) to count the total number of cells.
-
Calculate the percentage of SA-β-gal positive cells.
Protocol 4: Assessment of Apoptosis using Caspase-3/7 Staining
Objective: To detect apoptosis in chondrocytes following this compound treatment.
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)
-
Fluorescence microscope
Procedure:
-
Seed chondrocytes in a multi-well plate suitable for fluorescence microscopy.
-
Treat the cells with this compound as described in Protocol 2.
-
Add the Caspase-3/7 detection reagent to the culture medium according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Observe the cells under a fluorescence microscope. Green fluorescence will indicate cells undergoing apoptosis.
Conclusion
This compound presents a promising tool for the targeted elimination of senescent chondrocytes in vitro. The protocols and data provided herein offer a foundation for researchers to explore the role of cellular senescence in cartilage biology and to evaluate the therapeutic potential of senolytics in the context of osteoarthritis and other cartilage-related pathologies. Further investigation is warranted to optimize dosages and treatment regimens for different experimental models and to fully elucidate the long-term consequences of senescent cell removal on cartilage homeostasis and regeneration.[1][6][7][8]
References
- 1. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genoracle.com [genoracle.com]
- 3. simplepeptide.com [simplepeptide.com]
- 4. peptide-protocol.com [peptide-protocol.com]
- 5. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genoracle.com [genoracle.com]
Application Notes and Protocols: The Senolytic Potential of FOXO4-DRI in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, has been implicated in a variety of age-related pathologies, including cardiovascular disease.[1][2] Senescent cells accumulate in cardiovascular tissues, contributing to chronic inflammation, tissue dysfunction, and the progression of diseases such as atherosclerosis and heart failure.[2] A promising therapeutic strategy is the selective elimination of these senescent cells using "senolytics."[3] FOXO4-DRI is a synthetic peptide that has emerged as a potent and specific senolytic agent.[4][5][6][7][] This document provides detailed application notes and protocols for researchers investigating the senolytic potential of this compound in the context of cardiovascular research.
This compound is a D-retro-inverso peptide, a sequence of D-amino acids in reverse order, which confers resistance to proteolytic degradation and enhances stability.[9][10] Its mechanism of action relies on disrupting the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53.[1][3][5][6][][11][12][13] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from inducing apoptosis.[11][14] By binding to p53, this compound competitively inhibits the FOXO4-p53 interaction, leading to the nuclear exclusion of p53 and its translocation to the mitochondria, ultimately triggering apoptosis in senescent cells.[1][3][10][15]
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | Senescence Inducer | This compound Concentration | Outcome | Reference |
| Human IMR90 fibroblasts | Doxorubicin (B1662922) | 25 µM | Selective elimination of senescent cells | [16] |
| Human TM3 Leydig cells | Hydrogen Peroxide | 25 µM | Decreased viability and induced apoptosis in senescent cells | [4][15] |
| Human Chondrocytes (PDL9) | In vitro expansion | 25 µM | Removed more than half of senescent cells | [13][17][18] |
| Cancer-Associated Fibroblasts | Radiotherapy | Not specified | Radiosensitizing effects and alleviation of radiation-induced pulmonary fibrosis in vivo | [19] |
In Vivo Efficacy and Dosage of this compound in Murine Models
| Mouse Model | Condition | Dosage | Administration Route | Key Findings | Reference |
| Fast-aging (XpdTTD/TTD) and naturally aged mice | Aging | Not specified | Not specified | Restored fitness, fur density, and renal function. | [1][16] |
| Doxorubicin-treated mice | Chemotoxicity | Not specified | Intraperitoneal (i.p.) | Neutralized doxorubicin-induced chemotoxicity. | [16] |
| Naturally aged mice | Age-related testosterone (B1683101) insufficiency | 5 mg/kg; every other day for three administrations | Intraperitoneal (i.p.) | Increased serum testosterone levels and improved testicular microenvironment. | [6] |
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced apoptosis in senescent cells.
General Experimental Workflow for In Vitro Senolytic Activity Assessment
Caption: In vitro workflow for evaluating this compound's senolytic activity.
Logical Relationship of this compound Development as a Senolytic Agent
Caption: Developmental pipeline for this compound as a senolytic therapeutic.
Experimental Protocols
Protocol 1: Induction of Senescence in Primary Cardiovascular Cells
This protocol describes a general method for inducing senescence in primary human aortic endothelial cells (HAECs) or human coronary artery smooth muscle cells (HCASMCs) using doxorubicin.
Materials:
-
Primary HAECs or HCASMCs
-
Appropriate cell culture medium (e.g., EGM-2 for HAECs, SmGM-2 for HCASMCs)
-
Doxorubicin hydrochloride (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Prepare a working solution of doxorubicin in the cell culture medium. A final concentration of 0.2 µM is a common starting point.[20]
-
Aspirate the old medium and add the doxorubicin-containing medium to the cells.
-
Incubate for 24 hours.
-
After 24 hours, aspirate the doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh, doxorubicin-free medium.
-
Continue to culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop. Change the medium every 2-3 days.
-
Confirm senescence using the methods outlined in Protocol 2.
Protocol 2: Assessment of Cellular Senescence
A. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: This is a widely used biomarker for senescent cells.[21]
Materials:
-
Senescence β-Galactosidase Staining Kit (commercially available)
-
Fixative solution (provided in the kit, typically glutaraldehyde/formaldehyde)
-
Staining solution (X-gal in a buffered solution, pH 6.0)
-
Microscope
Procedure:
-
Wash the cells in a culture plate twice with PBS.
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the plate at 37°C without CO2 for 12-24 hours. Protect from light.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells.
B. Immunofluorescence for p16INK4a or p21Cip1:
Materials:
-
Primary antibodies against p16INK4a or p21Cip1
-
Fluorescently labeled secondary antibody
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips.
-
Fix cells with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Mount the coverslips on slides using a mounting medium containing DAPI.
-
Visualize and quantify the percentage of p16 or p21 positive cells using a fluorescence microscope.
Protocol 3: In Vitro Senolytic Assay with this compound
Materials:
-
Senescent and non-senescent (control) cardiovascular cells
-
This compound peptide (reconstituted according to the manufacturer's instructions)
-
Cell viability assay kit (e.g., MTS or CCK-8)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Plate reader and flow cytometer
Procedure:
-
Plate an equal number of senescent and non-senescent cells into 96-well plates for viability assays or 6-well plates for apoptosis assays.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A starting concentration range of 1 µM to 50 µM is suggested based on published data.[4][16]
-
Treat the cells with the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
For Viability Assessment: Add the MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control.
-
For Apoptosis Assessment: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Protocol 4: In Vivo Administration of this compound in a Murine Model of Atherosclerosis
This protocol is a hypothetical model based on published studies on FOXO4 and atherosclerosis and general protocols for peptide administration in mice.[22][23][24]
Materials:
-
Atherosclerosis-prone mice (e.g., ApoE-/- or Ldlr-/- mice)
-
High-fat diet
-
This compound peptide
-
Sterile saline for injection
-
Animal handling and injection equipment
Procedure:
-
Induce atherosclerosis in mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Randomly assign the mice to a treatment group (this compound) and a control group (vehicle).
-
Reconstitute this compound in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) injection. A dose of 5 mg/kg administered every other day for a period of 2-4 weeks can be used as a starting point, based on similar in vivo peptide studies.[6] The control group receives injections of sterile saline.
-
At the end of the treatment period, euthanize the mice and collect tissues for analysis.
-
Assessment of Atherosclerosis:
-
Dissect the aorta and perform en face staining with Oil Red O to quantify the total atherosclerotic lesion area.
-
Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and hematoxylin (B73222) to measure lesion size and composition.
-
Perform immunohistochemistry on aortic root sections to detect markers of senescent cells (e.g., p16), macrophages, and smooth muscle cells.
-
Concluding Remarks
This compound represents a promising therapeutic agent for targeting cellular senescence in cardiovascular diseases. The protocols and data presented here provide a framework for researchers to investigate its senolytic potential in relevant preclinical models. Careful experimental design, including appropriate controls and comprehensive assessment of senescence and cardiovascular endpoints, will be crucial for advancing our understanding of this compound and its potential translation to the clinic. While preclinical data are encouraging, it is important to note that no human clinical safety or efficacy data for this compound currently exist.[25] Further research is warranted to fully elucidate its therapeutic benefits and potential side effects in the context of cardiovascular disease.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Senescence and senolytics in cardiovascular disease: Promise and potential pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. lifespan.io [lifespan.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 9. phillydaily.com [phillydaily.com]
- 10. infopeptide.com [infopeptide.com]
- 11. biorxiv.org [biorxiv.org]
- 12. particlepeptides.com [particlepeptides.com]
- 13. Frontiers | Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes [frontiersin.org]
- 14. Development of a novel senolytic by precise disruption of FOXO4-p53 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genoracle.com [genoracle.com]
- 18. researchgate.net [researchgate.net]
- 19. jaycampbell.com [jaycampbell.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro senescence and senolytic functional assays - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 22. FoxO4 inhibits atherosclerosis through its function in bone marrow derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 24. FoxO4 inhibits atherosclerosis through its function in bone marrow derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. peptidedosages.com [peptidedosages.com]
Application Notes and Protocols for Investigating Chemotherapy-Induced Senescence with FOXO4-DRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including chemotherapy. While this process can act as a potent tumor-suppressive mechanism, the accumulation of senescent cells can also contribute to a pro-inflammatory microenvironment known as the Senescence-Associated Secretory Phenotype (SASP). This can lead to detrimental side effects of chemotherapy and potentially promote tumor recurrence. The FOXO4-p53 signaling axis has been identified as a critical pathway for the survival of senescent cells. The peptide FOXO4-DRI (D-Retro-Inverso) is a novel senolytic agent designed to selectively eliminate these senescent cells by disrupting the interaction between FOXO4 and p53, thereby inducing apoptosis. These application notes provide a comprehensive guide for utilizing this compound to investigate and target chemotherapy-induced senescence.
Mechanism of Action of this compound
In senescent cells, the transcription factor FOXO4 relocates to the nucleus and binds to the tumor suppressor protein p53.[1][2] This interaction sequesters p53 in the nucleus, preventing it from translocating to the mitochondria to initiate apoptosis.[1][2][3] this compound is a synthetic peptide that mimics the p53-binding region of FOXO4.[3] By competitively binding to FOXO4, it disrupts the FOXO4-p53 complex, leading to the nuclear exclusion of p53.[3][4][5] The released p53 can then trigger the intrinsic apoptotic pathway, leading to the selective death of senescent cells.[3][4][5] This targeted approach makes this compound a valuable tool for studying the role of senescent cells in various pathologies, including the aftermath of chemotherapy.
Data Presentation: Quantitative Summary of Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in chemotherapy-induced senescence models.
Table 1: In Vitro Efficacy of this compound on Doxorubicin-Induced Senescent Cells
| Cell Line | Doxorubicin (B1662922) Treatment | This compound Concentration | Observation | Reference |
| IMR90 (human fibroblasts) | 0.1 µM for 48h | 25 µM | Significant reduction in viability of senescent cells vs. control. | [4] |
| A375 (melanoma cells) | 40 nM for 4 days | Increasing doses | Selective reduction in viability of senescent cells. | [1] |
| TM3 (mouse Leydig cells) | 100 µM H₂O₂ for 48h | 25 µM for 3 days | Decreased viability and increased apoptosis in senescent cells. | [6] |
| Human Chondrocytes (PDL9) | N/A (replicative senescence) | 25 µM for 5 days | Removed more than half of the senescent cells. | [7] |
Table 2: In Vivo Efficacy of this compound in Doxorubicin-Induced Senescence Mouse Models
| Mouse Model | Doxorubicin Regimen | This compound Regimen | Key Findings | Reference |
| p16∷3MR | 2x 10mg/kg (i.p.) | 3x 5mg/kg (i.v.), every other day | Neutralized doxorubicin-induced chemotoxicity and restored fitness. | [4] |
| C57BL/6 (aged) | N/A (natural aging) | 5 mg/kg (i.p.), every other day for 3 administrations | Alleviated age-related testosterone (B1683101) secretion insufficiency. | [6] |
Experimental Protocols
In Vitro Investigation of this compound
1. Induction of Chemotherapy-Induced Senescence (Doxorubicin)
This protocol describes the induction of senescence in cultured cells using doxorubicin.
-
Materials:
-
Cell line of interest (e.g., IMR90, A375)
-
Complete cell culture medium
-
Doxorubicin hydrochloride (stock solution in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
-
-
Procedure:
-
Seed cells at an appropriate density to reach 50-60% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare a working solution of doxorubicin in a complete culture medium at the desired final concentration (e.g., 0.1 µM for IMR90, 40 nM for A375).
-
Remove the existing medium from the cells and replace it with the doxorubicin-containing medium.
-
Incubate the cells for the desired duration (e.g., 24-72 hours).
-
After incubation, remove the doxorubicin-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.
-
Culture the cells for an additional 4-7 days to allow for the development of the senescent phenotype.
-
2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the detection of SA-β-gal activity, a common biomarker of senescent cells.
-
Materials:
-
SA-β-gal staining kit (commercial kits are recommended) or individual reagents:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer, pH 6.0)
-
-
PBS
-
-
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 5-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells.
-
Observe and image the cells under a light microscope.
-
3. Immunofluorescence for FOXO4 and p53
This protocol details the visualization of FOXO4 and p53 localization within cells.
-
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibodies: anti-FOXO4 and anti-p53 (or anti-phospho-p53 Ser15)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
-
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides with mounting medium.
-
Image using a fluorescence microscope.
-
4. Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol measures the activity of executioner caspases-3 and -7, a hallmark of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent/fluorescent caspase assay kit.
-
White-walled 96-well plates (for luminescence)
-
Luminometer or fluorescence plate reader
-
-
Procedure (following a typical kit protocol):
-
Seed cells in a 96-well plate and induce senescence as described above.
-
Treat senescent and non-senescent control cells with this compound (e.g., 25 µM) or vehicle control.
-
At the desired time point (e.g., 24-48 hours), equilibrate the plate to room temperature.
-
Reconstitute the caspase assay substrate according to the manufacturer's instructions.
-
Add the caspase reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
In Vivo Investigation of this compound
1. Doxorubicin-Induced Senescence Mouse Model
This protocol outlines the establishment of a chemotherapy-induced senescence model in mice.
-
Materials:
-
Mice (e.g., C57BL/6)
-
Doxorubicin hydrochloride
-
Sterile PBS or saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Prepare a sterile solution of doxorubicin in PBS or saline at the desired concentration.
-
Administer doxorubicin via i.p. injection. A common regimen is 10 mg/kg, administered twice with a one-week interval.
-
Monitor the health and body weight of the mice regularly.
-
Allow sufficient time (e.g., 2-4 weeks) for the development of a senescent phenotype before commencing treatment with this compound.
-
2. Administration of this compound
This protocol describes the administration of this compound to the established mouse model.
-
Materials:
-
This compound peptide (lyophilized)
-
Sterile water for injection or bacteriostatic water for reconstitution
-
Sterile PBS for dilution
-
Syringes and needles for intravenous (i.v.) or i.p. injection
-
-
Procedure:
-
Reconstitute the lyophilized this compound peptide with sterile water to a stock concentration.
-
Further dilute the stock solution with sterile PBS to the final desired concentration for injection.
-
Administer this compound via the desired route (e.g., i.v. or i.p.). A reported effective regimen is 5 mg/kg, administered every other day for three doses.
-
Continue to monitor the health, body weight, and any relevant physiological parameters of the mice.
-
3. Tissue Collection and Analysis
This protocol provides a general guideline for tissue collection and subsequent analysis.
-
Procedure:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Collect tissues of interest (e.g., liver, kidney, tumors).
-
Fix a portion of the tissue in 10% neutral buffered formalin for histology and immunohistochemistry (e.g., for p16INK4a).
-
Snap-freeze another portion of the tissue in liquid nitrogen for molecular analyses (e.g., Western blotting, qRT-PCR for SASP factors).
-
For SA-β-gal staining of tissues, fresh-frozen sections are recommended.
-
Concluding Remarks
This compound represents a promising tool for the targeted elimination of senescent cells induced by chemotherapy. The protocols and data presented herein provide a framework for researchers to design and execute experiments to further elucidate the role of cellular senescence in the context of cancer therapy and to evaluate the therapeutic potential of senolytics like this compound. Careful optimization of experimental conditions for specific cell types and animal models is recommended for robust and reproducible results.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 4. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Synthesis and Purification of FOXO4-DRI for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOXO4-DRI is a synthetic peptide that has garnered significant interest in the field of aging research and senolytics. It is a D-retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence, which confers enhanced stability and resistance to proteolytic degradation. This compound acts by disrupting the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53, a key interaction for the survival of senescent cells.[1] By blocking this interaction, this compound selectively induces apoptosis in senescent cells, leading to their clearance from tissues. This targeted removal of "zombie cells" has shown potential in preclinical studies to ameliorate age-related tissue dysfunction and counteract some effects of aging.[1][2]
These application notes provide detailed protocols for the chemical synthesis, purification, and in vitro characterization of this compound for research purposes.
Mechanism of Action
In senescent cells, FOXO4 relocates to the nucleus and binds to p53, preventing it from initiating apoptosis. This compound, as a cell-penetrating peptide, competitively inhibits this interaction. This disruption leads to the nuclear exclusion of p53 and its translocation to the mitochondria, where it triggers the intrinsic apoptotic cascade, ultimately leading to the selective elimination of senescent cells.[1][3]
Peptide Specifications
| Parameter | Specification |
| Full Name | Forkhead box protein O4 - D-Retro-Inverso |
| Sequence | H-D-Leu-D-Thr-D-Leu-D-Arg-D-Lys-D-Glu-D-Pro-D-Ala-D-Ser-D-Glu-D-Ile-D-Ala-D-Gln-D-Ser-D-Ile-D-Leu-D-Glu-D-Ala-D-Tyr-D-Ser-D-Gln-D-Asn-D-Gly-D-Trp-D-Ala-D-Asn-D-Arg-D-Arg-D-Ser-D-Gly-D-Gly-D-Lys-D-Arg-D-Pro-D-Pro-D-Pro-D-Arg-D-Arg-D-Arg-D-Gln-D-Arg-D-Arg-D-Lys-D-Lys-D-Arg-D-Gly-OH |
| Molecular Formula | C228H388N86O64 |
| Molecular Weight | 5358.05 g/mol |
| Purity (by HPLC) | ≥ 98% |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water |
Synthesis and Purification Workflow
The synthesis and purification of this compound follows a multi-step process beginning with solid-phase peptide synthesis, followed by cleavage from the resin, purification by preparative HPLC, and concluding with lyophilization and quality control analysis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of this compound on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-D-amino acids with acid-labile side-chain protecting groups (e.g., Pbf for Arg, Boc for Lys and Trp, tBu for Ser, Thr, Tyr, Glu)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Automated peptide synthesizer or manual SPPS vessel
Protocol:
-
Resin Swelling: Swell 135 mg of Fmoc-Rink Amide resin (0.74 mmol/g) in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate a 4-fold molar excess of the Fmoc-D-amino acid with a 3.9-fold molar excess of HBTU and a 6-fold molar excess of DIPEA in DMF for 2 minutes. b. Add the activated amino acid solution to the resin and couple for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Washing and Drying: Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.
| Parameter | Value |
| Scale | 0.1 mmol |
| Resin | Fmoc-Rink Amide |
| Amino Acid Excess | 4-fold |
| Coupling Reagent | HBTU/DIPEA |
| Deprotection Reagent | 20% Piperidine in DMF |
| Expected Crude Yield | ~70-85% |
Cleavage and Deprotection
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge
Protocol:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Add 10 mL of the cleavage cocktail to the resin.
-
Incubate at room temperature with occasional shaking for 3-4 hours. The extended time is recommended due to the presence of multiple arginine residues.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification by Preparative RP-HPLC
Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
Filter the peptide solution through a 0.45 µm filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5-65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with a purity of ≥ 98%.
-
Freeze the pooled fractions and lyophilize to obtain the final purified this compound peptide as a white powder.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 min |
| Flow Rate | 15 mL/min |
| Detection | 220 nm / 280 nm |
| Expected Purity | ≥ 98% |
Quality Control
Analytical RP-HPLC:
-
Column: Analytical C18 column (e.g., 5 µm, 250 x 4.6 mm)
-
Gradient: A similar, but faster, gradient to the preparative method (e.g., 5-95% B over 30 minutes).
-
Purity Assessment: Integrate the peak area of the main peptide and express it as a percentage of the total peak area.
Mass Spectrometry:
-
Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide. The observed mass should match the theoretical mass of this compound (5358.05 Da).
In Vitro Functional Assays
The following are example protocols to assess the senolytic activity of the synthesized this compound.
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
This assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.
Protocol:
-
Induce senescence in a suitable cell line (e.g., IMR90 fibroblasts) by methods such as replicative exhaustion or doxorubicin (B1662922) treatment.
-
Treat senescent and non-senescent control cells with varying concentrations of this compound (e.g., 10-50 µM) for 3-5 days.
-
Wash the cells with PBS and fix with a 2% formaldehyde/0.2% glutaraldehyde (B144438) solution for 5 minutes.[4]
-
Wash the cells again with PBS.
-
Add the SA-β-gal staining solution (containing X-gal at pH 6.0) and incubate at 37°C overnight in a non-CO2 incubator.[4][5]
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
Cell Viability Assay (CCK-8 or MTS)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effect of this compound.
Protocol:
-
Seed senescent and non-senescent cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations.
-
After the desired incubation period, add CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.[6][7]
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases to confirm that cell death is occurring via apoptosis.
Protocol:
-
Treat senescent and non-senescent cells with this compound as in the viability assay.
-
Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence).[1][2][8]
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is proportional to caspase-3/7 activity.
Immunofluorescence for p53 Nuclear Exclusion
This assay visualizes the subcellular localization of p53 to confirm the mechanism of action of this compound.
Protocol:
-
Grow senescent cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with BSA).
-
Incubate with a primary antibody against p53.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Observe for the translocation of p53 from the nucleus to the cytoplasm in this compound treated cells.[9]
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis, purification, and functional characterization of the senolytic peptide this compound. Adherence to these detailed methodologies will enable researchers to produce high-purity peptide for use in studies investigating cellular senescence and age-related pathologies.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. assaygenie.com [assaygenie.com]
- 3. telomer.com.tr [telomer.com.tr]
- 4. buckinstitute.org [buckinstitute.org]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. apexbt.com [apexbt.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing FOXO4-DRI Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the senescence-associated secretory phenotype (SASP). A promising therapeutic strategy is the selective elimination of these senescent cells, a process known as senolysis. FOXO4-DRI is a novel senolytic peptide that has garnered significant interest for its potential to selectively induce apoptosis in senescent cells.[1][2]
The mechanism of action of this compound hinges on its ability to disrupt the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53.[3][4] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis.[5][6][7] this compound, a D-retro-inverso peptide, penetrates the cell and competitively binds to p53, leading to the nuclear exclusion of p53.[8] This relocation of p53 to the cytoplasm triggers the intrinsic apoptotic cascade, selectively eliminating senescent cells while sparing healthy, non-senescent cells.[9][10]
These application notes provide a comprehensive experimental framework for researchers to evaluate the efficacy of this compound in both in vitro and in vivo models of cellular senescence. The protocols outlined below detail methods for inducing senescence, treating with this compound, and assessing the subsequent effects on cell viability, senescence markers, and apoptosis.
Signaling Pathway of this compound in Senescent Cells
References
- 1. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 2. login.medscape.com [login.medscape.com]
- 3. clyte.tech [clyte.tech]
- 4. antbioinc.com [antbioinc.com]
- 5. Regulation of cellular senescence via the FOXO4‐p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. FOXO4 interacts with p53 TAD and CRD and inhibits its binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unbiased analysis of senescence associated secretory phenotype (SASP) to identify common components following different genotoxic stresses | Aging [aging-us.com]
- 9. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genoracle.com [genoracle.com]
Application Notes: Techniques for Measuring Apoptosis After FOXO4-DRI Treatment
Introduction
FOXO4-DRI is a synthetic peptide designed to selectively induce apoptosis in senescent cells, offering a promising therapeutic strategy for age-related diseases.[1][2] It functions by disrupting the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53.[3][4] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis.[4][5] this compound, a D-Retro-Inverso peptide that is resistant to enzymatic degradation, competitively binds to p53, leading to the release of p53 from the nucleus.[5] The liberated p53 then translocates to the mitochondria to trigger the intrinsic apoptotic cascade, primarily through the activation of executioner caspases like Caspase-3 and Caspase-7.[1][4][6]
Accurate and robust measurement of apoptosis is critical for evaluating the efficacy and mechanism of action of this compound in preclinical and clinical research. This document provides detailed protocols for several key assays used to quantify apoptosis following treatment with this compound.
Mechanism of this compound-Induced Apoptosis
The senolytic activity of this compound is dependent on its ability to disrupt the FOXO4-p53 complex, which is specifically stabilized in senescent cells. This disruption frees p53 to perform its pro-apoptotic functions.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Frontiers | Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. simplepeptide.com [simplepeptide.com]
- 6. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating FOXO4-DRI: A Technical Guide to Optimizing Peptide Stability and Solubility
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the senolytic peptide FOXO4-DRI. Addressing common challenges related to its stability and solubility, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
The this compound peptide is a D-retro-inverso isoform, a modification that significantly enhances its resistance to enzymatic degradation compared to native L-peptides.[1] However, like many synthetic peptides, its handling, storage, and formulation are critical to preventing aggregation and ensuring accurate experimental outcomes. This guide provides detailed protocols and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: Proper reconstitution is the first critical step to ensure your this compound peptide is viable for experiments.
Recommended Solvents:
-
Aqueous Buffers: Sterile water, Phosphate-Buffered Saline (PBS) at pH 7.0-7.4, or bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol) are the preferred solvents for most applications.[1]
-
Organic Solvents: For potentially hydrophobic formulations or higher concentrations, Dimethyl Sulfoxide (DMSO) can be used.[2][3][4] It is advisable to first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer to the desired concentration.[2][3]
Reconstitution Protocol:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of the chosen solvent slowly down the side of the vial to avoid foaming.
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can induce aggregation.[1]
-
Ensure the peptide is completely dissolved, which may take a few minutes. The solution should be clear and free of particulates.[5]
Q2: How should I store this compound, both in its lyophilized and reconstituted forms?
A2: Correct storage is paramount to maintaining the peptide's stability and activity over time.
| Form | Storage Temperature | Duration | Important Considerations |
| Lyophilized Powder | -20°C to -80°C | 12+ months | Store in a sealed vial, protected from light and moisture. A desiccated environment is essential.[1] |
| Reconstituted in Aqueous Buffer | 4°C | Up to 7 days | For short-term use. Ensure sterile conditions to prevent microbial contamination.[1] |
| Reconstituted in Aqueous Buffer | -20°C or -80°C | 1 month (-20°C) to 6 months (-80°C) | Strongly recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Limit to a maximum of 2-3 freeze-thaw cycles to maintain peptide integrity.[1][4] |
| Reconstituted in DMSO | -20°C | Extended periods | DMSO solutions are generally more stable at -20°C.[1] |
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the peptide may be aggregating or has exceeded its solubility limit in the chosen solvent.
Troubleshooting Steps:
-
Sonication: Gentle sonication can help break up aggregates and enhance solubilization.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility. For basic peptides, a slightly acidic pH may help, while for acidic peptides, a slightly basic pH can be beneficial.[6][7]
-
Co-solvents: For hydrophobic peptides, using a small amount of an organic co-solvent like DMSO, followed by dilution with an aqueous buffer, can be effective.[2][3][8]
-
Filtering: If precipitation persists, you can filter the solution through a 0.22 µm filter to remove insoluble aggregates. However, this may result in a loss of total peptide concentration.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving | - Incorrect solvent- High peptide concentration- Peptide hydrophobicity | - Verify the peptide's charge and choose an appropriate solvent (acidic for basic peptides, basic for acidic peptides).- Try dissolving in a small amount of DMSO first, then dilute with aqueous buffer.[2][3]- Use gentle sonication to aid dissolution. |
| Precipitation After Reconstitution | - Exceeded solubility limit- pH of the solution is near the peptide's isoelectric point (pI)- Aggregation over time | - Dilute the solution to a lower concentration.- Adjust the pH of the buffer.[6][7]- Add solubilizing excipients like non-ionic surfactants (e.g., Tween 20) in low concentrations.[9] |
| Loss of Activity in Experiments | - Peptide degradation- Multiple freeze-thaw cycles- Improper storage | - Aliquot reconstituted peptide into single-use vials to avoid freeze-thaw cycles.[1][10]- Store at the recommended temperature and protect from light.- Prepare fresh solutions for critical experiments. |
| Aggregation During Storage | - High concentration- Unsuitable buffer conditions- Temperature fluctuations | - Store at a lower concentration if possible.- Optimize the buffer pH and ionic strength.[6]- Consider adding aggregation inhibitors like arginine or glutamate.[9] |
Experimental Protocols
Protocol for Assessing this compound Solubility
This protocol provides a systematic approach to determining the solubility of this compound in various solvents.
-
Preparation: Weigh a small, precise amount of lyophilized this compound (e.g., 1 mg).
-
Initial Solvent Addition: Add a small, measured volume of the primary solvent (e.g., 100 µL of sterile water) to the peptide.
-
Dissolution Attempt: Gently vortex or sonicate the vial for 2-5 minutes.
-
Visual Inspection: Observe the solution for any visible particles. If the solution is clear, the peptide is soluble at that concentration.
-
Incremental Solvent Addition: If the peptide is not fully dissolved, add small, incremental volumes of the solvent, repeating steps 3 and 4 until the peptide is fully dissolved.
-
Calculation: Calculate the solubility in mg/mL based on the initial mass of the peptide and the total volume of solvent used.
-
Testing Other Solvents: Repeat this process for other solvents of interest (e.g., PBS, 10% DMSO in water).
Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to evaluate the stability of a reconstituted this compound solution over time.
-
Initial Analysis (T=0):
-
Reconstitute a known concentration of this compound in the desired buffer.
-
Immediately inject a sample onto a reverse-phase HPLC (RP-HPLC) system.
-
Use a suitable C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Detect the peptide at a wavelength of 210-230 nm.[11]
-
Record the peak area and retention time of the main peptide peak.
-
-
Incubation:
-
Store the remaining peptide solution under the desired stability testing conditions (e.g., 4°C, room temperature, or -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stored solution.
-
Analyze the sample using the same HPLC method as in step 1.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the initial (T=0) peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of remaining intact peptide at each time point.
-
Visualizing Key Processes
To further aid in understanding the experimental and biological contexts of this compound, the following diagrams illustrate key workflows and pathways.
References
- 1. peptides.gg [peptides.gg]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. biobasic.com [biobasic.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. jaycampbell.com [jaycampbell.com]
- 11. almacgroup.com [almacgroup.com]
Technical Support Center: FOXO4-DRI in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the senolytic peptide FOXO4-DRI in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic peptide that selectively induces apoptosis in senescent cells. It functions by disrupting the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53.[1][2] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis.[3] this compound competitively binds to p53, leading to the nuclear exclusion of p53.[1][4][5] This relocation of p53 to the cytoplasm initiates the intrinsic apoptotic cascade, resulting in the selective elimination of senescent cells.[1][4][6]
Q2: How selective is this compound for senescent cells over non-senescent cells?
A2: this compound exhibits high selectivity for senescent cells. This selectivity is attributed to the elevated expression of FOXO4 in senescent cells compared to their non-senescent counterparts.[7] Studies have shown a significant difference in the effective concentration required to reduce the viability of senescent versus control cells. For example, in IMR90 fibroblasts, this compound was found to be over 11 times more potent in inducing cell death in senescent cells compared to non-senescent cells.[4]
Q3: What are the potential off-target effects of this compound?
A3: The primary concern for off-target effects revolves around the interaction with p53, a critical tumor suppressor.[8] Unintended modulation of p53 in healthy cells could theoretically lead to adverse effects. However, the selectivity of this compound is based on its targeted disruption of the FOXO4-p53 interaction, which is predominantly active in senescent cells where FOXO4 is upregulated.[7][8] Long-term studies in mice have shown the peptide to be well-tolerated with no obvious side effects.[7]
Q4: How stable is the this compound peptide?
A4: this compound is a D-retro-inverso (DRI) peptide, a modification that involves reversing the amino acid sequence and using D-amino acids instead of L-amino acids. This structural alteration provides enhanced stability against enzymatic degradation by proteases, extending its biological half-life compared to conventional peptides.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in senescent cell viability. | 1. Suboptimal peptide concentration: The effective dose can vary between cell types. 2. Insufficient incubation time: Apoptosis induction takes time. 3. Low percentage of senescent cells: The overall effect will be minimal if the culture has a low number of senescent cells. 4. Peptide degradation: Improper storage or handling. | 1. Perform a dose-response experiment: Titrate this compound to determine the optimal concentration for your specific primary cell type. 2. Extend incubation time: Monitor cell viability at multiple time points (e.g., 24, 48, 72 hours). Apoptotic effects are typically observed within 24-36 hours.[4] 3. Verify senescence markers: Confirm the percentage of senescent cells in your culture using SA-β-gal staining or by assessing markers like p16INK4a and p21CIP1. 4. Ensure proper handling: Store the peptide as recommended by the manufacturer and use fresh dilutions for each experiment. |
| Toxicity observed in non-senescent (control) cells. | 1. Peptide concentration is too high: Exceeding the optimal concentration can lead to off-target toxicity. 2. Contamination of the cell culture. 3. Cell type-specific sensitivity. | 1. Lower the concentration of this compound: Refer to dose-response data to select a concentration with a high selectivity index. 2. Check for contamination: Regularly test cultures for mycoplasma and other contaminants. 3. Assess baseline toxicity: Perform a viability assay on your specific non-senescent primary cells with a range of this compound concentrations. |
| Inconsistent results between experiments. | 1. Variability in the degree of senescence: The number of senescent cells can fluctuate between passages. 2. Inconsistent peptide preparation: Errors in dilution or storage. 3. Differences in cell density at the time of treatment. | 1. Standardize senescence induction: Use a consistent method and passage number for inducing senescence. Always quantify the percentage of senescent cells before treatment. 2. Prepare fresh peptide dilutions: Aliquot the stock solution upon receipt and use a fresh aliquot for each experiment to avoid freeze-thaw cycles. 3. Plate cells at a consistent density: Ensure that the number of cells per well or dish is the same for all experiments. |
| Unexpected changes in gene or protein expression. | 1. This compound can modulate signaling pathways downstream of p53. For instance, a decrease in the p53 target p21Cip1 has been observed.[4] 2. Cellular stress response. Some studies have noted an increase in p21 levels post-treatment, suggesting a potential stress response.[6] | 1. Analyze key pathway proteins: Perform western blotting for proteins in the p53 signaling and apoptosis pathways (e.g., p53, p21, Caspase-3) to understand the molecular response. 2. Conduct a time-course experiment: Analyze gene and protein expression at different time points after treatment to distinguish between early and late responses. |
Quantitative Data Summary
Table 1: Selectivity of this compound in Human IMR90 Fibroblasts
| Cell Type | EC50 (µM) | Selectivity Index (SI50) |
| Senescent IMR90 | ~2.5 | 11.73 |
| Control IMR90 | ~29.3 |
Data adapted from Baar et al., Cell, 2017.[4] The EC50 represents the concentration of this compound that reduces cell viability by 50%. The SI50 is the ratio of the EC50 for control cells to that of senescent cells.
Table 2: Effect of this compound on Apoptosis in TM3 Leydig Cells
| Cell Condition | Treatment | Apoptosis Rate (%) |
| Senescent | Control | 10 |
| Senescent | 25 µM this compound | 27 |
| Normal | Control | Not significant |
| Normal | 25 µM this compound | Not significant |
Data adapted from Zhang et al., Aging, 2020.[5]
Experimental Protocols & Workflows
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.
Protocol:
-
Cell Seeding: Plate primary cells in a 6-well plate and culture until they reach the desired level of senescence.
-
Fixation:
-
Aspirate culture medium and wash cells once with 1X PBS.
-
Add 1 mL of 1X Fixative Solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash cells twice with 1X PBS.
-
-
Staining:
-
Prepare the β-Galactosidase Staining Solution according to the manufacturer's instructions.
-
Add 1 mL of the staining solution to each well.
-
Seal the plate with parafilm to prevent evaporation and incubate at 37°C without CO₂ for 12-16 hours, or until a blue color develops in senescent cells.[9]
-
-
Imaging:
-
Observe and count the blue-stained senescent cells under a bright-field microscope.
-
Counterstain with a nuclear stain (e.g., DAPI) to determine the total number of cells.
-
-
Quantification: Calculate the percentage of SA-β-gal-positive cells.
Caption: Workflow for Senescence-Associated β-Galactosidase Staining.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat senescent and non-senescent primary cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting:
-
Collect floating cells from the supernatant.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells, and centrifuge.
-
-
Staining:
-
Wash the cell pellet with cold 1X PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Signaling Pathway
This compound Induced Apoptosis in Senescent Cells
Caption: this compound disrupts the FOXO4-p53 complex, inducing apoptosis.
References
- 1. genoracle.com [genoracle.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 6. Frontiers | Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes [frontiersin.org]
- 7. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 8. simplepeptide.com [simplepeptide.com]
- 9. telomer.com.tr [telomer.com.tr]
Navigating Inconsistent Results in FOXO4-DRI Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the senolytic peptide FOXO4-DRI. Inconsistent results in cellular senescence experiments can be a significant hurdle; this guide aims to provide clear solutions to common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic peptide that selectively induces apoptosis (programmed cell death) in senescent cells.[1][2][3] It functions by disrupting the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53.[1][4][5] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis. This compound, a D-retro-inverso peptide, is resistant to enzymatic degradation, enhancing its stability and bioavailability.[4] It competitively binds to p53, leading to the nuclear exclusion of p53.[1][5][6] This relocation of p53 to the mitochondria triggers the intrinsic apoptotic cascade, selectively eliminating senescent cells while sparing healthy ones.[1][2][6]
Q2: My this compound treatment is not inducing senescence-specific cell death. What are the possible reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Peptide Concentration: The effective concentration of this compound can be cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Incubation Time: The onset of apoptosis can vary. Real-time cell density measurements have shown effects as early as 24-36 hours after administration.[6]
-
Peptide Instability: Improper storage and handling can lead to peptide degradation. Lyophilized this compound should be stored at -20°C, and reconstituted solutions should be refrigerated at 2-8°C and used within a month.[7][8] Avoid repeated freeze-thaw cycles.[7]
-
Low Level of Senescence: The efficacy of this compound is dependent on the presence of senescent cells. Ensure that your method of inducing senescence (e.g., ionizing radiation, doxorubicin (B1662922) treatment, replicative exhaustion) is robust and has resulted in a significant population of senescent cells.
-
Cell Type Resistance: Some cell types may be inherently more resistant to this compound-induced apoptosis.
Q3: I am observing toxicity in my non-senescent (control) cells. How can I mitigate this?
While this compound is designed to be selective for senescent cells, off-target effects can occur, particularly at high concentrations.[4]
-
Optimize Concentration: Perform a careful titration to find the lowest effective concentration that induces apoptosis in senescent cells with minimal impact on control cells.
-
Confirm Senescence Markers: Ensure that the observed toxicity is not due to a basal level of senescence in your control population.
-
Consider Off-Target Interactions: It has been speculated that this compound could compete with other p53 regulators.[9] If off-target effects persist, consider exploring alternative senolytic agents for your specific model.
Q4: How should I properly handle and store this compound?
Proper handling is critical for maintaining the peptide's activity.
-
Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS).[6][8] For a 10 mg vial, adding 3.0 mL of bacteriostatic water will yield a concentration of approximately 3.33 mg/mL.[7] Gently swirl or roll the vial to dissolve the powder; do not shake.[7]
-
Storage:
-
Lyophilized Powder: Store at -20°C in a dry, dark environment.[7]
-
Reconstituted Solution: Store at 2-8°C and use within one month when reconstituted with bacteriostatic water.[7] For longer-term storage, aliquot into single-use vials and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][10]
-
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Uneven distribution of this compound in the culture medium. | Mix the peptide thoroughly in the medium before adding it to the cells. | |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| No decrease in senescence markers (e.g., SA-β-gal, p16, p21) after treatment | Insufficient treatment duration. | Extend the incubation period. Some studies report treatments lasting 3-5 days.[10][11] |
| Ineffective senescence induction. | Verify the induction of senescence using multiple markers before starting the this compound treatment. | |
| Inactive peptide. | Purchase peptide from a reputable supplier and follow proper storage and handling protocols.[7] | |
| Unexpected changes in gene or protein expression | Senolytics as a potential stressor. | Be aware that the process of eliminating senescent cells can itself induce stress responses in the remaining cells.[12] Include appropriate controls to account for these effects. |
| Off-target effects of this compound. | Consider the possibility of this compound interacting with other cellular pathways.[9] Validate key findings with alternative methods or senolytics. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | In Vitro Experiments | In Vivo Experiments (Mice) |
| Concentration/Dosage | 10-25 µM is a common starting range for cell viability and apoptosis assays.[5][6][11] | 5 mg/kg is a frequently used dosage.[6][10][11] |
| Incubation/Administration | 24 hours to 5 days, depending on the assay.[6][11][13] | Intraperitoneal (i.p.) or intravenous (i.v.) injection, often administered every other day for several doses.[6][10][11] |
| Solvent | PBS or sterile water for reconstitution.[6][8] | PBS for in vivo use.[6] |
Key Experimental Methodologies
1. Cell Viability Assay (e.g., CCK-8, MTS)
-
Cell Seeding: Seed both senescent and non-senescent control cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Add the viability reagent (e.g., CCK-8, MTS) to each well according to the manufacturer's protocol.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Culture: Grow cells on glass coverslips or in multi-well plates.
-
Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash the cells and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (do not use a CO2 incubator as the acidic pH of the staining solution is critical).
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantification: Count the percentage of blue-stained cells in multiple fields of view.
3. Western Blot for Senescence Markers (p16, p21, p53)
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p16, p21, p53, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound disrupts the FOXO4-p53 complex, leading to apoptosis.
General Experimental Workflow for this compound Studies
Caption: A typical workflow for in vitro this compound experiments.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. mynexgenhealth.com [mynexgenhealth.com]
- 3. genoracle.com [genoracle.com]
- 4. simplepeptide.com [simplepeptide.com]
- 5. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidedosages.com [peptidedosages.com]
- 8. netherlands.pharmalabglobal.com [netherlands.pharmalabglobal.com]
- 9. phillydaily.com [phillydaily.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Apoptosis | 2460055-10-9 | Invivochem [invivochem.com]
- 12. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes [frontiersin.org]
Technical Support Center: Optimizing FOXO4-DRI Delivery for In Vivo Studies
Welcome to the technical support center for FOXO4-DRI in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when working with this senolytic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable peptide that selectively induces apoptosis in senescent cells.[1][2] In senescent cells, the transcription factor FOXO4 binds to p53, sequestering it in the nucleus and preventing it from initiating apoptosis.[3] this compound is designed to competitively disrupt this interaction.[4][5] This disruption leads to the exclusion of active p53 from the nucleus and its translocation to the mitochondria, which in turn triggers cell-intrinsic, caspase-dependent apoptosis.[3][6][4][5][7] This mechanism allows for the targeted elimination of senescent cells while sparing healthy, non-senescent cells.[8]
Q2: In which in vivo models has this compound been successfully used?
A2: this compound has demonstrated efficacy in several mouse models, including:
-
Naturally Aged Mice: To study age-related decline and restore tissue homeostasis.[4][7]
-
Accelerated Aging Models: In fast-aging XpdTTD/TTD mice, the peptide has been shown to reverse age-related phenotypes like fur loss and reduced fitness.[7]
-
Chemotherapy-Induced Senescence: To counteract the toxic side effects of treatments like doxorubicin, such as weight loss and liver toxicity.[9][7][10]
Q3: What are the recommended administration routes for in vivo studies?
A3: The most commonly documented administration routes in preclinical studies are intraperitoneal (i.p.) and subcutaneous (SQ) injections.[1][4][11][12] The choice of route may depend on the experimental design, desired pharmacokinetic profile, and the animal model being used. Subcutaneous injections may offer slower absorption, potentially prolonging the peptide's activity.[11]
Q4: What are the potential side effects or toxicity concerns with this compound?
A4: In published mouse studies, this compound was reported to be well-tolerated with no obvious side effects.[7][13][14] Its high selectivity for senescent cells is believed to contribute to this favorable safety profile.[14] However, as human clinical data is limited, potential risks should be considered.[8][12] These may include injection site reactions (e.g., redness, irritation) and the theoretical risk of unintended apoptosis in non-senescent cells.[8][12] It is crucial to monitor animal health closely throughout the study.
Q5: How can I assess the efficacy of this compound treatment in vivo?
A5: Efficacy can be evaluated through a combination of phenotypic observations and biomarker analysis.
-
Phenotypic Improvements: Look for reversal of age-related signs, such as restored fur density, increased physical activity (e.g., voluntary wheel running), and improved organ function.[7][14]
-
Biomarker Analysis: Measure changes in senescence and inflammatory markers in tissue samples. This includes reduced levels of senescence-associated proteins like p16, p21, and p53, and decreased expression of Senescence-Associated Secretory Phenotype (SASP) factors such as IL-1β, IL-6, and TGF-β.[1][2][4][15]
-
Functional Assays: Assess organ-specific function. For example, in studies of renal senescence, a decrease in plasma urea (B33335) and creatinine (B1669602) levels indicates improved kidney function.[7]
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Poor Peptide Solubility | This compound can be hydrophobic. Improper solvent selection. | For in vivo use, this compound has been successfully dissolved directly in PBS.[7] For peptides with low water solubility, first dissolve in a small amount of an organic solvent like DMSO, then dilute to the final concentration with the desired aqueous buffer (e.g., saline, PBS).[1] A common formulation involves a mix of DMSO, PEG300, Tween 80, and saline.[16] Always ensure the final concentration of organic solvent is non-toxic to the animals. |
| Lack of Efficacy / No Observable Effect | Suboptimal dosage or frequency. Degradation of the peptide. Insufficient burden of senescent cells in the model. | Dosage: Review the literature for established dosing regimens. A dose of 5 mg/kg (i.p.) every other day for three administrations was effective in aged mice.[1][2][4][16] Stability: this compound is a D-retro-inverso peptide, which enhances its stability against proteolytic degradation.[8][10] However, proper storage is critical. Store lyophilized peptide at -20°C. Once reconstituted, store at 2-8°C and use within a month, or aliquot and freeze for long-term storage.[8] Model: The effect of this compound is most pronounced in animals with a significant burden of senescent cells. Its utility may be limited in young, healthy animals.[13] |
| Injection Site Reaction | High concentration of peptide or vehicle (e.g., DMSO). Contamination. Improper injection technique. | Reduce the concentration of the peptide or organic solvents if possible. Ensure the final solution is sterile by passing it through a 0.22 µm filter before injection.[2][17] Rotate injection sites to minimize local irritation and follow proper subcutaneous or intraperitoneal injection techniques.[8] |
| Inconsistent Results Between Animals | Variability in senescent cell burden. Inconsistent administration (volume, timing). | Ensure animals are properly age-matched and that the model of senescence induction (e.g., chemotherapy, radiation) is applied consistently. Use precise techniques for reconstitution and administration to ensure each animal receives the correct dose. Document daily dose and site of injection.[8] |
Quantitative Data Summary
In Vivo Dosage and Administration
| Animal Model | Peptide | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Naturally Aged Male C57BL/6 Mice (20-24 months) | This compound | 5 mg/kg | Intraperitoneal (i.p.) | Every other day for three administrations | PBS | [1][2][4][16] |
| Fast Aging XpdTTD/TTD Mice | This compound | Not specified | Intraperitoneal (i.p.) | Not specified | PBS | [7] |
| Doxorubicin-treated Mice | This compound | Not specified | Intraperitoneal (i.p.) | Not specified | PBS | [7] |
In Vitro Efficacy
| Cell Type | Treatment | Concentration | Duration | Result | Reference |
| Senescent TM3 Leydig Cells | This compound | 25 µM | 3 days | Apoptosis rate increased from 10% to 27% | [4][5] |
| Senescent PDL9 Chondrocytes | This compound | 25 µM | 5 days | Significantly reduced senescence level and decreased p16, p21, p53 protein levels | [1][15] |
| Senescent IMR90 Fibroblasts | This compound | 25 µM | 24-36 hours | Selective reduction in viability of senescent cells | [7] |
Key Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies
This protocol is based on methodologies reported in studies using aged mice.[4][7]
-
Reconstitution:
-
Allow the lyophilized this compound vial to reach room temperature before opening to prevent condensation.[8]
-
For direct PBS dissolution, calculate the required volume of sterile Phosphate-Buffered Saline (PBS) to achieve the desired stock concentration (e.g., 5 mg/mL).[7]
-
Slowly inject the sterile PBS into the vial, allowing it to run down the side of the glass.
-
Gently swirl or roll the vial to dissolve the peptide. Do not shake vigorously.[8]
-
If solubility is an issue, refer to the troubleshooting guide for alternative formulation strategies.[1][16]
-
-
Dosage Calculation:
-
Weigh each animal to determine the precise injection volume.
-
For a 5 mg/kg dose, a 25g mouse would require 0.125 mg of this compound.
-
Using a 5 mg/mL stock solution, this corresponds to an injection volume of 25 µL.
-
-
Administration:
-
The peptide is administered via intraperitoneal (i.p.) injection.
-
A typical dosing schedule is one injection every other day for a total of three administrations.[2][4]
-
Use a sterile insulin (B600854) syringe (e.g., 29-31 gauge) for accurate dosing and administration.[8]
-
Monitor the animals for any adverse reactions post-injection.
-
Protocol 2: Assessment of Senescence Markers in Tissue
This protocol outlines the general steps for analyzing changes in key senescence biomarkers post-treatment.
-
Tissue Collection:
-
At the study endpoint, euthanize the animals according to approved ethical protocols.
-
Harvest target tissues (e.g., kidney, liver, skin) and either snap-freeze in liquid nitrogen for protein/RNA analysis or fix in formalin for immunohistochemistry.
-
-
Western Blot for p16, p21, p53:
-
Homogenize frozen tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p16, p21, p53, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Quantify band intensity using densitometry software. A significant decrease in these markers in the this compound treated group indicates efficacy.[15]
-
-
qRT-PCR for SASP Factors (IL-6, IL-1β):
-
Extract total RNA from frozen tissue using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for IL-6, IL-1β, and a housekeeping gene (e.g., Gapdh).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control groups. A reduction in SASP gene expression is a positive indicator of senolytic activity.[15]
-
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: this compound disrupts the FOXO4-p53 interaction, leading to p53 nuclear exclusion and apoptosis.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy from animal modeling to data analysis.
Troubleshooting Logic: No Observed Therapeutic Effect
Caption: A logical guide for troubleshooting experiments where this compound shows no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 6. genoracle.com [genoracle.com]
- 7. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidedosages.com [peptidedosages.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. dvm360.com [dvm360.com]
- 11. pepdose.com [pepdose.com]
- 12. This compound — Voafit [voafit.com]
- 13. jaycampbell.com [jaycampbell.com]
- 14. simplepeptide.com [simplepeptide.com]
- 15. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Apoptosis | 2460055-10-9 | Invivochem [invivochem.com]
- 17. How to Plan and Carry Out a Simple Self-Experiment, a Single Person Trial of Senolytic Peptide this compound – Fight Aging! [fightaging.org]
Technical Support Center: Assessing the Purity of Commercially Available FOXO4-DRI
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of FOXO4-DRI. Below are frequently asked questions, detailed experimental protocols for quality control, and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, cell-permeable peptide designed to selectively induce apoptosis (programmed cell death) in senescent cells.[1][2] In senescent cells, the transcription factor FOXO4 binds to the tumor suppressor protein p53, sequestering it in the nucleus and preventing it from initiating apoptosis.[3] this compound is a D-retro-inverso peptide, a modification that enhances its stability and resistance to degradation.[3] It works by competitively disrupting the FOXO4-p53 interaction, which frees p53 to move to the mitochondria and trigger the apoptotic cascade, thereby eliminating the senescent cell.[4][5]
Q2: Why is assessing the purity of my this compound sample critical?
The purity of this compound is paramount for obtaining reliable and reproducible experimental results. Impurities can arise during solid-phase peptide synthesis (SPPS) or degradation during storage.[6] These contaminants can lead to:
-
Reduced Potency: Lower concentrations of the active peptide will decrease its senolytic efficacy.
-
Altered Biological Activity: Impurities such as deletion sequences or modifications could potentially bind to off-target molecules or inhibit the primary mechanism of action.[7]
-
Inaccurate Quantification: The presence of non-active components can lead to incorrect assumptions about the effective concentration of the peptide in solution.
-
False-Positive or Negative Results: Contaminating peptides could introduce unforeseen biological effects, confounding experimental outcomes.[8]
Q3: What are the primary methods for determining this compound purity?
The two most common and effective methods for assessing the purity and identity of synthetic peptides like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[3][9]
-
RP-HPLC is used to determine the purity of the sample by separating the main peptide from any impurities. Purity is typically quantified by integrating the area of the main peak relative to the total area of all peaks in the chromatogram, detected by UV absorbance at 220 nm.[3]
-
Mass Spectrometry (typically ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the peptide, verifying its identity.[3] High-resolution mass spectrometry can provide a highly accurate mass determination, while MS/MS fragmentation can be used for structural characterization.[3]
Q4: What is the expected molecular weight of pure this compound?
The expected molecular weight of the primary sequence of this compound is approximately 2957.2 Da.[3] It is crucial to confirm this mass using MS to ensure the correct product was synthesized and delivered.
Q5: What common impurities can be found in commercial this compound preparations?
Impurities in synthetic peptides are often related to the synthesis process or subsequent handling.[6] Common types include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[6][10]
-
Truncated Sequences: Shorter peptides resulting from incomplete synthesis.[6]
-
Oxidized Peptides: Particularly common for peptides containing methionine or cysteine residues.[7][10]
-
Deamidated Peptides: Spontaneous modification of asparagine or glutamine residues.[10]
-
Residual Solvents and Reagents: Leftover chemicals from synthesis and purification, such as trifluoroacetic acid (TFA) or acetonitrile (B52724).[3]
Q6: How should I properly store and handle this compound to maintain its purity and activity?
Proper storage is essential to prevent degradation.
-
Lyophilized Powder: Store at -20°C or below in a dark, dry environment.[9][11] Minimize exposure to moisture.
-
Reconstituted Solution: After reconstituting with a sterile solvent like bacteriostatic water, store at 2-8°C and use within a month.[9][11] For longer-term storage, it is recommended to create single-use aliquots and freeze them to avoid repeated freeze-thaw cycles.[11]
Purity Assessment Protocols
Protocol 2.1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for analyzing this compound purity. The exact column and gradient may need optimization.
1. Materials:
- Lyophilized this compound peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column
- HPLC system with UV detector
2. Reagent Preparation:
- Solvent A: 0.1% TFA in HPLC-grade water.
- Solvent B: 0.1% TFA in HPLC-grade ACN.
- Sample Preparation: Reconstitute lyophilized this compound in Solvent A to a final concentration of 1 mg/mL. Centrifuge briefly to ensure all material is dissolved.
3. HPLC Method:
- Column: C18, 4.6 x 250 mm, 5 µm particle size (or equivalent).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.[3]
- Injection Volume: 10-20 µL.
- Gradient:
- 0-5 min: 5% Solvent B
- 5-35 min: Linear gradient from 5% to 95% Solvent B
- 35-40 min: 95% Solvent B
- 40-45 min: Linear gradient from 95% to 5% Solvent B
- 45-50 min: 5% Solvent B (re-equilibration)
4. Data Analysis:
- Integrate the peak areas of the resulting chromatogram.
- Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
- High-purity this compound should exhibit a single major peak with a purity value of ≥98%.
Protocol 2.2: Mass Spectrometry (MS)
This protocol provides a general workflow for confirming the molecular weight of this compound.
1. Materials:
- This compound sample (can be the same solution prepared for HPLC).
- Mass spectrometer (ESI or MALDI-TOF).
- Appropriate solvents and matrix (for MALDI).
2. Sample Preparation (for ESI-MS):
- Dilute the 1 mg/mL stock solution to approximately 10-100 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
3. Mass Spectrometry Method (ESI-MS):
- Infuse the sample directly into the mass spectrometer.
- Acquire data in positive ion mode over a mass-to-charge (m/z) range that includes the expected species (e.g., m/z 500-2000 to capture multiple charge states).
- The expected molecular weight is ~2957.2 Da.[3] Look for corresponding m/z peaks for various charge states (e.g., [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺).
4. Data Analysis:
- Deconvolute the resulting multi-charged spectrum to determine the parent mass of the peptide.
- Compare the observed mass to the theoretical mass. A match within an acceptable error margin (e.g., <1 Da for standard MS, <10 ppm for high-resolution MS) confirms the peptide's identity.
Data Presentation
Table 1: Key Specifications of High-Purity this compound
| Parameter | Specification | Method of Analysis |
|---|---|---|
| Appearance | White lyophilized powder | Visual Inspection |
| Purity (by HPLC) | ≥98% | RP-HPLC (at 220 nm) |
| Molecular Weight | ~2957.2 Da | Mass Spectrometry (ESI-MS or MALDI-TOF) |
| Water Content | <8% (for lyophilized material) | Karl Fischer Titration |
| Bacterial Endotoxins | <5 EU/mg | Limulus Amebocyte Lysate (LAL) |
Data compiled from publicly available information.[3]
Table 2: Common Impurities and Their Characteristics in Purity Analysis
| Impurity Type | Expected Mass Change | Typical HPLC Elution |
|---|---|---|
| Deletion Sequence | Lower MW than parent peptide | Usually elutes earlier |
| Oxidation (e.g., Met) | +16 Da per oxidation site | Usually elutes slightly earlier |
| Deamidation (e.g., Asn, Gln) | +1 Da per deamidation site | Can result in split or broadened peaks |
| Incomplete Deprotection | Higher MW (depends on protecting group) | Usually elutes later |
| TFA Adducts | +114 Da per TFA molecule | May appear as post-peaks or adducts in MS |
Troubleshooting Guide
Issue: Reduced or no senolytic activity observed in experiments.
-
Possible Cause 1: Low Peptide Purity/Degradation. The concentration of active this compound may be insufficient.
-
Solution: Verify purity using RP-HPLC and confirm molecular weight with MS as described in the protocols above. If purity is low or degradation is suspected, obtain a new, high-purity batch. Ensure proper storage conditions (-20°C for lyophilized powder, 2-8°C for reconstituted aliquots) have been maintained.[9][11]
-
-
Possible Cause 2: Sub-optimal Experimental Conditions. The cell model or treatment protocol may not be appropriate.
-
Possible Cause 3: Incorrect Reconstitution or Dilution. Errors in preparing the stock or working solutions can lead to inaccurate dosing.
-
Solution: Review reconstitution calculations. Use sterile, appropriate solvents (e.g., bacteriostatic water).[11] Ensure thorough but gentle mixing to avoid denaturation.
-
Issue: Multiple unexpected peaks in HPLC chromatogram.
-
Possible Cause 1: Synthesis-Related Impurities. The sample contains deletion sequences, truncated peptides, or other byproducts.[10]
-
Solution: Analyze the unexpected peaks with mass spectrometry to identify their molecular weights. This can help determine the nature of the impurity (see Table 2). If purity is below an acceptable level (e.g., <95%), contact the supplier for a replacement or certificate of analysis.
-
-
Possible Cause 2: Peptide Degradation. The sample has degraded due to improper storage or handling.
-
Solution: Review storage history. Common degradation products include oxidized or deamidated forms. These can often be identified by MS. Discard the degraded sample and use a fresh vial.
-
Issue: Mass spectrometry results show multiple species or an incorrect mass.
-
Possible Cause 1: Presence of Impurities. The additional masses correspond to the impurities seen in the HPLC analysis.
-
Solution: Cross-reference the masses with the list of common impurities in Table 2. This confirms the presence of synthesis byproducts or degradation.
-
-
Possible Cause 2: Adduct Formation. The peptide may be forming adducts with salts (e.g., Na⁺, K⁺) or residual TFA from the purification process.
-
Solution: Look for mass differences corresponding to common adducts (+22 Da for Na⁺, +114 Da for TFA). These are artifacts of the analysis and do not necessarily indicate an impure sample, though high levels of TFA can affect biological assays.
-
-
Possible Cause 3: Incorrect Peptide. The primary mass does not match the theoretical mass of this compound.
-
Solution: Immediately contact the supplier. It is likely you have received the wrong product.
-
Visualizations
Caption: this compound mechanism of action in senescent cells.
Caption: Experimental workflow for this compound purity assessment.
Caption: Troubleshooting logic for ineffective this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reddit.com [reddit.com]
- 3. peptides.gg [peptides.gg]
- 4. Frontiers | Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes [frontiersin.org]
- 5. genoracle.com [genoracle.com]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 8. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptiology.co.uk [peptiology.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. peptidedosages.com [peptidedosages.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
potential toxicity of long-term FOXO4-DRI treatment in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FOXO4-DRI in animal models. The information is compiled from preclinical studies and aims to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general consensus on the long-term safety of this compound in animal models?
A1: Based on available preclinical studies, this compound is generally reported to be well-tolerated in mouse models. One of the most extensive studies mentioned involved treating mice for over 10 months with intravenous infusions three times a week, and it was reported that there were no obvious side effects.[1] However, it is crucial to note that comprehensive, long-term toxicology studies with detailed histopathology and clinical chemistry are not extensively published. Most available data comes from studies focused on efficacy in specific disease models.
Q2: Are there any theoretical long-term risks associated with this compound treatment?
A2: Yes, there are theoretical concerns that researchers should be aware of. Since cellular senescence plays a role in beneficial processes like wound healing and tumor suppression, there is a potential risk that long-term systemic administration of a senolytic agent like this compound could impair these functions.[2] Additionally, as this compound's mechanism involves modulating the p53 pathway, a key tumor suppressor, there are theoretical concerns about potential off-target effects in healthy cells.[3] However, the high selectivity of this compound for senescent cells is thought to mitigate these risks.
Q3: Has immunogenicity been observed with long-term this compound administration in mice?
A3: The available literature does not report any significant immunogenic responses to this compound in mice. The peptide's D-retro-inverso structure is designed to increase its stability and reduce proteolytic degradation, which may also contribute to a lower immunogenic profile.
Q4: What are the known effects of this compound on organ function in animal models?
A4: Studies have shown that this compound can restore function in aged or damaged organs. For instance, in mouse models of accelerated and natural aging, this compound treatment led to improved kidney function, as evidenced by decreased plasma urea (B33335) and creatinine (B1669602) levels.[4] In a model of doxorubicin-induced chemotoxicity, this compound treatment neutralized liver damage, indicated by reduced plasma aspartate aminotransferase (AST) levels.[4]
Troubleshooting Guides
Issue 1: No observable therapeutic effect after this compound administration.
-
Possible Cause 1: Inadequate Dosage or Administration Route.
-
Troubleshooting: Verify that the dosage and administration route are consistent with published studies. For mice, intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common, with dosages often around 5 mg/kg.[5] Ensure the injection volume is appropriate for the animal's size.
-
-
Possible Cause 2: Poor Peptide Quality or Formulation.
-
Troubleshooting: Ensure the this compound peptide is of high purity and has been stored correctly (lyophilized at -20°C or colder).[6] When preparing for injection, use a suitable vehicle such as sterile phosphate-buffered saline (PBS). For in vivo use, a common preparation involves dissolving this compound in PBS to a stock solution of 5 mg/ml, which should be kept on ice until injection and brought to room temperature before use.[4]
-
-
Possible Cause 3: Insufficient Senescent Cell Burden in the Animal Model.
-
Troubleshooting: The therapeutic effect of this compound is dependent on the presence of senescent cells. Confirm the presence of a significant senescent cell burden in your animal model using established markers like SA-β-gal staining or p16INK4a expression before initiating treatment.
-
Issue 2: Unexpected Adverse Effects or Mortality.
-
Possible Cause 1: Off-Target Toxicity.
-
Troubleshooting: While generally well-tolerated, it is important to monitor animals closely for any signs of distress. If unexpected adverse effects are observed, consider reducing the dosage or frequency of administration. It is also advisable to perform baseline and periodic monitoring of key hematological and biochemical parameters.
-
-
Possible Cause 2: Contamination of the Injectable Solution.
-
Troubleshooting: Ensure that the this compound solution is prepared under sterile conditions to prevent infection. Filter-sterilizing the solution before injection is a recommended practice.
-
Quantitative Data from Animal Studies
The following tables summarize quantitative data on the effects of this compound from various mouse model studies.
Table 1: Effect of this compound on Renal Function Markers in Aged Mice
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Plasma Urea | Naturally Aged Mice | This compound | PBS | ↓ (Restored towards youthful levels) | [4] |
| Plasma Creatinine | Naturally Aged Mice | This compound | PBS | ↓ (Restored towards youthful levels) | [4] |
Table 2: Effect of this compound on Liver Damage Marker in a Chemotoxicity Model
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Plasma AST | Doxorubicin-treated Mice | This compound | Doxorubicin + PBS | ↓ (Neutralized doxorubicin-induced increase) | [4] |
Table 3: Effect of this compound on Markers of Senescence in Aged Mice Testes
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| p53 protein levels | Naturally Aged Mice | This compound | PBS | ↓ | [7] |
| p21 protein levels | Naturally Aged Mice | This compound | PBS | ↓ | [7] |
| p16 protein levels | Naturally Aged Mice | This compound | PBS | ↓ | [7] |
Experimental Protocols
Protocol 1: Long-Term this compound Administration in Aged Mice
-
Animal Model: Naturally aged C57BL/6 mice (e.g., 20-24 months old).[5]
-
This compound Preparation: Dissolve lyophilized this compound in sterile PBS to a final concentration of 5 mg/mL.[4] Store on ice until use.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dosage of 5 mg/kg.[5]
-
Dosing Schedule: Inject every other day for a total of three administrations.[5] For longer-term studies, a schedule of three times a week for up to 10 months has been reported.[1]
-
Monitoring:
-
Regularly monitor animal health, including body weight and general behavior.
-
At the end of the study, collect blood for serum biochemistry analysis (e.g., urea, creatinine, AST).
-
Collect organs (e.g., kidney, liver, lung, spleen) for histopathological analysis and assessment of senescence markers (e.g., SA-β-gal staining, p16INK4a immunohistochemistry).
-
Visualizations
Caption: Mechanism of this compound in inducing apoptosis in senescent cells.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. simplepeptide.com [simplepeptide.com]
- 4. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptidedosages.com [peptidedosages.com]
- 7. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FOXO4-DRI Induced Apoptosis
Welcome to the technical support center for FOXO4-DRI, a novel senolytic peptide designed to selectively induce apoptosis in senescent cells. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments and to help you overcome potential resistance to this compound-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic peptide that acts as a competitive antagonist to the interaction between Forkhead box protein O4 (FOXO4) and the tumor suppressor protein p53.[1][2] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis.[3][4] this compound disrupts this interaction, leading to the nuclear exclusion of p53.[5][6][7][8] The released p53 can then translocate to the mitochondria and trigger the intrinsic apoptotic pathway, leading to the selective elimination of senescent cells.[2][5]
Q2: How selective is this compound for senescent cells?
This compound demonstrates high selectivity for senescent cells because the target, the FOXO4-p53 interaction, is predominantly present in senescent cells.[4][9] FOXO4 expression is significantly upregulated in senescent cells compared to their healthy, proliferating counterparts.[2][5][9] This targeted approach is designed to leave healthy cells unharmed.[10]
Q3: What are some potential off-target effects of this compound?
While designed for high specificity, a primary concern with this compound is its interaction with p53, a critical tumor suppressor.[11][12] Unintended modulation of p53 activity in healthy cells could have severe consequences.[12] It has been speculated that this compound might also compete with other p53 regulators like MDM2, which could lead to unforeseen effects.[1]
Q4: Are there alternative senolytic peptides that target the FOXO4-p53 pathway?
Yes, other peptides have been developed. For instance, ES2 peptides are reported to be 3-7 times more effective than this compound in some in-vitro and in-vivo models.[3] Another peptide, CPP-CAND, was designed to target FOXO4 directly, rather than p53, to potentially reduce off-target effects.[11]
Troubleshooting Guide
Problem 1: Suboptimal or no induction of apoptosis in senescent cells.
Possible Cause 1: Issues with the this compound peptide.
-
Solution:
-
Verify Peptide Integrity: Ensure the peptide was stored correctly (lyophilized at -20°C, reconstituted in a sterile buffer like PBS and stored at 2-8°C, avoiding freeze-thaw cycles).
-
Confirm Working Concentration: The optimal concentration of this compound can vary between cell types and senescence inducers. A dose-response experiment is highly recommended. Concentrations ranging from 10 µM to 40 µM have been used in vitro.[5][7]
-
Possible Cause 2: The senescent cell model is not responsive.
-
Solution:
-
Confirm p53 functionality: this compound's mechanism is p53-dependent.[5] Cells with mutated or deficient p53 will likely not respond. Verify the p53 status of your cell line.
-
Heterogeneity of Senescence: Senescence is a complex state, and the pathways that maintain viability can differ depending on the cell type and the senescence-inducing trigger (e.g., replicative vs. oncogene-induced vs. stress-induced).[3] The FOXO4-p53 axis may not be the primary survival pathway in all senescent cell types. Consider using alternative or complementary senolytic agents.
-
Assess FOXO4 Expression: Confirm that FOXO4 is indeed upregulated in your senescent cell model. This can be done via qPCR or Western blot.
-
Possible Cause 3: Insufficient treatment duration.
-
Solution:
Problem 2: High levels of apoptosis in non-senescent (control) cells.
Possible Cause 1: Excessive concentration of this compound.
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration that maximizes senescent cell death while minimizing toxicity in control cells. The selectivity index (SI) can be calculated to quantify this.
-
Possible Cause 2: Off-target effects.
-
Solution:
Problem 3: Inconsistent results between experiments.
Possible Cause 1: Variability in the senescent cell population.
-
Solution:
-
Ensure a consistent method for inducing senescence and a uniform percentage of senescent cells at the start of each experiment. Quantify the level of senescence using markers like SA-β-gal staining, p16/p21 expression, or SASP factor secretion.
-
Possible Cause 2: Issues with experimental setup.
-
Solution:
-
Standardize all experimental parameters, including cell seeding density, media changes, and the timing of this compound addition.
-
Strategies to Enhance this compound Efficacy
If you are observing a suboptimal response to this compound, consider the following strategies:
-
Combination Therapy: The use of this compound in combination with other therapeutic agents may enhance its efficacy.
-
Chemotherapeutics: In preclinical models, combining senolytics with chemotherapy has shown promise in eliminating both cancer and therapy-induced senescent cells.[3]
-
Other Senolytics: While direct synergistic data with this compound is limited, targeting different pro-survival pathways with a combination of senolytics (e.g., Bcl-2 inhibitors like ABT-263) could be a viable strategy.[10][13]
-
-
Sequential Treatment: In some contexts, a sequential treatment regimen with lower concentrations of this compound has been shown to be effective and selective.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Senescence Inducer | This compound Concentration | Observation | Reference |
| IMR90 Fibroblasts | Ionizing Radiation | Increasing doses | Potent and selective reduction in viability of senescent cells (11.73-fold difference) | [5] |
| IMR90 Fibroblasts | Doxorubicin | Not specified | Reduced viability of senescent cells | [5] |
| Human Chondrocytes | Replicative Senescence (PDL9) | 25 µM | Significantly reduced cell number in senescent population | [6] |
| TM3 Leydig Cells | Hydrogen Peroxide | 25 µM | Increased apoptosis rate from 10% to 27% in senescent cells | [7][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| Fast-aging (XpdTTD/TTD) Mice | Accelerated Aging | Not specified | Restored fitness, fur density, and renal function | [2] |
| Naturally Aged Mice | Natural Aging | 5 mg/kg | Alleviated age-related testosterone (B1683101) secretion insufficiency | [14] |
| Mice | Doxorubicin-induced chemotoxicity | Not specified | Neutralized chemotoxicity, restored body weight and liver function | [5] |
Experimental Protocols
Protocol 1: In Vitro Senescent Cell Clearance Assay
-
Induce Senescence:
-
Replicative Senescence: Culture primary cells until they reach their Hayflick limit.
-
Stress-Induced Senescence: Treat cells with a sublethal dose of a DNA damaging agent (e.g., Doxorubicin at 0.1 µM for 24 hours) or ionizing radiation (e.g., 10 Gy). Allow cells to recover and develop the senescent phenotype over 7-10 days.
-
-
Confirm Senescence:
-
Perform Senescence-Associated β-Galactosidase (SA-β-gal) staining.
-
Assess expression of senescence markers (e.g., p16INK4a, p21WAF1/Cip1) by qPCR or Western blot.
-
-
This compound Treatment:
-
Plate senescent and non-senescent control cells at equal densities.
-
Prepare a stock solution of this compound in sterile PBS (e.g., 2 mM).
-
Treat cells with a range of this compound concentrations (e.g., 5, 10, 25, 50 µM) for 24-72 hours. Include a vehicle control (PBS).
-
-
Assess Apoptosis and Viability:
-
Apoptosis: Use an Annexin V/Propidium Iodide staining kit and analyze by flow cytometry. Alternatively, use a Caspase-3/7 activity assay.
-
Viability: Perform a cell viability assay such as MTT, MTS, or CCK-8.
-
Protocol 2: Western Blot for p53 and FOXO4
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p53 (e.g., 1:1000), phospho-p53 (Ser15) (e.g., 1:500), FOXO4 (e.g., 1:1000), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Workflow for Suboptimal this compound Efficacy.
References
- 1. phillydaily.com [phillydaily.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Development of a novel senolytic by precise disruption of FOXO4-p53 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 8. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 10. scienceblog.com [scienceblog.com]
- 11. biorxiv.org [biorxiv.org]
- 12. simplepeptide.com [simplepeptide.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
quality control measures for FOXO4-DRI synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for FOXO4-DRI synthesis. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stringent quality control important?
A1: this compound (D-Retro-Inverso) is a synthetic peptide that selectively induces apoptosis in senescent cells by interfering with the FOXO4-p53 interaction.[1][2][3] Its therapeutic potential in age-related diseases and chemotherapy-induced damage necessitates rigorous quality control to ensure its identity, purity, and safety for reliable and reproducible research outcomes.[2][4]
Q2: What are the critical quality attributes to assess for a newly synthesized batch of this compound?
A2: The critical quality attributes for this compound include:
-
Identity: Confirmation of the correct amino acid sequence and molecular weight.
-
Purity: Assessment of the percentage of the target peptide relative to impurities.
-
Purity Profile: Identification and quantification of synthesis-related impurities.
-
Counterion Content: Determination of the amount of residual salts like trifluoroacetic acid (TFA) from the purification process.[5]
-
Moisture Content: Quantification of water content in the lyophilized powder.
-
Endotoxin (B1171834) Levels: Measurement of bacterial endotoxins, especially for in vivo studies.[6][7][8]
-
Aggregation State: Evaluation of the presence of soluble or insoluble aggregates.[9][10][11]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C.[1][12] Reconstituted solutions should be stored at 4°C for short-term use (up to 7 days) or aliquoted and frozen at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.[13]
Q4: How can I dissolve lyophilized this compound powder?
A4: For aqueous solutions, slowly add sterile, distilled water or a suitable buffer (like PBS, pH 7.0-7.4) to the side of the vial to avoid foaming.[13] Gentle swirling is recommended to dissolve the peptide completely.[13] For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quality control and handling of synthesized this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity on HPLC Analysis | Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[15] | Optimize coupling times and reagents. Consider double coupling for difficult residues like arginine or when coupling to proline.[15] |
| Formation of deletion sequences due to inefficient deprotection. | Ensure complete removal of the Fmoc protecting group during each cycle. Use fresh deprotection reagents. | |
| Side reactions such as aspartimide formation.[16] | For sequences containing aspartic acid, use protecting groups that minimize this side reaction.[15] | |
| Incorrect Molecular Weight in Mass Spectrometry | Deletion or insertion of amino acids during synthesis. | Review the synthesis protocol and ensure accurate addition of amino acids at each step. |
| Incomplete removal of protecting groups from side chains.[17] | Optimize the cleavage and deprotection cocktail and reaction time. | |
| Oxidation of sensitive residues like methionine or tryptophan.[17][18] | Use scavengers in the cleavage cocktail and handle the peptide under an inert atmosphere. | |
| Peptide Aggregation | High hydrophobicity of the peptide sequence.[19] | Synthesize the peptide with solubilizing tags like PEG.[19] Reconstitute at a lower concentration.[19] |
| Improper storage conditions (e.g., repeated freeze-thaw cycles). | Aliquot the reconstituted peptide into single-use vials to avoid repeated freezing and thawing.[13] | |
| Presence of impurities that can act as nucleation sites. | Ensure high purity of the final product through optimized purification methods. | |
| High Endotoxin Levels | Contamination from raw materials, water, or labware during synthesis and purification.[5][6] | Use endotoxin-free reagents and water. Depyrogenate all glassware and plasticware. Perform endotoxin testing and removal if necessary.[7][8] |
| Poor Solubility | The inherent properties of the peptide sequence. | Test a range of solvents and pH conditions. For very hydrophobic peptides, consider initial dissolution in a small volume of DMSO followed by aqueous dilution.[14] |
| Presence of insoluble aggregates. | Centrifuge the solution to remove any insoluble material before use. Consider purification techniques to remove aggregates. |
Quality Control Data Summary
The following tables summarize key quantitative data for typical quality control measures for synthetic peptides like this compound.
Table 1: Standard Quality Control Specifications
| Parameter | Method | Typical Specification |
| Purity (by HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[5][20] | ≥95% (Research Grade), ≥98% (Pharmaceutical Grade)[13] |
| Identity (by MS) | Mass Spectrometry (ESI-MS or MALDI-TOF)[5][21] | Observed Molecular Weight ± 1 Da of Theoretical Molecular Weight |
| Peptide Content | Amino Acid Analysis (AAA) or Nitrogen Elemental Analysis[5][21] | 70-90% (varies depending on salt form and water content) |
| Counterion Content (TFA) | Ion Chromatography or NMR | <15% |
| Water Content | Karl Fischer Titration[13] | <10% |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay[5][7] | <0.01 EU/µg (for in vivo applications)[6][8] |
Table 2: Common Synthesis-Related Impurities
| Impurity Type | Description | Detection Method |
| Deletion Sequences | Peptides missing one or more amino acid residues. | HPLC, Mass Spectrometry |
| Truncated Sequences | Peptides that have been prematurely terminated during synthesis.[17] | HPLC, Mass Spectrometry |
| Incomplete Deprotection | Peptides with residual protecting groups on amino acid side chains.[17] | HPLC, Mass Spectrometry |
| Oxidized Peptides | Peptides containing oxidized residues (e.g., Met, Trp).[17] | HPLC, Mass Spectrometry |
| Aspartimide Formation | Rearrangement of aspartic acid residues leading to a mass-neutral impurity that is difficult to separate.[15][16] | HPLC (may co-elute), Mass Spectrometry (fragmentation analysis) |
| Aggregation | Formation of dimers, trimers, or higher-order aggregates.[9] | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)[22] |
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Objective: To separate the target peptide from impurities based on hydrophobicity and determine its purity.
-
Methodology:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the peptide and impurities. The exact gradient will depend on the hydrophobicity of this compound.
-
Detection: UV absorbance at 210-220 nm, where the peptide bond absorbs.[20]
-
Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
-
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Methodology:
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Procedure: The purified peptide is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.
-
Analysis: The resulting spectrum will show a peak corresponding to the molecular weight of the this compound peptide. This experimental mass should match the calculated theoretical mass.[21]
-
Visualizations
Caption: General Quality Control Workflow for this compound Synthesis.
Caption: Troubleshooting Low Purity in this compound Synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dnlabresearch.com [dnlabresearch.com]
- 3. netherlands.pharmalabglobal.com [netherlands.pharmalabglobal.com]
- 4. jaycampbell.com [jaycampbell.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 8. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. filab.fr [filab.fr]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. peptides.gg [peptides.gg]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biotage.com [biotage.com]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. bachem.com [bachem.com]
- 21. polypeptide.com [polypeptide.com]
- 22. Protein Aggregation Analysis [intertek.com]
minimizing variability in senescence induction for FOXO4-DRI assays
Welcome to the technical support center for minimizing variability in senescence induction for FOXO4-DRI assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it selectively target senescent cells?
A1: this compound is a cell-penetrating peptide that acts as a senolytic agent, meaning it selectively induces apoptosis (programmed cell death) in senescent cells.[1][2] Its mechanism relies on disrupting the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53.[1][3][4][5] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis.[5] this compound competitively binds to FOXO4, displacing p53.[3][4] This liberated p53 then translocates to the mitochondria, where it triggers the intrinsic apoptotic pathway, leading to the elimination of the senescent cell while leaving healthy cells unharmed.[4][5]
Q2: What are the most common methods to induce cellular senescence for in vitro this compound assays?
A2: Several methods can be used to induce senescence in vitro, each with its own advantages and considerations. The most common include:
-
Doxorubicin Treatment: A chemotherapeutic agent that causes DNA damage, leading to stress-induced premature senescence.[6][7][8]
-
Ionizing Radiation: Exposure to gamma or X-rays induces DNA double-strand breaks, triggering a stable cell cycle arrest.[6]
-
Replicative Senescence: The natural process of aging in cultured cells where they reach their proliferative limit (the Hayflick limit) due to telomere shortening.[9][10]
-
Oxidative Stress: Treatment with agents like hydrogen peroxide (H₂O₂) can induce premature senescence.[11]
Q3: Which markers are essential to confirm the successful induction of senescence before starting a this compound assay?
A3: Due to the heterogeneity of the senescent phenotype, it is crucial to use a combination of at least two to three markers for validation.[9][10][12][13] Key markers include:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Activity: A widely used biomarker detected at pH 6.0.[14][15]
-
Cell Cycle Arrest Markers: Increased protein expression of cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/Cip1.[6][12][13]
-
DNA Damage Foci: Presence of γ-H2AX foci, indicating a persistent DNA damage response.[9]
-
Morphological Changes: Senescent cells typically exhibit an enlarged and flattened morphology.[9][13][14]
-
Senescence-Associated Secretory Phenotype (SASP): Quantification of secreted pro-inflammatory cytokines and chemokines like IL-6 and IL-8.[13]
Troubleshooting Guide
Issue 1: High Variability in Senescence Induction Across Replicates
-
Question: I am observing significant well-to-well or plate-to-plate differences in the percentage of senescent cells after induction. What could be the cause?
-
Answer: High variability is a common challenge and can stem from several factors.[6][16] Consider the following:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure consistent cell seeding density, as confluency can affect cell growth and senescence induction.[9] Maintain a standardized cell passage number, as cells nearing replicative senescence naturally will respond differently.[9][12] Use a consistent lot of serum and media. |
| Inconsistent Inducer Concentration/Dose | Prepare fresh dilutions of the senescence-inducing agent (e.g., doxorubicin) for each experiment. Ensure accurate and uniform delivery of the inducer to all wells. For radiation-induced senescence, ensure uniform exposure of the culture vessel. |
| Cell Line Heterogeneity | If using a primary cell line, be aware of inherent population heterogeneity. Consider single-cell cloning to establish a more uniform population, though this may alter cell characteristics. |
| Edge Effects in Multi-well Plates | Edge effects can lead to temperature and evaporation gradients. To mitigate this, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Issue 2: Low Efficacy of this compound in Killing Senescent Cells
-
Question: My this compound treatment is not effectively clearing the senescent cell population. Why might this be happening?
-
Answer: Several factors can influence the efficacy of this compound.[17]
| Potential Cause | Troubleshooting Steps |
| Incomplete Senescence Induction | Verify the senescent state of your cell population using multiple markers (SA-β-gal, p16/p21 expression) before adding this compound.[17] The FOXO4-p53 interaction is specific to senescent cells.[18] |
| This compound Peptide Quality | Ensure the peptide is properly reconstituted and stored.[19] Use a reputable supplier and verify the purity of the peptide. Consider testing a fresh vial of the peptide. |
| Suboptimal Concentration or Incubation Time | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and senescence induction method.[17] The effective concentration can vary.[2][20] Also, optimize the incubation time, as apoptosis induction can take 24-72 hours.[20] |
| Cell Type-Specific Differences | The efficacy of this compound can be cell-type dependent.[17] Factors such as the endogenous expression levels of FOXO4 and the integrity of the apoptotic machinery can play a role. |
Issue 3: High Background Cell Death in Control (Non-Senescent) Cultures
-
Question: I'm observing significant cell death in my non-senescent control group treated with this compound. What should I do?
-
Answer: this compound is designed to be selective for senescent cells.[1] High background death suggests an issue with the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Peptide Cytotoxicity at High Concentrations | Perform a dose-response experiment on your non-senescent control cells to identify a concentration that is non-toxic. Ensure you are not exceeding the recommended concentration range. |
| Presence of a Subpopulation of Senescent Cells in the Control Culture | Even in proliferating cultures, a small percentage of cells may become senescent. Assess your control population for baseline levels of senescence markers (e.g., SA-β-gal). |
| Solvent Toxicity | Ensure that the final concentration of the vehicle (e.g., PBS) used to dissolve this compound is not toxic to the cells. Run a vehicle-only control. |
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway in Senescent Cells.
References
- 1. mynexgenhealth.com [mynexgenhealth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. simplepeptide.com [simplepeptide.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ginsenoside Rh2 Ameliorates Doxorubicin-Induced Senescence Bystander Effect in Breast Carcinoma Cell MDA-MB-231 and Normal Epithelial Cell MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Cellular Senescence Induction Using Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Brief guide to senescence assays using cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Model of p21-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of individual cells identifies cell‐to‐cell variability following induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptides.gg [peptides.gg]
- 18. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 19. peptidedosages.com [peptidedosages.com]
- 20. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating FOXO4-DRI research to clinical applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the senolytic peptide FOXO4-DRI.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question: I am observing high levels of apoptosis in my non-senescent control cells after this compound treatment. What could be the cause?
Answer:
Off-target toxicity in non-senescent cells is a critical concern. Several factors could be contributing to this issue:
-
Peptide Concentration: The concentration of this compound may be too high. It is crucial to perform a dose-response curve to determine the optimal concentration that selectively induces apoptosis in senescent cells while minimizing effects on non-senescent cells.
-
Cell Health: The overall health of your control cell population is important. Stressed or unhealthy non-senescent cells may be more susceptible to the pro-apoptotic effects of this compound. Ensure your control cells are in a healthy, proliferative state.
-
Peptide Purity and Stability: The purity and stability of the this compound peptide can influence its activity. Ensure you are using a high-purity peptide and have followed the correct reconstitution and storage protocols to prevent degradation.[1][2] Repeated freeze-thaw cycles should be avoided.[2]
-
Off-Target Effects: While this compound is designed for selectivity, off-target effects can occur, especially at higher concentrations. The peptide's mechanism involves the p53 pathway, a critical regulator of cell fate, and any disruption in healthy cells could have unintended consequences.[3]
Troubleshooting Steps:
-
Optimize Concentration: Perform a detailed dose-response experiment using a range of this compound concentrations on both senescent and non-senescent cells.
-
Assess Control Cell Health: Regularly monitor the morphology and proliferation rate of your control cells.
-
Verify Peptide Quality: If possible, verify the purity of your this compound peptide. Always follow the manufacturer's instructions for reconstitution and storage.
-
Include Positive and Negative Controls: Use a well-characterized senolytic as a positive control and a scrambled peptide as a negative control to validate your experimental setup.
Question: My results for senescence markers (e.g., SA-β-gal, p16, p21) are inconsistent after this compound treatment. How can I improve reproducibility?
Answer:
Inconsistent results in senescence marker analysis can stem from several sources:
-
Heterogeneity of Senescence: Cellular senescence is a heterogeneous state. The expression of markers like p16 and p21 can vary depending on the senescence inducer used and the cell type.[4]
-
Timing of Analysis: The kinetics of senescent cell clearance can vary. It is important to perform a time-course experiment to determine the optimal endpoint for assessing changes in senescence markers.
-
Assay Variability: The Senescence-Associated β-galactosidase (SA-β-gal) assay can be influenced by factors such as cell confluency and incubation time.[5] Similarly, Western blotting and qRT-PCR have inherent variability that needs to be controlled.
-
Subjectivity in Quantification: Manual counting of SA-β-gal positive cells can be subjective.
Troubleshooting Steps:
-
Use a Panel of Markers: Do not rely on a single senescence marker. A combination of markers, such as SA-β-gal staining, and protein/gene expression analysis of p16, p21, and SASP factors, will provide a more robust assessment.[6]
-
Optimize Assay Protocols: Standardize your protocols for all senescence assays. For SA-β-gal staining, ensure consistent cell seeding density and incubation times. For Western blotting and qRT-PCR, use validated antibodies and primers and include appropriate loading controls and reference genes.
-
Implement Blinded Quantification: To reduce bias in SA-β-gal analysis, have a colleague who is blinded to the experimental conditions perform the cell counting.
-
Automate Quantification: If possible, use automated image analysis software to quantify SA-β-gal staining, which can improve objectivity and consistency.
Question: I am not observing a significant reduction in senescent cells after this compound treatment in my in vivo model. What are the potential reasons?
Answer:
Translating in vitro efficacy to in vivo models presents several challenges:
-
Peptide Delivery and Bioavailability: Peptide-based therapeutics like this compound can have poor bioavailability and stability in vivo.[7] The route of administration and the formulation can significantly impact the peptide's ability to reach the target tissue in a sufficient concentration.
-
Pharmacokinetics: The half-life of this compound in vivo may be short, requiring frequent administration to maintain a therapeutic concentration.
-
Dosage: The in vivo dosage may not be optimal. It is essential to perform dose-escalation studies to find a safe and effective dose.
-
Model-Specific Differences: The efficacy of this compound can vary between different animal models of aging and disease.
Troubleshooting Steps:
-
Optimize Delivery Strategy: Consider different routes of administration (e.g., intravenous, subcutaneous) and explore the use of delivery vehicles to enhance peptide stability and targeting.[1][8]
-
Evaluate Pharmacokinetics: If feasible, perform pharmacokinetic studies to determine the half-life and biodistribution of this compound in your animal model.
-
Conduct Dose-Response Studies: Perform in vivo dose-response studies to identify the optimal therapeutic window.
-
Characterize Your Model: Thoroughly characterize the senescent cell burden and phenotype in your specific animal model to ensure it is an appropriate system for testing this compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a synthetic peptide that selectively induces apoptosis in senescent cells.[9] In senescent cells, the transcription factor FOXO4 binds to the tumor suppressor protein p53, preventing p53 from initiating programmed cell death.[10] this compound is designed to mimic the p53-binding region of FOXO4, thereby competitively disrupting the FOXO4-p53 interaction.[9][10] This releases p53, which then translocates to the mitochondria and triggers apoptosis, leading to the elimination of the senescent cell.[10][11][12]
The translation of this compound from preclinical research to clinical use faces several hurdles:
-
Peptide Delivery: As a peptide, this compound is susceptible to degradation by proteases and has a short half-life in vivo, making effective delivery to target tissues challenging.[7]
-
Potential for Off-Target Effects: The p53 pathway is a cornerstone of cellular health, and any off-target effects of a p53-modulating therapeutic could have severe consequences, including the potential to interfere with tumor suppression.[3]
-
Impairing Beneficial Senescence: Cellular senescence is not always detrimental; it plays important roles in wound healing and tumor suppression. Systemic administration of a senolytic could interfere with these beneficial processes.[3]
-
Long-Term Safety: The long-term safety of eliminating senescent cells is not yet fully understood.
-
Lack of Human Clinical Data: There is currently a lack of robust human clinical trial data for this compound.[1]
How should I reconstitute and store my this compound peptide?
Proper handling of the this compound peptide is crucial for maintaining its stability and activity.
-
Reconstitution:
-
Storage:
-
Lyophilized Powder: Store in a freezer at approximately -20°C in a dry, dark environment.[2][13]
-
Reconstituted Solution: Store in the refrigerator between 2-8°C.[1][2] If reconstituted in bacteriostatic water, it can typically be used within a month.[1] For longer-term storage, it is recommended to aliquot the solution into single-use vials and freeze them to minimize degradation from repeated freeze-thaw cycles.[1][2]
-
Quantitative Data Summary
| Experiment | Cell/Animal Model | Treatment | Key Findings | Reference |
| Cell Viability | Senescent vs. Normal TM3 Leydig cells | 25 µM this compound for 3 days | Reduced viability of senescent cells, no significant toxicity in normal cells. | [11] |
| Apoptosis Assay | Senescent TM3 Leydig cells | 25 µM this compound for 3 days | Apoptosis rate increased from 10% to 27%. | [11] |
| Senescence Markers (Western Blot) | PDL9 Chondrocytes | 25 µM this compound for 5 days | Decreased protein levels of p16, p21, and p53. | [7] |
| In Vivo Senescence | Aged Mice | 5 mg/kg this compound, i.p., every other day for 3 administrations | Decreased SA-β-gal activity and lower levels of p53, p21, and p16 in testes. | [14] |
| In Vivo Chemotoxicity | Doxorubicin-treated Mice | This compound | Reversed doxorubicin-induced weight loss and reduced liver damage marker (AST). | [15] |
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted for cells cultured in a 6-well plate.
Materials:
-
1X Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining Solution (40 mM citric acid/sodium phosphate, pH 6.0, 150 mM NaCl, 2 mM MgCl2, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide)
-
X-gal stock solution (20 mg/mL in dimethylformamide)
-
Light microscope
Procedure:
-
Wash cells twice with 1X PBS.
-
Fix the cells with the Fixative Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with 1X PBS.
-
Prepare the final Staining Solution by adding X-gal stock solution to a final concentration of 1 mg/mL.
-
Add the final Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C without CO2 overnight. Do not use a CO2 incubator as it will lower the pH of the staining solution.[16]
-
The next day, check for the development of a blue color in the cytoplasm of senescent cells.
-
Wash the cells with PBS and store them in PBS at 4°C.
-
Quantify the percentage of blue-stained cells by counting at least 200 cells in multiple fields of view.
Western Blot for Senescence Markers (p16, p21, p53)
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p16, anti-p21, anti-p53, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
qRT-PCR for Senescence-Associated Secretory Phenotype (SASP) Factors
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SASP factors (e.g., IL-6, IL-8, MMP3) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from cell lysates using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR system. Note: Thermocycler conditions should be optimized based on the primers and instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene.[17]
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. pepdose.com [pepdose.com]
- 3. simplepeptide.com [simplepeptide.com]
- 4. The Senescence Markers p16INK4A, p14ARF/p19ARF, and p21 in Organ Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. genoracle.com [genoracle.com]
- 9. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 10. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 11. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. telomer.com.tr [telomer.com.tr]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The selective elimination of senescent cells, a process termed senolysis, has emerged as a promising therapeutic strategy to combat a myriad of age-related diseases. As the field of senotherapeutics advances, a critical evaluation of the available senolytic agents is paramount for guiding future research and drug development. This guide provides an objective comparison of two prominent senolytics, the peptide FOXO4-DRI and the small molecule Navitoclax (ABT-263), focusing on their efficacy, mechanisms of action, and the experimental data supporting their use.
At a Glance: this compound vs. Navitoclax
| Feature | This compound | Navitoclax (ABT-263) |
| Modality | Peptide | Small Molecule |
| Primary Target | FOXO4-p53 Interaction | BCL-2 Family Proteins (BCL-2, BCL-xL, BCL-w) |
| Mechanism of Action | Disrupts the FOXO4-p53 complex, leading to p53-mediated apoptosis in senescent cells. | Inhibits anti-apoptotic BCL-2 family proteins, triggering the intrinsic apoptosis pathway. |
| Selectivity | High selectivity for senescent cells due to the specific upregulation of FOXO4 in these cells. | Broad-spectrum, but can have off-target effects on platelets and other healthy cells. |
Mechanism of Action
This compound: Targeting a Senescence-Specific Vulnerability
This compound is a synthetic peptide engineered to selectively induce apoptosis in senescent cells.[1] Its mechanism hinges on the interaction between the transcription factor Forkhead Box O4 (FOXO4) and the tumor suppressor protein p53. In senescent cells, FOXO4 is upregulated and binds to p53, sequestering it in the nucleus and preventing it from initiating apoptosis.[2][3] this compound acts as a competitive inhibitor, disrupting the FOXO4-p53 interaction. This frees p53 to translocate to the mitochondria and trigger the apoptotic cascade, leading to the selective demise of senescent cells.[2][4]
Navitoclax: A Broad-Spectrum Inhibitor of Anti-Apoptotic Proteins
Navitoclax is a small molecule that functions as a BH3 mimetic, targeting the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, including BCL-2, BCL-xL, and BCL-w.[5] These proteins are often overexpressed in senescent cells, contributing to their resistance to apoptosis. By binding to and inhibiting these anti-apoptotic proteins, Navitoclax allows the pro-apoptotic proteins BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, culminating in apoptosis.[5]
Quantitative Comparison of Senolytic Efficacy
Direct head-to-head comparisons of this compound and Navitoclax across a wide range of cell types and senescence inducers are limited in the current literature. However, available data from individual and some comparative studies provide valuable insights into their respective potencies and selectivities.
Table 1: In Vitro Senolytic Activity
| Compound | Cell Type | Senescence Inducer | Efficacy Metric | Result | Reference |
| This compound | Human Chondrocytes (PDL9) | Replicative Senescence | Reduction in Cell Number | Significant reduction | [4] |
| Navitoclax | Human Chondrocytes (PDL9) | Replicative Senescence | Reduction in Cell Number | No significant difference from control | [4] |
| This compound | IMR90 Human Fibroblasts | Ionizing Radiation | Selectivity Index (SI50) | 11.73 | [6] |
| This compound | IMR90 Human Fibroblasts | Doxorubicin | Potent and selective viability reduction | - | [6] |
| Navitoclax | A549 & SK-MEL-103 cells | Not specified | Senolytic Index (IC50 control/IC50 senescent) | Varies by cell line and formulation | [7] |
| This compound | Senescent TM3 Leydig cells | H2O2 | Apoptosis Rate | Increased from 10% to 27% | [2] |
Table 2: In Vivo Efficacy and Effects
| Compound | Animal Model | Key Findings | Reference |
| This compound | Naturally aged and fast-aging (XpdTTD/TTD) mice | Restored fitness, fur density, and renal function. | |
| This compound | Aged mice | Alleviated age-related testosterone (B1683101) insufficiency. | [2] |
| Navitoclax | Aged mice | Trabecular bone loss and impaired osteoprogenitor function. | |
| Navitoclax | Mice with whole-brain irradiation | Eliminated senescent endothelial cells and decreased blood-brain barrier permeability. |
It is important to note that a newer senolytic peptide, ES2, has been reported to be 3-7 times more effective than this compound in both in vitro and in vivo studies, providing a benchmark for future developments in this class of senolytics.[5]
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of senolytic compounds. Below are detailed methodologies for two key assays used to assess senolytic efficacy.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical stain is a widely used biomarker for identifying senescent cells, which exhibit increased β-galactosidase activity at a suboptimal pH of 6.0.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with Fixation Solution for 5-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add Staining Solution to cover the cells.
-
Incubate at 37°C without CO2 for 12-24 hours, protected from light.
-
Observe cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. An increase in caspase-3/7 activity is indicative of induced cell death.
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Multi-well plates
-
Luminometer
Procedure:
-
Plate cells in a multi-well plate and induce senescence.
-
Treat senescent and non-senescent control cells with the senolytic compound at various concentrations.
-
Add the Caspase-Glo® 3/7 Reagent to each well, following the manufacturer's instructions. This reagent typically lyses the cells and contains a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
Both this compound and Navitoclax have demonstrated significant senolytic activity, albeit through distinct mechanisms. This compound offers a highly targeted approach with a potentially favorable safety profile due to its specificity for senescent cells. In contrast, Navitoclax is a broad-spectrum senolytic that has shown efficacy in various models but is associated with off-target effects, most notably thrombocytopenia.
The direct comparative data, although limited, suggests that the efficacy of these compounds can be highly context-dependent, varying with cell type and the senescence-inducing stimulus. The superior performance of this compound in human chondrocytes highlights the importance of selecting the appropriate senolytic for a specific therapeutic application.
For researchers and drug development professionals, the choice between these and other senolytics will depend on the specific biological context and the desired therapeutic window. Further head-to-head comparative studies are crucial to build a more comprehensive understanding of the relative strengths and weaknesses of different senolytic agents, ultimately accelerating the translation of these promising therapies into the clinic.
References
- 1. simplepeptide.com [simplepeptide.com]
- 2. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel senolytic by precise disruption of FOXO4-p53 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 7. 2022 Lupus Highlight - Therapeutic Targeting of Senescent Cells in Lupus, Lupus Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
Unveiling the Precision of a Senolytic Peptide: A Comparative Guide to FOXO4-DRI's Selectivity for Senescent Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FOXO4-DRI's performance against other senolytic alternatives, supported by experimental data. We delve into the validation of its highly selective targeting of senescent cells, a critical attribute for therapeutic applications aimed at mitigating age-related diseases.
The accumulation of senescent cells, which are in a state of irreversible growth arrest, is a hallmark of aging and contributes to a variety of age-related pathologies. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells. Among these, the peptide this compound has emerged as a promising candidate due to its novel mechanism of action and high specificity. This guide will explore the experimental validation of this compound's selectivity, compare its efficacy with other known senolytics, and provide detailed protocols for key validation assays.
Mechanism of Action: A Targeted Disruption
This compound is a synthetic peptide designed to interfere with the interaction between Forkhead box O4 (FOXO4) and the tumor suppressor protein p53.[1][2] In senescent cells, FOXO4 sequesters p53 in the nucleus, preventing it from initiating apoptosis and thus maintaining cell viability.[1][3][4] this compound competitively binds to p53, disrupting the FOXO4-p53 complex.[1][2] This disruption leads to the nuclear exclusion of p53, which then translocates to the mitochondria to trigger the intrinsic apoptotic pathway, selectively eliminating the senescent cell.[1][5] The expression of FOXO4 is notably low in non-senescent cells, which forms the basis of this compound's remarkable selectivity.[4]
Quantitative Comparison of Senolytic Performance
The efficacy of a senolytic is determined by its ability to selectively eliminate senescent cells while sparing healthy, non-senescent cells. The following tables summarize the quantitative data on the performance of this compound and other prominent senolytics.
| Compound | Cell Type | Senescence Inducer | Selectivity (Senescent vs. Non-senescent) | Reference |
| This compound | Human IMR90 Fibroblasts | Ionizing Radiation | 11.73-fold higher potency in senescent cells (EC50) | [5] |
| This compound | Mouse TM3 Leydig Cells | Hydrogen Peroxide | No significant toxicity in normal cells | [1] |
| Dasatinib + Quercetin (D+Q) | Human Kidney (HK-2) Cells | Palbociclib | Selectively reduced viability of senescent cells | [6] |
| Navitoclax (ABT-263) | HUVECs, IMR90, MEFs | Various | Senolytic in some cell types, but not others (e.g., preadipocytes) | [7] |
| Fisetin | Multiple cell types | Various | Potent senolytic activity | [8][9] |
| Compound | Cell Type | Senescence Inducer | Apoptosis Induction / Senescent Cell Reduction | Reference |
| This compound | Mouse TM3 Leydig Cells | Hydrogen Peroxide | Apoptosis rate increased from 10% to 27% in senescent cells | [1] |
| This compound | Human Expanded Chondrocytes | Replicative Senescence | Removed more than half of the late-passage (senescent) cells | [10][11] |
| Dasatinib + Quercetin (D+Q) | Murine Model of Kidney Injury | Ischemia/Reperfusion | Reduced the number of senescent cells | [6] |
| Navitoclax (ABT-263) | Aged Mice | Natural Aging | Decreased senescent cell burden but with reported toxicity | [12][13] |
| Fisetin | Aged Mice | Natural Aging | Reduced senescence markers and extended lifespan | [8] |
Experimental Protocols for Validation
Accurate and reproducible methods are paramount for validating the selectivity of senolytic compounds. Below are detailed protocols for key experiments.
Senescence-Associated β-galactosidase (SA-β-gal) Staining
This is a widely used biomarker for identifying senescent cells in vitro and in vivo.
Principle: Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH of 6.0, which can be detected using the chromogenic substrate X-gal.[3][14]
Protocol:
-
Cell Preparation: Plate cells in a multi-well plate and treat with the senolytic compound.
-
Fixation: Wash cells twice with PBS and fix for 3-5 minutes at room temperature with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered. Incubate the plate at 37°C without CO2 for 12-16 hours. The staining solution contains:
-
1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Visualization: Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
Quantification: Count the number of blue (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA in apoptotic cells. These labeled nucleotides can then be visualized, typically by fluorescence microscopy.[12][15]
Protocol:
-
Sample Preparation: Culture and treat cells on coverslips or prepare tissue sections.
-
Fixation: Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
Equilibration: Wash with PBS and incubate the samples with an equilibration buffer provided in a commercial kit for 10 minutes.
-
Labeling: Incubate the samples with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Stop the reaction by washing the samples with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Visualization: Mount the coverslips or tissue sections and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: A specific substrate for caspase-3 and -7 is conjugated to a fluorophore or a chromophore. When cleaved by active caspases in apoptotic cell lysates, the fluorophore or chromophore is released, and the resulting signal can be measured.[9][16]
Protocol:
-
Cell Lysis: Treat cells with the senolytic compound, then lyse the cells using a lysis buffer on ice.
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric detection).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The signal is proportional to the caspase-3/7 activity in the sample. Results are often expressed as fold-change relative to an untreated control.
Comparative Mechanisms of Senolytics
While the goal of all senolytics is to eliminate senescent cells, their mechanisms of action differ significantly.
Conclusion
The available experimental data strongly support the high selectivity of this compound for senescent cells. Its unique mechanism of action, which leverages the specific upregulation of FOXO4 in senescent cells, provides a clear rationale for its targeted effects. While other senolytics like Dasatinib + Quercetin, Navitoclax, and Fisetin have also demonstrated efficacy, direct comparative studies under identical conditions are needed for a definitive ranking of their selectivity and potency. The choice of senolytic for a particular research or therapeutic application will likely depend on the specific cell type, the inducer of senescence, and the desired therapeutic window. This compound represents a significant advancement in the field, offering a promising tool for both studying the roles of senescent cells and developing novel therapies for age-related diseases.
References
- 1. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 2. scienceblog.com [scienceblog.com]
- 3. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 5. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the effects of Dasatinib, Quercetin, and Fisetin on DNA methylation clocks: a longitudinal study on senolytic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Example to Illustrate Why Navitoclax is Not a Suitable Clinical Senolytic Drug – Fight Aging! [fightaging.org]
- 13. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells | Aging [aging-us.com]
- 16. Navitoclax is Better than Dasatinib and Quercetin at Clearing Senescent Cells Produced by Radiotherapy – Fight Aging! [fightaging.org]
A Comparative Analysis of First and Third-Generation FOXO4 Peptides in Senolytics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of first and third-generation FOXO4 peptides, offering insights into their performance as senolytic agents. The analysis is supported by experimental data and detailed methodologies for key experiments.
The accumulation of senescent cells is a hallmark of aging and contributes to a variety of age-related diseases. Senolytics, drugs that selectively eliminate these cells, represent a promising therapeutic strategy. Among these, peptides targeting the interaction between Forkhead Box O4 (FOXO4) and the tumor suppressor protein p53 have emerged as a highly specific approach to induce apoptosis in senescent cells. This guide compares the first-generation peptide, FOXO4-DRI, with more recent, third-generation developments, highlighting advancements in efficacy and design.
Mechanism of Action: Disrupting the FOXO4-p53 Axis
In senescent cells, the transcription factor FOXO4 is highly expressed and binds to p53, sequestering it in the nucleus and preventing it from initiating apoptosis.[1][2] This interaction is crucial for the survival of senescent cells.[1] FOXO4-targeting peptides are designed to disrupt this interaction, leading to the release of p53.[3][4] Freed p53 can then translocate to the mitochondria, triggering the intrinsic apoptotic pathway and selectively killing the senescent cell.[5][6]
The first-generation peptide, This compound , is a retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence.[2] This modification provides resistance to proteolytic degradation, enhancing its stability and bioavailability in vivo.[2]
Third-generation peptides, such as ES2 and CPP-CAND , have been developed to improve upon the efficacy, selectivity, and cost-effectiveness of this compound.[1][7] These newer peptides may feature optimized sequences for stronger binding to FOXO4 or the inclusion of cell-penetrating peptide (CPP) sequences to enhance cellular uptake.[1] For instance, CPP-CAND incorporates the HIV-TAT sequence to facilitate nuclear localization.[1]
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by FOXO4 peptides in senescent cells leading to apoptosis is depicted below.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of cellular senescence via the FOXO4‐p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes [frontiersin.org]
- 6. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel senolytic by precise disruption of FOXO4-p53 complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Senolytic Activity of FOXO4-DRI vs. Dasatinib and Quercetin
For Researchers, Scientists, and Drug Development Professionals
The selective clearance of senescent cells, a process known as senolysis, has emerged as a promising therapeutic strategy to combat a wide range of age-related diseases. Among the diverse array of senolytic agents under investigation, the peptide FOXO4-DRI and the combination of Dasatinib (B193332) and Quercetin (D+Q) have garnered significant attention. This guide provides an objective comparison of their senolytic activity, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action.
Quantitative Comparison of Senolytic Activity
The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison between this compound and the combination of Dasatinib and Quercetin.
| Parameter | This compound | Dasatinib + Quercetin (D+Q) | Reference |
| Mechanism of Action | Disrupts the FOXO4-p53 interaction, leading to p53-mediated apoptosis in senescent cells.[1][2] | Dasatinib inhibits multiple tyrosine kinases, while Quercetin inhibits PI3K and Bcl-2 family proteins, collectively inducing apoptosis in senescent cells.[3][4] | [1][2][3][4] |
| Targeted Pathways | FOXO4-p53 axis | Ephrins, PAI-2, SRC, AKT, PI3K, Bcl-2 family | [4] |
| Cell-Type Specificity | Broad activity demonstrated in various cell types, including fibroblasts and chondrocytes.[5] | Dasatinib is more effective against senescent preadipocytes, while Quercetin is more effective against senescent human umbilical vein endothelial cells (HUVECs). The combination provides broader activity.[3][6] | [3][5][6] |
| In Vitro Efficacy | This compound | Dasatinib + Quercetin (D+Q) | Reference |
| Selectivity Index (SI) | SI50 of 11.73 (senescent vs. control IMR90 fibroblasts) | Not reported as a single index. Efficacy is demonstrated by comparing viability reduction in senescent vs. non-senescent cells at specific concentrations. | [1][7] |
| Senescent Cell Clearance | >50% reduction of senescent (PDL9) human chondrocytes. | Significant reduction of senescent preadipocytes and HUVECs. | [5][8] |
| Effect on Non-Senescent Cells | Did not significantly affect the viability of non-senescent (PDL3) human chondrocytes. | Minimal effect on the viability of non-senescent, quiescent, or differentiated cells at effective senolytic concentrations. | [5][8][9] |
| In Vivo Efficacy | This compound | Dasatinib + Quercetin (D+Q) | Reference |
| Model Organisms | Naturally aged and chemotherapy-treated mice. | Aged mice, mouse models of atherosclerosis, osteoporosis, and diabetic kidney disease. | [2][10][11] |
| Reduction of Senescence Markers | Decreased p16, p21, and p53 levels in the testes of aged mice.[5] | Reduced p16 and p21 expression in adipose tissue of aged mice.[11] | [5][11] |
| SASP Reduction | Reduced expression of senescence-relevant secretory factors in cartilage tissue generated from pre-treated chondrocytes.[5] | Reduced circulating SASP factors (IL-1α, IL-6, MMP-9, MMP-12) in humans with diabetic kidney disease.[12] | [5][12] |
| Functional Improvements | Restored fitness, hair density, and renal function in aged mice.[2] | Improved physical function in patients with idiopathic pulmonary fibrosis and attenuated age-related metabolic dysfunction in mice.[6][11] | [2][6][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of senolytic activity are provided below.
Induction of Cellular Senescence
-
Replicative Senescence: Human primary cells, such as IMR90 fibroblasts or human umbilical vein endothelial cells (HUVECs), are serially passaged until they reach a state of irreversible growth arrest. Senescence is typically confirmed after 10-14 days of growth arrest.
-
Stress-Induced Senescence:
-
Doxorubicin-Induced: Proliferating cells are treated with a sub-lethal dose of doxorubicin (B1662922) (e.g., 250 nM for 24 hours). The cells are then washed and cultured in fresh medium for 7-10 days to allow the senescent phenotype to develop.[13]
-
Ionizing Radiation-Induced: Cells are exposed to a single dose of ionizing radiation (e.g., 10 Gy) and then cultured for 7-10 days.[13]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay provides a qualitative and semi-quantitative measure of cellular senescence based on increased lysosomal β-galactosidase activity at pH 6.0.[14]
-
Cell Seeding: Seed cells in a 6-well plate to be sub-confluent at the time of staining.
-
Fixation: Wash cells with 1X PBS and fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.[15]
-
Staining: Wash cells twice with PBS and add the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).[13][16]
-
Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 12-18 hours, protected from light, until a blue color develops in senescent cells.[15][16]
-
Imaging and Quantification: Acquire images using a brightfield microscope and quantify the percentage of blue-stained (SA-β-gal positive) cells relative to the total number of cells.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the efficacy and selectivity of senolytic compounds.
-
ATP-Based Assay (e.g., CellTiter-Glo®): This method measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Cell Plating: Seed senescent and non-senescent cells in a 96-well plate.
-
Compound Treatment: Treat cells with a range of concentrations of the senolytic agent for 24-72 hours.
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, mix, and measure luminescence using a plate reader.
-
-
MTT Assay: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan (B1609692) product.
-
Procedure: After compound treatment, add MTT solution to each well and incubate for 1-4 hours. Add a solubilization solution to dissolve the formazan crystals and measure the absorbance.[17]
-
Analysis of Senescence Markers by qRT-PCR
This technique is used to quantify the gene expression of key senescence markers.
-
RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Real-Time PCR: Perform real-time PCR using primers specific for senescence markers such as CDKN2A (p16), CDKN1A (p21), and housekeeping genes for normalization (e.g., GAPDH, ACTB).[18][19]
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Analysis of Senescence Markers by Western Blot
This method is used to detect and quantify the protein levels of senescence markers.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against senescence markers (e.g., p16, p21, p53, Lamin B1) and a loading control (e.g., β-actin, GAPDH).[20][21][22]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.[20][23]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing senolytic activity.
Caption: Comparative mechanisms of action for this compound and Dasatinib + Quercetin.
Caption: General experimental workflow for assessing senolytic activity.
Caption: FOXO4-p53 signaling pathway targeted by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From the divergence of senescent cell fates to mechanisms and selectivity of senolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifespan.io [lifespan.io]
- 7. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Repurpose dasatinib and quercetin: Targeting senescent cells ameliorates postmenopausal osteoporosis and rejuvenates bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Senolytics decrease senescent cells in humans: Preliminary report from a clinical trial of Dasatinib plus Quercetin in individuals with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 15. buckinstitute.org [buckinstitute.org]
- 16. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Senescence Marker Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. huabio.com [huabio.com]
Cross-Validation of FOXO4-DRI's Senolytic Activity Across Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings on the senolytic peptide FOXO4-DRI across various cell types. By objectively presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document aims to serve as a valuable resource for researchers investigating cellular senescence and developing novel senotherapeutics.
Quantitative Efficacy of this compound in Inducing Apoptosis in Senescent Cells
The senolytic activity of this compound has been evaluated in several cell types, consistently demonstrating a selective induction of apoptosis in senescent cells while sparing their healthy, non-senescent counterparts. The following tables summarize the key quantitative findings from these cross-validation studies.
Table 1: Effect of this compound on the Viability of Human Dermal Fibroblasts (IMR90)
| Cell State | Treatment | Outcome | Fold Difference (Senescent vs. Control) | Reference |
| Senescent (Doxorubicin-induced) | This compound | Potent reduction in cell viability | 11.73 | [1] |
| Control (Non-senescent) | This compound | Minimal effect on cell viability | N/A | [1] |
Table 2: Efficacy of this compound in Selectively Eliminating Senescent Human Chondrocytes
| Cell Population Doubling Level (PDL) | Treatment | Outcome | Reference |
| PDL9 (High Senescence) | This compound | >50% reduction in cell number | [2][3] |
| PDL3 (Low Senescence) | This compound | No significant effect on cell number | [2][3] |
Table 3: Apoptotic Induction by this compound in Senescent Mouse Leydig Cells (TM3)
| Cell State | Treatment | Apoptosis Rate | Reference |
| Senescent (H₂O₂-induced) | Control | ~10% | [4][5][6] |
| Senescent (H₂O₂-induced) | 25 µM this compound (3 days) | ~27% | [4][5][6] |
| Normal | This compound | No significant toxicity | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of this compound's effects.
Cell Culture and Senescence Induction
-
Human Dermal Fibroblasts (IMR90): IMR90 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Senescence is induced by treating the cells with doxorubicin. For in vitro experiments, this compound is typically dissolved in PBS to create a stock solution.[1]
-
Human Chondrocytes: Chondrocytes are isolated from healthy donors and expanded in vitro. Senescence naturally occurs with increased population doubling levels (PDL). PDL9 cells are used as a model for senescent chondrocytes, while PDL3 cells serve as the non-senescent control.[2][3]
-
Mouse Leydig Cells (TM3): TM3 Leydig cells are used as an in vitro model. Senescence is induced by treatment with hydrogen peroxide (H₂O₂).[4][6]
Cell Viability and Apoptosis Assays
-
Cell Viability Assay (CCK8/MTS): Cell viability is quantified using Cell Counting Kit-8 (CCK8) or MTS assays. These colorimetric assays measure the metabolic activity of viable cells. Cells are seeded in 96-well plates, treated with this compound at various concentrations, and incubated. The absorbance is then measured at the appropriate wavelength to determine the percentage of viable cells relative to a control group.[4][5]
-
Apoptosis Assay (Annexin V-FITC/PI Staining): The percentage of apoptotic cells is determined by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[4][5]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This histochemical stain is a widely used biomarker for senescent cells.
-
Fixation: Cells are washed with PBS and fixed for 3-5 minutes at room temperature with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.
-
Washing: The fixed cells are washed 2-3 times with PBS.
-
Staining: The staining solution is added to the cells. The composition of the staining solution is as follows: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Incubation: The cells are incubated at 37°C (without CO₂) for 12-16 hours.
-
Visualization: Senescent cells develop a blue color and can be visualized under a microscope.
Visualizing the Molecular Pathway and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes involved in the cross-validation of this compound.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of FOXO4-DRI's Dance with p53: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth evaluation of the specificity of the FOXO4-DRI peptide's interaction with the tumor suppressor protein p53. Through a comparative analysis with alternative molecules, supporting experimental data, and detailed protocols, this document serves as a critical resource for understanding and advancing senolytic therapies.
The targeted removal of senescent cells, a hallmark of aging and various age-related diseases, has emerged as a promising therapeutic strategy. The senolytic peptide this compound has garnered significant attention for its ability to selectively induce apoptosis in these cells by disrupting the interaction between the transcription factor FOXO4 and p53. This guide delves into the specifics of this interaction, comparing this compound with other molecules that modulate the p53 pathway and presenting the experimental evidence that underpins our current understanding.
The FOXO4-p53 Axis: A Target for Senolytics
In senescent cells, the transcription factor FOXO4 is upregulated and binds to p53 in the nucleus. This interaction is crucial for maintaining the viability of senescent cells by sequestering p53 and preventing it from inducing apoptosis.[1][2] this compound, a D-retro-inverso peptide, was rationally designed to mimic the p53-binding region of FOXO4, thereby competitively inhibiting the native FOXO4-p53 interaction.[3] This disruption leads to the nuclear exclusion of p53, its translocation to the mitochondria, and the subsequent initiation of the apoptotic cascade, selectively eliminating senescent cells.[4][5]
Comparative Analysis of Binding Affinity
The efficacy and specificity of a targeted peptide like this compound are fundamentally determined by its binding affinity (K_d) to its target. A lower K_d value signifies a stronger binding interaction. The following table summarizes the reported binding affinities of this compound and its alternatives for p53 and FOXO4, as determined by various biophysical techniques.
| Interacting Molecules | Target Domain | Method | Binding Affinity (K_d) | Reference |
| This compound | p53 (transactivation domain) | ITC | ~400 nM | [6] |
| This compound | p53 (DNA-binding domain) | MST | ~50 nM | [7][8] |
| Truncated this compound (residues 101-109) | p53 (DNA-binding domain) | MST | ~40 nM | [7] |
| Native FOXO4 peptide | p53 (DNA-binding domain) | MST | ~2.5 mM | [7][8] |
| ES2 peptide | FOXO4 | BLI | Preferential binding to FOXO4 over p53 | [2][9] |
| CPP-CAND peptide | FOXO4 (Forkhead domain) | FPA | 3-fold enhanced inhibitory ability vs. original peptide | [1] |
Note: Binding affinities can vary depending on the specific experimental conditions and techniques used. ITC: Isothermal Titration Calorimetry; MST: Microscale Thermophoresis; BLI: Bio-layer Interferometry; FPA: Fluorescence Polarization Assay.
The data clearly indicates that this compound binds to p53 with significantly higher affinity (in the nanomolar to low micromolar range) compared to the native FOXO4 peptide (micromolar to millimolar range). This enhanced affinity is a key factor in its ability to effectively compete with endogenous FOXO4. Alternative peptides, such as ES2 and CPP-CAND, have been developed to also disrupt the FOXO4-p53 axis, with some targeting FOXO4 directly.[1][2] While direct K_d values for these peptides' interaction with p53 are not always available, studies indicate their potential as effective senolytics.[1][2]
Specificity and Potential Off-Target Effects
A critical aspect of any therapeutic molecule is its specificity. While this compound was designed for the FOXO4-p53 interaction, the central role of p53 as a tumor suppressor raises concerns about potential off-target effects.[1][10] The interaction of this compound with p53 could theoretically interfere with the latter's normal functions in healthy cells. However, the available evidence suggests that this compound's senolytic activity is highly selective for senescent cells. This selectivity is attributed to the elevated expression of FOXO4 in senescent cells, making the FOXO4-p53 interaction a vulnerability more pronounced in this cell type.[3][4] Furthermore, in non-senescent cells, FOXO4 is predominantly located in the cytoplasm, whereas this compound acts on the nuclear interaction.[4]
Alternative strategies, such as the development of peptides like ES2 and CPP-CAND that preferentially target FOXO4, aim to further enhance specificity and minimize potential p53-related side effects.[1][2]
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental approaches, the following diagrams, created using the Graphviz DOT language, illustrate the FOXO4-p53 signaling pathway and a typical experimental workflow for assessing protein-protein interactions.
Caption: FOXO4-p53 signaling pathway in cellular senescence and its disruption by this compound.
Caption: A simplified workflow for a co-immunoprecipitation experiment to detect the FOXO4-p53 interaction.
Experimental Protocols
Verifying and quantifying the interaction between this compound and p53 requires robust experimental methodologies. Below are summaries of key protocols used in the cited research.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the in-cell interaction between FOXO4 and p53 and its disruption by this compound.
Methodology:
-
Cell Lysis: Senescent cells are lysed to release cellular proteins while maintaining protein-protein interactions.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., FOXO4).
-
Immunoprecipitation: Protein A/G beads are added to the lysate. These beads bind to the antibody, which in turn is bound to the bait protein and any interacting "prey" proteins (e.g., p53).
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the prey protein (p53) to confirm its presence in the complex. To test the effect of this compound, cells can be pre-treated with the peptide before lysis. A reduction in the amount of co-immunoprecipitated p53 would indicate disruption of the interaction.
Microscale Thermophoresis (MST)
Objective: To quantify the binding affinity (K_d) between this compound and p53 in solution.
Methodology:
-
Protein Labeling: One of the binding partners (e.g., p53) is labeled with a fluorescent dye.
-
Serial Dilution: The unlabeled binding partner (this compound) is serially diluted.
-
Incubation: The labeled protein is mixed with the different concentrations of the unlabeled partner and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescently labeled molecules along this gradient is measured.
-
Data Analysis: Changes in the thermophoretic movement upon binding are used to calculate the dissociation constant (K_d).
Isothermal Titration Calorimetry (ITC)
Objective: To provide a detailed thermodynamic profile of the binding interaction between this compound and p53, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Methodology:
-
Sample Preparation: Purified p53 is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of this compound are injected into the p53 solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured with high sensitivity.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the two molecules. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the interaction between this compound and p53 at an atomic level, identifying the specific amino acid residues involved in the binding interface.
Methodology:
-
Isotope Labeling: One of the proteins (e.g., p53) is produced with isotopic labels (¹⁵N or ¹³C).
-
NMR Spectra Acquisition: A baseline NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the labeled protein is recorded. Each peak in this spectrum corresponds to a specific amino acid residue.
-
Titration: The unlabeled binding partner (this compound) is gradually added to the labeled protein sample.
-
Spectral Changes: Changes in the NMR spectrum are monitored. Residues at the binding interface will experience a change in their chemical environment upon binding, leading to shifts in the positions of their corresponding peaks (chemical shift perturbations).
-
Mapping the Interface: By identifying the residues with significant chemical shift perturbations, the binding site can be mapped onto the protein's structure.
Conclusion
The available experimental data strongly supports the specific and high-affinity interaction between this compound and p53, particularly within the context of senescent cells. This targeted disruption of a key pro-survival pathway provides a compelling mechanism for the selective elimination of these detrimental cells. While the potential for off-target effects warrants ongoing investigation, the current body of research highlights this compound as a highly promising senolytic agent. The development of alternative peptides that also target the FOXO4-p53 axis, some with a preference for FOXO4, further enriches the therapeutic landscape and offers avenues for even greater specificity. The detailed experimental protocols outlined in this guide provide a framework for researchers to further interrogate this critical interaction and to design and evaluate the next generation of senotherapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular modelling of the FOXO4-TP53 interaction to design senolytic peptides for the elimination of senescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Destruction of Senescent Cells by Interfering in FOXO4-P53 Crosstalk – Fight Aging! [fightaging.org]
- 4. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genoracle.com [genoracle.com]
- 6. The disordered p53 transactivation domain is the target of FOXO4 and the senolytic compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phillydaily.com [phillydaily.com]
A Comparative Analysis of FOXO4-DRI and Genetic Models for Senescent Cell Clearance
For researchers and professionals in the fields of aging research and drug development, the targeted elimination of senescent cells, a process known as senolysis, represents a promising therapeutic strategy to combat age-related diseases. This guide provides a comparative overview of a leading pharmacological senolytic agent, FOXO4-DRI, and the primary genetic models used for senescent cell clearance, INK-ATTAC and p16-3MR.
This comparison focuses on their mechanisms of action, performance metrics from preclinical studies, and the experimental methodologies employed to evaluate their efficacy. The objective is to offer a clear, data-driven perspective for researchers designing experiments or considering therapeutic development in the realm of senescence.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and genetic models lies in their approach to inducing apoptosis in senescent cells.
This compound: Disrupting a Pro-Survival Interaction
This compound is a synthetic peptide that competitively inhibits the interaction between the transcription factor FOXO4 and the tumor suppressor protein p53.[1] In senescent cells, this interaction sequesters p53 in the nucleus, preventing it from initiating apoptosis. By disrupting this binding, this compound leads to the nuclear exclusion of p53 and its translocation to the mitochondria, ultimately triggering the apoptotic cascade specifically in senescent cells.[1][2]
Genetic Models: Engineered Cell Suicide
Genetic models, such as INK-ATTAC and p16-3MR, utilize a "suicide gene" approach. These models are genetically engineered to express a drug-inducible pro-apoptotic enzyme specifically in cells that express high levels of the senescence marker p16Ink4a.
-
INK-ATTAC (Inducible Killer-Apoptosis Through Activation of Caspase): These mice express a fusion protein of a drug-binding domain (FKBP) and caspase 8 under the control of the p16Ink4a promoter.[3][4][5] Administration of a synthetic drug, AP20187, induces dimerization of the fusion protein, leading to the activation of caspase 8 and subsequent apoptosis of p16Ink4a-positive cells.[3][4][5]
-
p16-3MR (p16-trimodality reporter): This model employs the p16Ink4a promoter to drive the expression of a trimodal reporter protein, which includes herpes simplex virus thymidine (B127349) kinase (HSV-TK).[6][7][8][9] The administration of the antiviral drug ganciclovir (B1264) (GCV) leads to its conversion into a toxic DNA chain terminator by HSV-TK, causing apoptosis in the p16Ink4a-expressing senescent cells.[7][8]
Performance Benchmarking: A Look at the Preclinical Data
Direct comparative studies between this compound and genetic models are not yet available in the scientific literature. However, by examining data from independent studies, we can draw inferences about their respective performance.
| Feature | This compound | INK-ATTAC Genetic Model | p16-3MR Genetic Model |
| Target | FOXO4-p53 interaction in senescent cells | p16Ink4a-expressing cells | p16Ink4a-expressing cells |
| Inducing Agent | Peptide administration | AP20187 administration | Ganciclovir (GCV) administration |
| Reported Efficacy | - Restored fitness, fur density, and renal function in aged mice.[1][10] - Alleviated age-related testosterone (B1683101) secretion insufficiency in mice.[2] - Removed over 50% of senescent human chondrocytes in vitro.[11][12] | - Delayed age-related pathologies in progeroid mice.[3][4][13] - Attenuated progression of established age-related disorders.[3][4][13] | - Reduced p16 mRNA levels in muscle by ~50% in aged mice.[7] - Mitigated age-associated intervertebral disc degeneration.[8] - Reversed cigarette smoke-induced lung senescence and airspace enlargement.[14] |
| Specificity | Selective for senescent cells over non-senescent cells.[10] | Selective for p16Ink4a-positive cells. | Selective for p16Ink4a-positive cells. |
| Mode of Administration | Systemic (e.g., intraperitoneal injection) | Systemic (e.g., intraperitoneal injection) | Systemic (e.g., intraperitoneal injection) |
| Therapeutic Potential | High, as a pharmacological agent. | Primarily a research tool; challenges in clinical translation. | Primarily a research tool; challenges in clinical translation. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
This compound Signaling Pathway
Caption: Mechanism of this compound-induced apoptosis in senescent cells.
Genetic Model (INK-ATTAC) Experimental Workflow
Caption: Experimental workflow for the INK-ATTAC genetic model.
Experimental Protocols: A Summary of Methodologies
Detailed protocols vary between studies, but the core methodologies for evaluating these senescent cell clearance strategies are summarized below.
This compound Administration and Evaluation
-
In Vitro Studies:
-
Cell Culture: Primary human cells (e.g., IMR90 fibroblasts, chondrocytes) are induced into senescence through methods like ionising radiation, replicative exhaustion, or treatment with doxorubicin.[10][11]
-
Treatment: Senescent and non-senescent control cells are treated with varying concentrations of this compound peptide.
-
Analysis: Cell viability is assessed using assays like MTS or real-time cell analysis. Apoptosis is measured by techniques such as Annexin V/PI staining or caspase-3/7 activity assays.[2] Senescence markers (e.g., SA-β-gal staining, p16/p21 expression) are quantified.[11]
-
-
In Vivo Studies (Mouse Models):
-
Animal Models: Naturally aged mice or progeroid mouse models (e.g., XpdTTD/TTD) are used.[10]
-
Administration: this compound is typically administered via intraperitoneal (i.p.) injection. A common dosage regimen is 5 mg/kg, administered every other day for a specified period.[15]
-
Analysis: Senescent cell burden in various tissues is measured by SA-β-gal staining or expression of senescence markers.[2] Functional outcomes related to age-associated phenotypes (e.g., renal function, physical fitness, hair density) are assessed.[1][10]
-
Genetic Model Induction and Evaluation
-
INK-ATTAC Model:
-
Induction: p16Ink4a-positive cells are eliminated by the administration of the dimerizing drug AP20187, typically via i.p. injection.
-
Analysis: The reduction in p16Ink4a-expressing cells is confirmed by methods such as RT-qPCR for the transgene (e.g., EGFP) or immunohistochemistry for markers of senescence.[16] The impact on age-related pathologies is evaluated in relevant tissues.[3][4][13]
-
-
p16-3MR Model:
-
Induction: Senescent cells are cleared by the administration of ganciclovir (GCV), usually through i.p. injection.[7][8]
-
Analysis: The efficiency of senescent cell removal is quantified by measuring the expression of p16Ink4a mRNA or through the reporter system (e.g., luminescence, fluorescence).[6] The effects on tissue function and pathology are assessed based on the specific age-related condition being studied.[8][14]
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and the genetic models have proven to be invaluable tools in advancing our understanding of cellular senescence and its role in aging.
-
This compound represents a significant step towards a translatable pharmacological intervention for targeting senescent cells. Its ability to be administered systemically and its demonstrated efficacy in preclinical models make it a strong candidate for further therapeutic development.
-
Genetic models like INK-ATTAC and p16-3MR offer unparalleled specificity for p16Ink4a-expressing cells, making them exceptional research tools for definitively establishing the causal role of these cells in various pathologies. However, the requirement for genetic modification makes their direct clinical application in humans currently unfeasible.
For researchers aiming to investigate the fundamental biology of senescence and its contribution to disease, the genetic models provide a powerful and precise approach. For those focused on developing therapeutic interventions that can be translated to the clinic, pharmacological agents like this compound offer a more direct and promising path forward. Future research, including potential head-to-head preclinical studies, will be crucial in further delineating the comparative advantages of these distinct but complementary approaches to senescent cell clearance.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. This compound alleviates age-related testosterone secretion insufficiency by targeting senescent Leydig cells in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clearance of p16Ink4a-positive senescent cells delays ageing-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clearance of p16Ink4a-positive senescent cells delays ageing-associated disorders [natap.org]
- 5. Longer and better living through senescent cell ablation [jax.org]
- 6. p16-3MR: A Novel Model to Study Cellular Senescence in Cigarette Smoke-Induced Lung Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of p16 INK4 Expressing Cells in Late Life has Moderate Beneficial Effects on Skeletal Muscle Function in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic clearance of p16INK4a‐positive senescent cells mitigates age‐associated intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p16-3MR: A Novel Model to Study Cellular Senescence in Cigarette Smoke-Induced Lung Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Apoptosis of Senescent Cells Restores Tissue Homeostasis in Response to Chemotoxicity and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Senolytic Peptide this compound Selectively Removes Senescent Cells From in vitro Expanded Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clearance of p16Ink4a-positive senescent cells delays ageing-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clearance of senescent cells reverts the cigarette smoke-induced lung senescence and airspace enlargement in p16-3MR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. bonehealth.wustl.edu [bonehealth.wustl.edu]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for FOXO4-DRI
Essential guidelines for the safe handling and disposal of the senolytic peptide FOXO4-DRI, ensuring laboratory safety and regulatory compliance.
As a potent, cell-permeable D-retro-inverso peptide, this compound offers significant stability and research potential in targeting cellular senescence.[1] This enhanced stability, however, necessitates meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive overview of the proper procedures for managing this compound waste, from personal protective equipment to final disposal.
Personal Protective Equipment (PPE) and Handling
When working with this compound, particularly in its lyophilized powder form, adherence to strict safety protocols is paramount to prevent accidental exposure. The fine powder can easily become airborne and be inhaled.[2]
| PPE Category | Item | Rationale |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile) | Prevents skin contact. Gloves should be changed immediately if contaminated.[2] |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of reconstituted solutions.[2] |
| Body Protection | Laboratory coat or protective gown | Shields skin and personal clothing from spills.[2] |
| Respiratory Protection | Fume hood or biosafety cabinet | Essential when handling the lyophilized powder to prevent inhalation.[2] |
Handling Best Practices:
-
Designated Area: All handling of this compound should be confined to a designated, clean, and organized laboratory area.[2]
-
Avoid Cross-Contamination: Use sterile, fresh equipment for each peptide and experimental step.[2]
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound is not publicly available, researchers should consult the supplier's product information and the general SDS for synthetic peptides.[3]
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and ensuring the validity of research results.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (up to several years) | Store with a desiccant in a sealed container to minimize degradation from moisture.[4][5][6] |
| Reconstituted Solution | 2-8°C | Short-term (up to 1 month) | Aliquot solutions to avoid repeated freeze-thaw cycles. Protect from light.[7][8] |
Before use, allow the peptide to equilibrate to room temperature in a desiccator to prevent moisture uptake.[5]
Disposal Workflow
The disposal of this compound and associated waste must comply with all local, state, and federal regulations for hazardous chemical waste.[2] Never dispose of peptides in the regular trash or down the drain.[2]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Wear appropriate PPE, including chemical-resistant gloves.[9][10]
-
For liquid spills, absorb the material with sand, vermiculite, or another inert absorbent. For powder spills, carefully sweep up the material.[10]
-
Place the absorbed material or powder into a sealed, labeled container for hazardous waste disposal.[9][10]
-
Ventilate the area and thoroughly wash the spill site after cleanup is complete.[9][10]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Skin Contact: Wash the affected area with soap and copious amounts of water. Remove contaminated clothing. If irritation occurs, seek medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[9][10]
By adhering to these procedures, researchers can mitigate the risks associated with handling and disposing of this compound, fostering a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for guidance.[2]
References
- 1. simplepeptide.com [simplepeptide.com]
- 2. peptide24.store [peptide24.store]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. adooq.com [adooq.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. abcepta.com [abcepta.com]
- 10. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Essential Safety and Operational Guide for Handling FOXO4-DRI
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of FOXO4-DRI, a cell-permeable peptide antagonist that blocks the interaction of FOXO4 and p53, thereby inducing apoptosis in senescent cells.[1][2][3] Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound in its lyophilized or reconstituted form. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Nitrile or latex gloves.
-
Body Protection: A standard laboratory coat.
Chemical and Physical Properties
| Property | Data |
| Molecular Formula | C₂₂₈H₃₈₈N₈₆O₆₄[5][6] |
| Molecular Weight | Approximately 5358.05 g/mol [6] |
| Appearance | Lyophilized white powder |
| Solubility | Soluble in sterile, distilled water or buffered solutions (e.g., PBS). |
| Storage (Lyophilized) | Store at -20°C for long-term stability.[3][7] |
| Storage (Reconstituted) | Store at 2-8°C for short-term use (up to one month); for longer periods, aliquot and store at -20°C to avoid freeze-thaw cycles.[3][7] |
Operational Plan: From Receipt to Experimentation
This section provides a step-by-step guide for the proper handling of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the vial for any damage to the container or seal.
-
Log: Record the date of receipt, lot number, and initial storage conditions.
-
Store: Immediately transfer the lyophilized peptide to a -20°C freezer for long-term storage.[3][7]
Reconstitution Protocol
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Select Solvent: Use sterile, bacteriostatic water for injection or a buffer appropriate for your experimental system (e.g., Phosphate Buffered Saline - PBS).
-
Reconstitute: Slowly add the desired volume of solvent to the vial. For example, to create a 1 mg/mL stock solution from a 10 mg vial, add 10 mL of solvent.
-
Dissolve: Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as this can degrade the peptide.
-
Aliquot and Store: For reconstituted solutions, it is best practice to create single-use aliquots to minimize contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C.[3]
Experimental Use
-
In Vitro: Typical concentrations for cell culture experiments range from 25 µM to 25 mM.[1][2][5]
-
In Vivo: For animal studies, dosages around 5 mg/kg administered via intraperitoneal injection have been reported.[1]
Disposal Plan
All materials that have come into contact with this compound, including vials, pipette tips, and gloves, should be disposed of in accordance with standard laboratory procedures for non-hazardous chemical waste.
-
Collect Waste: Place all contaminated disposable materials into a designated waste container.
-
Decontaminate: Decontaminate non-disposable labware by soaking in a suitable laboratory disinfectant or by autoclaving.
-
Dispose: Dispose of the collected waste through your institution's chemical waste disposal program.
Experimental Workflow for Handling this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | 2460055-10-9 | Invivochem [invivochem.com]
- 3. adooq.com [adooq.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. genoracle.com [genoracle.com]
- 7. peptidedosages.com [peptidedosages.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
